1-Cyclohexylpiperidin-3-amine
Description
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Properties
IUPAC Name |
1-cyclohexylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c12-10-5-4-8-13(9-10)11-6-2-1-3-7-11/h10-11H,1-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKJHQNKTLGEBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Cyclohexylpiperidin-3-amine
Abstract
This guide provides a comprehensive technical overview of the synthetic pathways leading to 1-Cyclohexylpiperidin-3-amine, a valuable heterocyclic building block in modern drug discovery and development. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale, comparative analysis of different synthetic strategies, and detailed, field-tested protocols. The primary focus is on providing researchers and drug development professionals with the expertise required to select and execute the optimal synthesis strategy based on efficiency, scalability, and safety. We will explore three core pathways: Reductive Amination, N-Acylation followed by Amide Reduction, and Direct N-Alkylation, with a critical evaluation of the merits and drawbacks of each approach.
Introduction and Strategic Overview
This compound is a disubstituted piperidine derivative featuring a cyclohexyl group on the piperidine nitrogen and an amino group at the 3-position. This structural motif is of significant interest in medicinal chemistry, serving as a versatile scaffold for constructing molecules with potential therapeutic applications. The synthesis of such secondary amines is a cornerstone of organic chemistry, with several established methods available.
The choice of a synthetic pathway is not arbitrary; it is a strategic decision dictated by factors such as precursor availability, desired yield and purity, scalability for potential manufacturing, and the safety profile of the reagents involved. This guide will focus on the most scientifically sound and industrially relevant methods for preparing this compound.
The principal retrosynthetic disconnection points to two key starting materials: 3-Aminopiperidine and a cyclohexylating agent . The core of the synthesis lies in the efficient and selective formation of the C-N bond between the piperidine nitrogen and the cyclohexyl ring.
Pathway I: Reductive Amination (Recommended Pathway)
Reductive amination is arguably the most efficient and widely used method for synthesizing secondary and tertiary amines from carbonyl compounds.[1][2] This pathway involves the reaction of a primary amine (3-aminopiperidine) with a ketone (cyclohexanone) to form an intermediate iminium ion, which is then reduced in situ to the target amine. This one-pot process is highly atom-economical, often producing water as the only significant byproduct.[1]
Mechanism and Scientific Rationale
The reaction proceeds in two distinct, yet concurrent, stages:
-
Iminium Ion Formation: 3-Aminopiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone to form a hemiaminal intermediate. Under mildly acidic conditions, this hemiaminal readily dehydrates to form a more stable cyclohexylidene-piperidin-3-iminium cation. The acidic catalyst is crucial for protonating the hydroxyl group of the hemiaminal, turning it into a good leaving group (water).[3]
-
In Situ Reduction: A hydride-based reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the iminium ion to yield the stable secondary amine, this compound.
The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation. It is a mild and selective reducing agent, capable of reducing the iminium ion much faster than it reduces the starting ketone. This selectivity prevents the wasteful formation of cyclohexanol as a byproduct. Other reagents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be employed.[1]
Visualizing the Reductive Amination Pathway
Caption: The reaction flow for the synthesis of this compound via reductive amination.
Detailed Experimental Protocol
Materials:
-
3-Aminopiperidine dihydrochloride
-
Cyclohexanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Glacial acetic acid (optional, as catalyst)
Procedure:
-
Free-Basing: To a flask, add 3-aminopiperidine dihydrochloride (1.0 eq) and dissolve in a minimal amount of water. Cool the solution in an ice bath and slowly add a concentrated NaOH solution until the pH is >12. Extract the aqueous layer three times with DCM. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to yield the free 3-aminopiperidine oil. Caution: Handle the free amine in a well-ventilated fume hood.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the freshly prepared 3-aminopiperidine (1.0 eq) and cyclohexanone (1.1 eq) in DCE.
-
Iminium Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The addition may be exothermic; maintain the temperature below 25°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Pathway II: N-Acylation and Amide Reduction
This two-step pathway offers a robust and often high-yielding alternative to direct alkylation methods. It involves first forming a stable amide bond, which is then reduced using a powerful hydride reagent. This method avoids the common issue of over-alkylation seen in direct substitution reactions.[4]
Mechanism and Scientific Rationale
-
N-Acylation: The primary amino group of 3-aminopiperidine is first protected (e.g., as a Boc-carbamate) to prevent self-reaction. The secondary piperidine nitrogen then reacts with an activated carboxylic acid derivative, such as cyclohexanecarbonyl chloride, in the presence of a non-nucleophilic base (e.g., triethylamine) to form N-(1-(cyclohexanecarbonyl)piperidin-3-yl)acetamide.
-
Amide Reduction: The resulting amide is a stable intermediate that can be purified to a high degree. The carbonyl group of the amide is then reduced to a methylene group (-CH₂-) using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF.[4] This step also removes the Boc protecting group, yielding the final product.
Visualizing the Amide Reduction Pathway
Caption: The two-step synthesis of this compound via an amide intermediate.
Detailed Experimental Protocol
Materials:
-
tert-butyl (piperidin-3-yl)carbamate (Boc-3-aminopiperidine)
-
Cyclohexanecarbonyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate, water, Rochelle's salt solution
Procedure:
-
N-Acylation: Dissolve Boc-3-aminopiperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool the mixture to 0°C. Slowly add cyclohexanecarbonyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Acylation Workup: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude amide. Purify by column chromatography if necessary.
-
Amide Reduction: In a separate, thoroughly dried flask under an inert atmosphere, suspend LiAlH₄ (3.0 eq) in anhydrous THF. Cool to 0°C. Dissolve the amide intermediate in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Heating: After the addition is complete, carefully heat the reaction mixture to reflux and maintain for 6-12 hours. Caution: LiAlH₄ reacts violently with water. All glassware must be scrupulously dry.
-
Reduction Workup (Fieser method): Cool the reaction to 0°C. Sequentially and very slowly add X mL of water, followed by X mL of 15% aqueous NaOH, and finally 3X mL of water (where X is the mass of LiAlH₄ in grams). Stir vigorously until a granular white precipitate forms.
-
Final Isolation: Filter the granular solid and wash it thoroughly with THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by chromatography or distillation.
Pathway III: Direct N-Alkylation (A Cautionary Approach)
Directly alkylating 3-aminopiperidine with a cyclohexyl halide (e.g., cyclohexyl bromide) is theoretically the most straightforward approach. However, this pathway is often plagued by a lack of selectivity.
Scientific Rationale and Challenges
The reaction follows an Sₙ2 mechanism where the piperidine nitrogen acts as a nucleophile, displacing the halide from the cyclohexyl ring. A base is required to neutralize the HBr byproduct.
The primary challenge is over-alkylation . The product, this compound, is also a nucleophile and can react with another molecule of cyclohexyl bromide to form an undesired quaternary ammonium salt. This byproduct is often difficult to separate from the desired product, leading to low yields and complex purification procedures.[4] For this reason, this method is generally less favored in practice compared to the other pathways.
Comparative Analysis of Synthesis Pathways
| Pathway | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Reductive Amination | Cyclohexanone, NaBH(OAc)₃ | Good to Excellent | One-pot reaction, high selectivity, mild conditions, clean byproducts (water).[1] | Requires careful control of pH and stoichiometry. |
| Amide Reduction | Cyclohexanecarbonyl chloride, LiAlH₄ | Good to Excellent | Avoids over-alkylation, stable intermediate allows for high purity. | Two-step process, requires a highly reactive and hazardous reducing agent (LiAlH₄).[4] |
| Direct N-Alkylation | Cyclohexyl bromide, Base | Poor to Moderate | Simple concept, readily available starting materials. | Prone to over-alkylation, difficult purification, often low yields of the desired product.[4] |
Conclusion
For the synthesis of this compound, reductive amination stands out as the superior methodology for laboratory-scale and potentially scalable production. Its operational simplicity, high efficiency, and the use of milder, more selective reagents make it the preferred choice for modern organic synthesis. The N-acylation/amide reduction pathway serves as a reliable, albeit more demanding, alternative, particularly when the highest purity is required and the handling of hazardous reagents is not a limiting factor. Direct N-alkylation, while simple in theory, presents significant practical challenges that render it the least attractive option. The selection of the appropriate pathway will ultimately depend on the specific project goals, available resources, and the scale of the synthesis.
References
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Ataman Kimya. (n.d.). CYCLOHEXYLAMINE (CHA). Ataman Kimya. Retrieved from [Link]
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Kelly, M. D., et al. (2013). Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase. ACS Medicinal Chemistry Letters, 4(10), 953–957. Available from: [Link]
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Rojas-Montes, C., et al. (2024). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 14(4), 253. Available from: [Link]
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Wikipedia. (2024). Cyclohexylamine. Wikipedia. Retrieved from [Link]
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Merling, G. (1897). Ueber Dihydroresorcin. Justus Liebigs Annalen der Chemie, 297(2), 223-255. (Historical context for related structures, URL not directly available but referenced in[5])
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ResearchGate. (n.d.). Product distributions of reductive amination of cyclohexanone over Group VIII metalbased catalysts. Retrieved from [Link]
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PubChem. (n.d.). 1-Cyclohexylpiperidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
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Li, H., et al. (2023). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts, 13(2), 421. Available from: [Link]
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National Technical Information Service. (1992). Piperidine Synthesis. DTIC. Retrieved from [Link]
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PubChem. (n.d.). Cyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link]
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Ataman Kimya. (n.d.). CYCLOHEXYLAMINE. Ataman Kimya. Retrieved from [Link]
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ChemSynthesis. (n.d.). 1-cyclohexylpiperidine. Retrieved from [Link]
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Chandrashekhar, V. G., et al. (2021). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. MethodsX, 8, 101406. Available from: [Link]
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- 5. mdpi.com [mdpi.com]
Introduction: Unveiling the Molecular Profile of a Versatile Scaffold
An In-Depth Technical Guide to the Physicochemical Properties of 1-Cyclohexylpiperidin-3-amine
This compound is a bifunctional molecule featuring a saturated heterocyclic piperidine ring, a bulky, lipophilic cyclohexyl group attached to the piperidine nitrogen, and a primary amine at the 3-position. This unique combination of a tertiary and a primary amine, along with significant aliphatic character, makes its physicochemical properties of paramount interest to researchers in medicinal chemistry and drug development. The molecule's behavior in both aqueous and lipid environments, its ionization state at physiological pH, and its overall size and shape are critical determinants of its pharmacokinetic and pharmacodynamic profiles.
This guide provides a comprehensive analysis of the core physicochemical properties of this compound. As a senior application scientist, the narrative moves beyond a simple recitation of data. Instead, it delves into the causality behind experimental choices, presenting robust, self-validating protocols for determining the most critical parameters: basicity (pKa) and lipophilicity (logP/logD). We will also explore the expected spectroscopic signatures that confirm the molecule's structural integrity.
Section 1: Core Physicochemical & Structural Properties
A molecule's identity and behavior are defined by its fundamental properties. For this compound, these parameters dictate its solubility, membrane permeability, and potential for intermolecular interactions. While extensive experimental data for this specific molecule is not widely published, we can predict and infer its properties based on its constituent functional groups and related structures.
| Property | Value (Estimated/Calculated) | Significance in Drug Development |
| IUPAC Name | This compound | Unambiguous chemical identification. |
| CAS Number | 2361634-01-5 (dihydrochloride) | Unique registry number for the salt form. |
| Molecular Formula | C₁₂H₂₄N₂ | Defines the elemental composition. |
| Molecular Weight | 196.34 g/mol | Influences diffusion rates and is a key component of Lipinski's Rule of 5. |
| pKa¹ (Primary Amine) | ~10.0 - 10.5 | Determines the charge state of the primary amine at physiological pH (7.4), impacting receptor binding and solubility. |
| pKa² (Tertiary Amine) | ~8.5 - 9.5 | Determines the charge state of the piperidine nitrogen, affecting overall polarity and interaction potential. |
| Calculated logP | ~2.5 - 3.5 | Predicts lipophilicity and the partitioning behavior between aqueous and lipid phases, a critical factor for membrane permeability.[1] |
| Topological Polar Surface Area (TPSA) | ~29.3 Ų | Estimates the surface area of polar atoms, correlating with hydrogen bonding potential and passive molecular transport across membranes. |
Section 2: Experimental Determination of Key Parameters
Accurate experimental data is the gold standard in chemical characterization. The following sections provide detailed, field-proven protocols for determining the pKa and logD of this compound, explaining the scientific rationale behind each step.
Basicity Profile: pKa Determination by Potentiometric Titration
The presence of two basic nitrogen centers (a primary amine and a tertiary amine) means this compound will have two distinct pKa values. Potentiometric titration is the most accurate and widely used method for this determination. It involves monitoring the pH of a solution of the amine as a strong acid (e.g., HCl) is added incrementally. The pKa values correspond to the pH at the half-equivalence points of the titration curve.
-
Choice of Titrant: A strong acid like HCl is used to ensure a complete and stoichiometric protonation of the amine groups, leading to sharp, well-defined equivalence points.
-
Ionic Strength Adjustment: The experiment is conducted in a solution with a constant ionic strength (e.g., 0.15 M KCl) to minimize the effect of ionic activity on the pH measurements, ensuring the determined pKa is a thermodynamic constant.
-
Solvent System: For compounds with limited water solubility, a co-solvent system (e.g., methanol/water) can be used. The apparent pKa measured in the mixed solvent can then be extrapolated to determine the aqueous pKa.
-
System Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water containing a background electrolyte (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 10 mM).
-
Titration Setup: Place the sample solution in a thermostatted vessel with continuous stirring. Immerse the calibrated pH electrode and the tip of a calibrated burette containing a standardized strong acid titrant (e.g., 0.1 M HCl).
-
Data Acquisition: Record the initial pH of the solution. Add the titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The two inflection points on the curve correspond to the two equivalence points. The pKa values are the pH values at the half-equivalence points (i.e., at 1/4 and 3/4 of the total volume to the second equivalence point). More accurately, the first and second derivatives of the curve can be calculated to precisely locate the equivalence points.
Lipophilicity: LogD Determination by the Shake-Flask Method
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. The octanol-water partition coefficient (LogP) measures this for the neutral species.[1] However, for an ionizable molecule like this compound, the distribution coefficient (LogD) is more physiologically relevant as it accounts for the partitioning of all ionic species at a specific pH.[2] The shake-flask method is the universally recognized gold-standard for LogP and LogD determination.[2][3]
-
Choice of Solvent System: 1-Octanol is used as the lipid phase surrogate because its properties (e.g., polarity, hydrogen bonding capability) are a reasonable mimic of biological membranes. A phosphate buffer at pH 7.4 is used for the aqueous phase to simulate physiological conditions.[2]
-
Pre-saturation: Both the octanol and buffer phases are pre-saturated with each other before the experiment. This crucial step prevents volume changes during partitioning, which would otherwise introduce significant error into the final concentration measurements.
-
Equilibration: The mixture is shaken for a sufficient period to ensure that the analyte has reached a true thermodynamic equilibrium between the two phases.
-
Phase Separation: Complete separation of the two phases is critical. Centrifugation is often employed to break up any emulsions and create a sharp interface, preventing cross-contamination during sampling.[3]
-
Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. In a large separatory funnel, mix equal volumes of 1-octanol and the pH 7.4 buffer. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[2]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[2]
-
Partitioning: In a vial, add a precise volume of the pre-saturated octanol and a precise volume of the pre-saturated pH 7.4 buffer (e.g., 2 mL of each). Spike with a small volume of the analyte stock solution to achieve a final concentration that is detectable in both phases.
-
Equilibration: Cap the vial tightly and shake on a mechanical shaker for a set period (e.g., 2-4 hours) to allow the system to reach equilibrium.
-
Phase Separation: Centrifuge the vial at a moderate speed (e.g., 3000 rpm) for 15-30 minutes to ensure a clean separation of the aqueous and octanol layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the analyte in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the LogD using the following formula: LogD₇.₄ = log₁₀ ( [Analyte]ₒ꜀ₜₐₙₒₗ / [Analyte]ₐᵩᵤₑₒᵤₛ )
Section 3: Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For this compound, NMR, IR, and Mass Spectrometry each offer unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will be complex but highly informative.
-
Cyclohexyl Protons: A series of broad, overlapping multiplets will appear in the upfield region (~1.0-2.0 ppm), corresponding to the 11 protons of the cyclohexyl group.
-
Piperidine Protons: The protons on the piperidine ring will also appear as complex multiplets, likely between ~1.5 and 3.0 ppm. The protons adjacent to the nitrogen (positions 2 and 6) will be deshielded and appear further downfield.
-
Methine Proton (C3): The proton at the chiral center (C3), attached to the same carbon as the primary amine, will likely be a distinct multiplet around ~2.5-3.0 ppm.
-
Amine Protons (NH₂): A broad singlet, corresponding to the two protons of the primary amine, will appear. Its chemical shift is variable and depends on concentration and solvent, but could be in the ~1.5-3.5 ppm range. This peak will disappear upon shaking the sample with D₂O, a definitive test for exchangeable protons.
-
-
¹³C NMR: The carbon NMR will show 12 distinct signals, confirming the number of unique carbon environments.
-
Cyclohexyl Carbons: Signals for the cyclohexyl carbons will appear in the aliphatic region (~25-45 ppm), with the carbon directly attached to the piperidine nitrogen (C1') being further downfield (~55-65 ppm).
-
Piperidine Carbons: The carbons of the piperidine ring will be found between ~20-60 ppm. The carbons adjacent to the tertiary nitrogen (C2, C6) will be in the ~50-60 ppm range, while the carbon bearing the amine group (C3) will be around ~45-55 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups.[4]
-
N-H Stretch (Primary Amine): The most characteristic feature will be a pair of medium-intensity peaks in the 3300-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches of the primary amine group.[5] The presence of two peaks is diagnostic for a -NH₂ group.[4]
-
C-H Stretch (Aliphatic): Strong, sharp peaks will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), characteristic of the C-H bonds in the cyclohexyl and piperidine rings.
-
N-H Bend (Primary Amine): A medium to strong scissoring vibration for the primary amine is expected in the 1580-1650 cm⁻¹ region.[4]
-
C-N Stretch: C-N stretching vibrations for both the tertiary and primary aliphatic amines will appear as medium to weak bands in the 1020-1250 cm⁻¹ fingerprint region.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecule's mass and fragmentation pattern.
-
Molecular Ion (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the primary signal observed in the positive ion mode would be the protonated molecule [M+H]⁺ at an m/z value of approximately 197.3.
-
Fragmentation: Under higher energy conditions (e.g., Electron Ionization or CID), the molecule would fragment in predictable ways. Common fragmentation pathways would include the loss of the cyclohexyl group, cleavage of the piperidine ring (alpha-cleavage adjacent to the nitrogen), and loss of the aminomethyl group, leading to a characteristic pattern of fragment ions that can be used to confirm the structure.
References
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Cambridge MedChem Consulting. LogP/D. [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]
-
Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]
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Bio-protocol. (2024). LogP / LogD shake-flask method. [Link]
- Avdeef, A., & Takács-Novák, K. (1992). pH-Metric log P. Part 1. Difference Plots for Determining Ion-Pair Octanol-Water Partition Coefficients of Multiprotic Substances. Journal of Pharmaceutical Sciences, 81(3), 222-229.
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van der Water, B. E., & Schoonen, G. E. (2009). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]
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U.S. Army Medical Research and Development Command. (1964). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. [Link]
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Al-Baghli, N. A., & Al-Tuwaim, T. A. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]
-
University of Calgary. IR: amines. [Link]
-
Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]
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Spectroscopic Characterization of 1-Cyclohexylpiperidin-3-amine: A Technical Guide for Researchers
Introduction
1-Cyclohexylpiperidin-3-amine is a disubstituted piperidine derivative featuring a cyclohexyl group at the 1-position (nitrogen) and an amino group at the 3-position of the piperidine ring. As with many small molecules in drug discovery and chemical research, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the foundational data for the comprehensive characterization of such molecules.
Molecular Structure and Key Features
A clear understanding of the molecular structure is the prerequisite for any spectral interpretation. This compound possesses several key structural features that will give rise to characteristic spectroscopic signals:
-
Piperidine Ring: A six-membered saturated heterocycle. The chair conformation is the most stable, and the substituents can exist in either axial or equatorial positions.
-
Cyclohexyl Group: A six-membered saturated carbocycle, also preferring a chair conformation.
-
Tertiary Amine: The nitrogen atom of the piperidine ring is tertiary, bonded to two carbons within the ring and the cyclohexyl group.
-
Primary Amine: The amino group at the 3-position is primary (-NH₂).
These features will be systematically explored in the context of each spectroscopic technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a complete characterization of this compound.
¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple, often overlapping, signals from the two saturated ring systems. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -NH ₂ | 1.0 - 2.5 | Broad singlet | Chemical shift is concentration and solvent dependent; will exchange with D₂O. |
| Piperidine H3 | 2.5 - 3.0 | Multiplet | The proton on the carbon bearing the amino group. |
| Cyclohexyl H1' | 2.2 - 2.8 | Multiplet | The proton on the carbon attached to the piperidine nitrogen. |
| Piperidine H2, H6 (axial & equatorial) | 1.8 - 2.8 | Multiplets | Diastereotopic protons with complex coupling patterns. |
| Piperidine H4, H5 (axial & equatorial) | 1.2 - 2.0 | Multiplets | Overlapping signals with cyclohexyl protons. |
| Cyclohexyl H2'-H6' (axial & equatorial) | 1.0 - 1.9 | Multiplets | A complex region of overlapping signals. |
Causality Behind Predictions: The electron-withdrawing effect of the nitrogen atom will deshield adjacent protons, shifting their signals downfield.[1] Protons on the cyclohexyl and piperidine rings will exhibit complex splitting patterns due to geminal and vicinal coupling. The broadness of the -NH₂ signal is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Cyclohexyl C1' | 55 - 65 | Carbon attached to the piperidine nitrogen. |
| Piperidine C2, C6 | 50 - 60 | Carbons adjacent to the nitrogen. |
| Piperidine C3 | 45 - 55 | Carbon bearing the amino group. |
| Piperidine C4, C5 | 20 - 35 | Remaining piperidine ring carbons. |
| Cyclohexyl C2', C3', C4', C5', C6' | 25 - 35 | Remaining cyclohexyl ring carbons. |
Expertise in Interpretation: The chemical shifts of carbons bonded to nitrogen atoms are significantly downfield compared to simple alkanes due to the electronegativity of nitrogen.[2] The specific shifts will be influenced by the stereochemistry of the molecule.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and obtain sharp peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse spectrum.
-
Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum (e.g., using a DEPT or APT pulse sequence to aid in distinguishing CH, CH₂, and CH₃ groups).
-
Set a wider spectral width (e.g., 0-220 ppm).
-
A longer acquisition time and more scans are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to N-H and C-H bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration Mode |
| Primary Amine (-NH₂) | 3400 - 3250 | Medium, two bands | N-H symmetric and asymmetric stretching[3][4] |
| Primary Amine (-NH₂) | 1650 - 1580 | Medium to strong | N-H bending (scissoring)[3][5] |
| Aliphatic C-H | 2950 - 2850 | Strong | C-H stretching |
| Aliphatic C-H | 1470 - 1450 | Medium | C-H bending (scissoring) |
| Aliphatic C-N | 1250 - 1020 | Medium to weak | C-N stretching[3] |
Trustworthiness of Predictions: The presence of a primary amine is strongly indicated by the characteristic pair of bands in the N-H stretching region and the N-H bending absorption.[6] The strong C-H stretching bands are expected due to the numerous sp³-hybridized C-H bonds in the cyclohexyl and piperidine rings.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This is often the most convenient method.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment or clean ATR crystal.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the key absorption bands and correlate them with the expected functional groups.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Expected Molecular Ion and Fragmentation Pattern
For this compound (C₁₁H₂₂N₂), the exact mass is 182.1783 g/mol .
-
Molecular Ion (M⁺•): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at m/z = 182. According to the Nitrogen Rule , a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with our structure.[1]
-
Key Fragmentation Pathways: The fragmentation of piperidine derivatives is often dominated by cleavage alpha to the nitrogen atom.
-
Alpha-Cleavage: Loss of a hydrogen radical from the piperidine ring or the cyclohexyl group.
-
Ring Opening: Cleavage of the C-C bonds within the piperidine ring can lead to various fragment ions.
-
Loss of Cyclohexyl Group: Cleavage of the bond between the piperidine nitrogen and the cyclohexyl group can result in a fragment at m/z corresponding to the piperidine-3-amine cation.
-
Loss of Amino Group: While less common, fragmentation involving the amino group is also possible.
-
Diagram of Predicted Fragmentation
Caption: Predicted mass spectrometry fragmentation pathways for this compound.
Experimental Protocol for MS Data Acquisition (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of relatively volatile and thermally stable compounds like this compound.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
GC Separation:
-
Injector: Set the injector temperature to ensure complete vaporization of the sample (e.g., 250 °C).
-
Column: Use a suitable capillary column (e.g., a non-polar DB-5ms column).
-
Oven Program: A temperature ramp (e.g., starting at 50 °C and increasing to 280 °C) is used to separate the components of the sample based on their boiling points.
-
-
MS Detection:
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: A quadrupole or ion trap analyzer scans a range of m/z values (e.g., 40-500 amu).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a library of known spectra if available.
-
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data are based on fundamental principles of spectroscopy and analysis of structurally related compounds. By following the outlined experimental protocols, researchers can acquire high-quality data for this molecule. The interpretation of these spectra, guided by the principles discussed herein, will allow for unambiguous structural confirmation and serve as a reliable reference for future studies involving this compound. The synthesis and characterization of such piperidine derivatives are crucial for advancing various fields, including medicinal chemistry.[7][8][9]
References
-
Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. PubMed. [Link]
-
Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate. [Link]
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(PDF) Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. ResearchGate. [Link]
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Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]
-
IR: amines. University of Calgary. [Link]
-
24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
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Infrared Spectroscopy. Illinois State University. [Link]
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IR Absorption Table. University of Colorado Boulder. [Link]
-
24.11: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
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An In-depth Technical Guide to the Synthesis of Substituted 1-Arylcyclohexylamines
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthetic strategies for constructing substituted 1-arylcyclohexylamines, a chemical scaffold of significant interest in medicinal chemistry and drug development due to its presence in a range of pharmacologically active compounds.[1][2][3] This document delves into the core synthetic methodologies, offering field-proven insights into experimental choices, mechanistic underpinnings, and practical considerations for laboratory execution.
Introduction: The Significance of the 1-Arylcyclohexylamine Moiety
The 1-arylcyclohexylamine framework is a key structural motif found in a variety of psychoactive substances and therapeutic agents.[2][3] The prototypical example, phencyclidine (PCP), and its analogs exhibit a range of activities, primarily as N-methyl-D-aspartate (NMDA) receptor antagonists.[1][2] The substitution pattern on both the aromatic ring and the amine functionality allows for the fine-tuning of pharmacological properties, leading to a broad spectrum of potential therapeutic applications, including anesthetic, analgesic, and neuroprotective agents.[3] The versatility of this scaffold has driven significant interest in the development of efficient and adaptable synthetic routes.
This guide will explore the three primary pathways for the synthesis of substituted 1-arylcyclohexylamines:
-
Grignard Reaction followed by Amination (Ritter Reaction or other methods)
-
The Strecker Synthesis
-
Reductive Amination of 1-Arylcyclohexanones
Additionally, we will touch upon modern catalytic approaches that offer alternative and potentially more efficient strategies.
The Grignard-Ritter Pathway: A Classic and Versatile Approach
This two-step sequence is a cornerstone for the synthesis of 1-arylcyclohexylamines. It involves the initial formation of a 1-arylcyclohexanol intermediate via the addition of an aryl Grignard reagent to a cyclohexanone, followed by the introduction of the amine functionality.
Step 1: Grignard Addition to Cyclohexanone Derivatives
The nucleophilic addition of an arylmagnesium halide to a cyclohexanone is a robust method for creating the crucial carbon-carbon bond.
Mechanism and Rationale: The Grignard reagent, a potent carbon-based nucleophile, attacks the electrophilic carbonyl carbon of the cyclohexanone.[4] The choice of an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is critical, as Grignard reagents are highly reactive towards protic solvents. The reaction proceeds through a tetrahedral intermediate, which upon acidic workup, yields the 1-arylcyclohexanol.
Experimental Protocol: Synthesis of 1-Phenylcyclohexanol
Materials:
-
Magnesium turnings
-
Iodine crystal (activator)
-
Bromobenzene
-
Anhydrous diethyl ether
-
Cyclohexanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq) and a crystal of iodine. Add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by the disappearance of the iodine color and gentle refluxing of the ether.
-
Addition of Cyclohexanone: Once the Grignard reagent has formed, cool the flask in an ice bath. Add a solution of cyclohexanone (1.0 eq) in anhydrous diethyl ether dropwise, maintaining a gentle reaction.
-
Workup: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Separate the ether layer, wash with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to obtain the crude 1-phenylcyclohexanol, which can be further purified by recrystallization or column chromatography.
"Aryl Halide" [label="Ar-X"]; "Mg" [label="Mg"]; "Grignard Reagent" [label="Ar-MgX", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cyclohexanone" [label="Cyclohexanone"]; "Tetrahedral Intermediate" [label="Tetrahedral Intermediate"]; "1-Arylcyclohexanol" [label="1-Arylcyclohexanol", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Aryl Halide" -> "Grignard Reagent" [label=" + Mg"]; "Mg" -> "Grignard Reagent"; "Grignard Reagent" -> "Tetrahedral Intermediate" [label=" + Cyclohexanone"]; "Cyclohexanone" -> "Tetrahedral Intermediate"; "Tetrahedral Intermediate" -> "1-Arylcyclohexanol" [label=" H+ Workup"]; }
Grignard Reaction for 1-Arylcyclohexanol Synthesis.
Step 2: The Ritter Reaction - From Alcohol to Amine
The Ritter reaction provides an effective means of converting the tertiary alcohol intermediate into an N-substituted amide, which can then be hydrolyzed to the desired amine.[5]
Mechanism and Rationale: In the presence of a strong acid (e.g., sulfuric acid), the 1-arylcyclohexanol is protonated and loses a molecule of water to form a stable tertiary carbocation. This carbocation is then attacked by the nitrogen atom of a nitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the N-substituted amide. The choice of nitrile determines the acyl group on the resulting amide. For instance, acetonitrile yields an acetamide, while hydrogen cyanide (or a cyanide salt in acid) yields a formamide.
Experimental Protocol: Ritter Reaction of 1-Phenylcyclohexanol with Acetonitrile
Materials:
-
1-Phenylcyclohexanol
-
Acetonitrile
-
Concentrated sulfuric acid
-
Ice
-
Sodium hydroxide solution
Procedure:
-
Reaction Setup: In a flask, dissolve 1-phenylcyclohexanol (1.0 eq) in an excess of acetonitrile. Cool the mixture in an ice bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (2.0-3.0 eq) to the cooled solution with vigorous stirring.
-
Reaction: Allow the reaction to stir at room temperature for several hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.
-
Extraction and Hydrolysis: Extract the resulting N-(1-phenylcyclohexyl)acetamide with an organic solvent. The amide can then be hydrolyzed to the corresponding amine by heating with an acid or base.
"1-Arylcyclohexanol" [label="1-Arylcyclohexanol"]; "Carbocation" [label="Tertiary Carbocation", fillcolor="#FBBC05", fontcolor="#202124"]; "Nitrile" [label="R-CN"]; "Nitrilium Ion" [label="Nitrilium Ion"]; "Amide" [label="N-Arylcyclohexyl Amide", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Amine" [label="1-Arylcyclohexylamine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"1-Arylcyclohexanol" -> "Carbocation" [label=" + H+ \n - H2O"]; "Carbocation" -> "Nitrilium Ion" [label=" + R-CN"]; "Nitrile" -> "Nitrilium Ion"; "Nitrilium Ion" -> "Amide" [label=" + H2O"]; "Amide" -> "Amine" [label=" Hydrolysis"]; }
The Ritter Reaction Pathway.
The Strecker Synthesis: A One-Pot Approach
The Strecker synthesis offers a convergent, one-pot method for the preparation of α-aminonitriles from a ketone, an amine, and a cyanide source. The resulting α-aminonitrile can then be further reacted or hydrolyzed.
Mechanism and Rationale: The reaction begins with the formation of an imine or iminium ion from the reaction of the cyclohexanone with an amine (or ammonia) under mildly acidic conditions. The cyanide ion then acts as a nucleophile, attacking the imine carbon to form the α-aminonitrile. The choice of amine in the initial step directly determines the N-substituent in the final product.
Experimental Protocol: Strecker Synthesis of 1-Piperidinocyclohexanecarbonitrile
Materials:
-
Cyclohexanone
-
Piperidine
-
Sodium cyanide
-
Sodium bisulfite
-
Water
Procedure:
-
Reaction Setup: To a solution of sodium bisulfite in water, add cyclohexanone (1.0 eq).
-
Addition of Amine and Cyanide: Add a solution of sodium cyanide (1.1 eq) and piperidine (1.0 eq) in water.
-
Reaction: Stir the reaction mixture overnight at room temperature.
-
Isolation: The product, 1-piperidinocyclohexanecarbonitrile, often precipitates from the reaction mixture and can be collected by filtration, washed with water, and dried.
The resulting α-aminonitrile can then be reacted with a Grignard reagent, where the cyano group is displaced by the aryl group to yield the 1-arylcyclohexylamine directly.
"Cyclohexanone" [label="Cyclohexanone"]; "Amine" [label="Amine (R2NH)"]; "Imine" [label="Imine/Iminium Ion"]; "Cyanide" [label="CN-"]; "Aminonitrile" [label="α-Aminonitrile", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Aryl_Grignard" [label="Ar-MgX"]; "Final_Product" [label="1-Arylcyclohexylamine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Cyclohexanone" -> "Imine" [label=" + Amine"]; "Amine" -> "Imine"; "Imine" -> "Aminonitrile" [label=" + CN-"]; "Cyanide" -> "Aminonitrile"; "Aminonitrile" -> "Final_Product" [label=" + Ar-MgX"]; "Aryl_Grignard" -> "Final_Product"; }
Strecker Synthesis and Subsequent Arylation.
Reductive Amination: A Direct and Atom-Economical Route
Reductive amination is a powerful method for forming C-N bonds and can be applied to the synthesis of 1-arylcyclohexylamines, often in a one-pot fashion.
Mechanism and Rationale: This method involves the reaction of a ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their selectivity for reducing the iminium ion in the presence of the starting ketone. Catalytic hydrogenation is also a viable and greener alternative.
Experimental Protocol: Reductive Amination of Cyclohexanone with Aniline
Materials:
-
Cyclohexanone
-
Aniline
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve cyclohexanone (1.0 eq) and aniline (1.0-1.2 eq) in DCM. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.
-
Reaction Completion: Continue stirring at room temperature until the starting materials are consumed, as monitored by TLC.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography.
"Ketone" [label="1-Arylcyclohexanone"]; "Amine" [label="Amine (R2NH)"]; "Imine" [label="Imine/Iminium Ion"]; "Reducing_Agent" [label="Reducing Agent"]; "Final_Product" [label="1-Arylcyclohexylamine", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Ketone" -> "Imine" [label=" + Amine"]; "Amine" -> "Imine"; "Imine" -> "Final_Product" [label=" Reduction"]; "Reducing_Agent" -> "Final_Product"; }
Reductive Amination Pathway.
Modern Catalytic Methods: The Frontier of C-N Bond Formation
While the classical methods described above are robust, modern organic synthesis has seen the development of powerful catalytic systems for C-N bond formation that can offer advantages in terms of scope, efficiency, and functional group tolerance.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines.[6][7][8] While typically used for the coupling of an aryl halide with an amine, variations of this methodology could potentially be applied to the amination of 1-arylcyclohexanol derivatives, for example, by converting the alcohol to a suitable leaving group like a triflate. The development of bulky, electron-rich phosphine ligands has been key to the success of this reaction, allowing for the coupling of a wide range of substrates under relatively mild conditions.[6][7]
Catalytic Reductive Amination: As an alternative to stoichiometric hydride reagents, catalytic hydrogenation offers a greener approach to reductive amination. Catalysts based on palladium, platinum, or nickel can be used to reduce the in situ-formed imine under a hydrogen atmosphere.[9]
Comparative Analysis of Synthetic Routes
The choice of synthetic route will depend on several factors, including the availability of starting materials, the desired substitution pattern, and scalability.
| Synthetic Route | Advantages | Disadvantages | Key Considerations |
| Grignard-Ritter | Versatile, well-established, allows for a wide range of aryl substitutions. | Two-step process, use of strong acids, potential for carbocation rearrangements. | The stability of the carbocation is crucial for the success of the Ritter reaction. |
| Strecker Synthesis | Often a one-pot procedure, convergent. | Use of highly toxic cyanide, can require a subsequent Grignard reaction. | The α-aminonitrile intermediate can be isolated and used as a building block. |
| Reductive Amination | Direct and atom-economical, mild reaction conditions, broad amine scope. | Can be challenging for hindered ketones, potential for over-alkylation of the amine. | Choice of reducing agent is key to achieving high selectivity. |
| Catalytic Methods | High efficiency, broad functional group tolerance, milder conditions. | Catalyst cost and sensitivity, may require optimization for specific substrates. | Ligand selection is critical in Buchwald-Hartwig amination. |
Conclusion and Future Outlook
The synthesis of substituted 1-arylcyclohexylamines is a well-explored area of organic chemistry, with several robust and reliable methods available to the synthetic chemist. The classical Grignard-Ritter and Strecker methodologies remain highly relevant, while reductive amination offers a more direct and often greener alternative. The continued development of modern catalytic methods, such as the Buchwald-Hartwig amination and catalytic reductive amination, promises to further expand the synthetic toolbox, enabling the construction of increasingly complex and diverse 1-arylcyclohexylamine derivatives for drug discovery and development. As the demand for novel therapeutic agents continues to grow, the efficient and selective synthesis of this important chemical scaffold will undoubtedly remain a key focus of research.
References
-
Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. (URL: [Link])
-
The synthesis of phencyclidine and other 1-arylcyclohexylamines. (URL: [Link])
-
Arylcyclohexylamine - Wikipedia. (URL: [Link])
-
Buchwald–Hartwig amination - Grokipedia. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
-
PCP Synthesis | PDF | Phencyclidine | Thin Layer Chromatography - Scribd. (URL: [Link])
-
The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines. (URL: [Link])
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - MDPI. (URL: [Link])
-
A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. (URL: [Link])
-
The synthesis of phencyclidine and other 1-arylcyclohexylamines - TUE Research portal. (URL: [Link])
-
Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC - PubMed Central. (URL: [Link])
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - MDPI. (URL: [Link])
-
Arylcyclohexylamine - Wikipedia. (URL: [Link])
-
Reactions of Grignard Reagents - Master Organic Chemistry. (URL: [Link])
-
Ritter Reaction - NROChemistry. (URL: [Link])
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CAS number and chemical data for 1-Cyclohexylpiperidin-3-amine
An In-depth Technical Guide to 1-Cyclohexylpiperidin-3-amine
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of this compound, a substituted piperidine derivative of interest in synthetic and medicinal chemistry. The guide details the compound's chemical identity, including its structure and CAS number, and presents a plausible, detailed protocol for its synthesis via reductive amination. Furthermore, it outlines a systematic approach to its analytical characterization using modern spectroscopic methods and provides critical, consolidated safety, handling, and storage protocols based on authoritative data for structurally related compounds. The potential applications of this molecular scaffold are discussed within the broader context of drug discovery and development, highlighting the significance of the piperidine moiety in bioactive molecules. This guide is intended for researchers, chemists, and drug development professionals requiring in-depth technical information on this compound.
Chemical Identity and Physicochemical Properties
This compound is a bicyclic secondary amine containing a cyclohexane ring attached to the nitrogen atom of a 3-aminopiperidine scaffold. This structural arrangement confers specific stereochemical and physicochemical properties relevant to its interaction with biological systems and its behavior in chemical reactions.
Figure 1: Chemical Structure of this compound.
The primary amine at the 3-position and the tertiary amine within the piperidine ring are key functional groups that dictate the molecule's reactivity and basicity.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | N/A |
| CAS Number | 2361634-01-5 (dihydrochloride salt) | [1] |
| Molecular Formula | C₁₁H₂₂N₂ | [2] |
| Molecular Weight | 182.31 g/mol | [2] |
| Canonical SMILES | C1CC(N(C1)C2CCCCC2)N | [2] |
| InChI Key | GZWFMQMAEUUNCC-UHFFFAOYSA-N (for 4-amine isomer) | [2] |
| Form | Expected to be a liquid or low-melting solid at STP | N/A |
| Boiling Point | Not experimentally determined; estimated >250 °C | N/A |
| Density | Not experimentally determined; estimated ~0.9-1.0 g/mL | N/A |
Synthesis and Purification Protocol
The synthesis of this compound can be efficiently achieved via a two-step process involving the N-alkylation of a protected 3-aminopiperidine derivative followed by deprotection, or more directly through reductive amination of 1-cyclohexylpiperidin-3-one. The latter is often preferred for its operational simplicity and high yield.
Causality of Method Selection: Reductive amination is a robust and widely used method for forming C-N bonds. The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is deliberate; it is milder and more selective for iminium ions than other hydrides like sodium borohydride or lithium aluminum hydride (LAH), allowing the reaction to be performed in a single pot without the need to isolate the intermediate imine/enamine. This reduces side reactions and simplifies the workflow.
Figure 2: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of 1-cyclohexylpiperidin-3-one (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add ammonium acetate (5.0 eq). Stir the suspension at room temperature for 30 minutes.
-
Reductive Amination: Cool the reaction mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10°C. Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is fully consumed.
-
Workup and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 1 hour. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 0-10% methanol in DCM with 1% triethylamine) to isolate the pure amine. The triethylamine is added to prevent the amine product from streaking on the acidic silica gel.
Analytical Characterization
A self-validating analytical workflow is essential to confirm the identity and purity of the synthesized compound. This involves a combination of spectroscopic techniques.
Figure 3: Logical workflow for the analytical characterization of the final product.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | - Cyclohexyl Protons: Multiple complex multiplets between δ 1.0-2.5 ppm. - Piperidine Protons: A series of complex, overlapping multiplets between δ 1.5-3.5 ppm. - Amine Protons (-NH₂): A broad singlet between δ 1.5-3.0 ppm (integrating to 2H), which is D₂O exchangeable. |
| ¹³C NMR | - Cyclohexyl Carbons: Signals expected in the aliphatic region, approximately δ 25-60 ppm. - Piperidine Carbons: Signals expected in the aliphatic region, approximately δ 25-65 ppm. The carbon bearing the amine (C3) would be deshielded relative to others. |
| IR Spectroscopy | - N-H Stretch: A medium, broad absorption band around 3300-3400 cm⁻¹ (primary amine). - C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (aliphatic C-H). - N-H Bend: An absorption band around 1600 cm⁻¹. - C-N Stretch: An absorption band in the fingerprint region, around 1100-1200 cm⁻¹. |
| Mass Spec (ESI+) | - [M+H]⁺: Expected exact mass at m/z 183.1910. |
Note: Predicted NMR shifts are based on standard chemical shift tables and analysis of similar structures. Actual values may vary depending on the solvent and experimental conditions.[3][4]
Safety, Handling, and Storage
Trustworthiness of Protocol: The following safety protocols are synthesized from Safety Data Sheets (SDS) for structurally similar corrosive and toxic amines.[5][6][7][8] Adherence to these guidelines is critical for ensuring laboratory safety.
Hazards Identification:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[6]
-
Corrosion: Causes severe skin burns and serious eye damage.[6]
Table 3: Personal Protective Equipment (PPE) and Handling
| Area | Requirement | Rationale and Source |
|---|---|---|
| Ventilation | Handle exclusively within a certified chemical fume hood. | To prevent inhalation of corrosive and irritating vapors.[5][7] |
| Eye/Face Protection | Tightly fitting safety goggles and a full-face shield (8-inch minimum). | Protects against splashes that can cause severe eye damage.[6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of after. | Prevents skin contact which can cause severe burns.[6] |
| Skin/Body Protection | A flame-retardant lab coat and closed-toe shoes. | To protect skin from accidental spills.[5] |
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[5][8]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with copious amounts of water or shower for at least 15 minutes. Seek immediate medical attention.[5][7]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor immediately.[5][8]
-
Ingestion: Rinse mouth. DO NOT induce vomiting. Call a physician or poison control center immediately.[5]
Storage and Disposal:
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store in a designated corrosives area, preferably under an inert atmosphere.[5][6]
-
Incompatible Materials: Keep away from strong oxidizing agents.[5][9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][6]
Potential Applications and Research Context
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an attractive core for designing ligands that interact with biological targets such as GPCRs, ion channels, and enzymes.
Derivatives of cyclohexyl-piperidine have been investigated for various biological activities, including analgesic effects as derivatives of phencyclidine (PCP).[10] While this compound itself does not have extensively documented applications, its structure presents significant opportunities for drug discovery:
-
Scaffold for Library Synthesis: The primary amine at the 3-position serves as a versatile chemical handle for further functionalization, allowing for the rapid generation of a library of amide, sulfonamide, or urea derivatives for screening.
-
CNS-Active Agents: The lipophilic cyclohexane group and the basic piperidine nitrogen are features often found in centrally active agents. This compound could serve as a starting point for developing novel therapeutics targeting neurological disorders.
-
Catalysis: Chiral diamines are valuable as ligands in asymmetric catalysis.[11] Derivatization of this compound could lead to novel chiral ligands for transition-metal-catalyzed reactions.
The synthesis and characterization of this molecule are foundational steps for exploring its potential in these and other areas of chemical and pharmaceutical research.
References
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- MDPI. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine.
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An In-depth Technical Guide to the Synthesis and Applications of 1-Cyclohexylpiperidin-3-amine
Foreword: The Rational Emergence of a Versatile Scaffold
In the landscape of modern medicinal chemistry, the discovery of novel molecular entities is often less a matter of serendipity and more a product of rational design and systematic exploration. The history of 1-Cyclohexylpiperidin-3-amine is not marked by a singular, celebrated moment of discovery but rather represents its emergence as a valuable building block from the vast chemical space explored by researchers in drug development. Its structural motifs—a piperidine ring and a cyclohexyl group—are prevalent in numerous biologically active compounds, making their combination a logical step in the quest for new therapeutic agents. This guide provides an in-depth technical overview of the synthesis, characterization, and potential applications of this compound, reflecting its importance as a scaffold in the design of novel chemical entities.
I. Strategic Synthesis: A Focus on Reductive Amination
The most direct and widely employed method for the synthesis of this compound is the reductive amination of 3-aminopiperidine with cyclohexanone. This method is favored for its efficiency, operational simplicity, and the ready availability of the starting materials.
The Chemistry of Reductive Amination
Reductive amination involves two key steps that typically occur in a single pot:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine of 3-aminopiperidine on the carbonyl carbon of cyclohexanone. This is followed by dehydration to form a Schiff base, or imine, intermediate. The formation of the imine is a reversible reaction and is often catalyzed by a mild acid.
-
Reduction: The imine intermediate is then reduced to the corresponding secondary amine. This reduction is achieved using a variety of reducing agents, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their selectivity for imines over ketones.
Caption: General workflow of the reductive amination synthesis of this compound.
II. Experimental Protocol: A Validated Synthetic Pathway
This section provides a detailed, step-by-step methodology for the synthesis of this compound via reductive amination.
Materials:
-
3-Aminopiperidine dihydrochloride
-
Cyclohexanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane (for salt formation, optional)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 3-aminopiperidine dihydrochloride (1.0 eq). Suspend the solid in anhydrous dichloromethane (DCM).
-
Base Addition: To the suspension, add triethylamine (2.2 eq) dropwise at room temperature. Stir the mixture for 15-20 minutes to liberate the free base of 3-aminopiperidine.
-
Addition of Cyclohexanone: Add cyclohexanone (1.1 eq) to the reaction mixture and stir for 30 minutes at room temperature to facilitate imine formation.
-
Reduction: In a separate flask, carefully suspend sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM. Slowly add this suspension to the reaction mixture. Note: The reaction is exothermic, and the addition should be controlled to maintain the temperature below 30°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.
-
Salt Formation (Optional): For easier handling and improved stability, the free base can be converted to its hydrochloride salt by dissolving the purified product in a minimal amount of a suitable solvent (e.g., diethyl ether) and adding a solution of HCl in diethyl ether or dioxane. The resulting precipitate can be collected by filtration and dried.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Typical Amount |
| 3-Aminopiperidine dihydrochloride | 173.09 | 1.0 | 5.0 g |
| Cyclohexanone | 98.14 | 1.1 | 3.1 mL |
| Triethylamine | 101.19 | 2.2 | 8.8 mL |
| Sodium triacetoxyborohydride | 211.94 | 1.5 | 9.1 g |
| Dichloromethane | - | - | 100 mL |
Table 1: Representative quantities for the synthesis of this compound.
III. Characterization and Analytical Profile
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on its structure and data from analogous compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl and piperidinyl protons. The protons on the carbon adjacent to the nitrogen atoms will be deshielded and appear further downfield. The N-H proton of the secondary amine will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the cyclohexyl and piperidine rings. The carbons directly bonded to the nitrogen atoms will be deshielded compared to the other aliphatic carbons.
2. Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
N-H Stretch: A single, sharp to moderately broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of a secondary amine.
-
C-H Stretch: Strong absorption bands in the 2850-2950 cm⁻¹ region corresponding to the C-H bonds of the aliphatic rings.
-
N-H Bend: A bending vibration for the secondary amine may be observed around 1590-1650 cm⁻¹.
-
C-N Stretch: A medium to weak absorption in the 1020-1250 cm⁻¹ range is indicative of the C-N bond stretching.[1]
3. Mass Spectrometry (MS):
-
Electron Ionization (EI-MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (182.31 g/mol ). Fragmentation patterns will likely involve the loss of fragments from the cyclohexyl and piperidine rings.
IV. Applications in Drug Discovery and Development
The this compound scaffold is of significant interest to medicinal chemists due to its presence in molecules targeting a range of biological systems.
-
Scaffold for G-Protein Coupled Receptor (GPCR) Ligands: The piperidine ring is a common motif in ligands for GPCRs. The cyclohexyl group can provide favorable hydrophobic interactions within the receptor's binding pocket, while the 3-amino group serves as a crucial point for further functionalization to modulate potency and selectivity.
-
Neurological and Psychiatric Disorders: Analogs of this compound have been investigated for their potential in treating a variety of central nervous system disorders. The core structure can be modified to interact with targets such as dopamine, serotonin, and norepinephrine transporters.
-
Development of Novel Analgesics: Substituted aminopiperidines have been explored as non-opioid analgesics. The this compound core can be elaborated to design compounds that modulate ion channels, such as N-type calcium channels, which are involved in pain signaling pathways.
Sources
Theoretical Modeling of 1-Cyclohexylpiperidin-3-amine: An In-Depth Technical Guide for Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its favorable physicochemical properties and versatile biological activities.[1] This guide provides a comprehensive technical overview of the theoretical modeling of a specific derivative, 1-Cyclohexylpiperidin-3-amine, a molecule possessing the key structural features of a bioactive amine. Aimed at researchers, scientists, and drug development professionals, this document elucidates the core computational methodologies that are pivotal in characterizing such compounds and predicting their behavior. We will delve into the causality behind experimental choices in computational chemistry, from initial structure preparation to advanced simulation techniques. The protocols described herein are designed as self-validating systems, ensuring scientific integrity and reproducibility. This guide will serve as a practical roadmap for the in silico evaluation of piperidine-based compounds, facilitating the rational design of novel therapeutics.
Introduction: The Significance of the Piperidine Moiety and the Rationale for Theoretical Modeling
The piperidine ring is a prevalent structural motif in a wide range of natural products and synthetic drugs, demonstrating a broad spectrum of biological effects. Its conformational adaptability and capacity to form diverse intermolecular interactions make it a "privileged scaffold" in the field of drug design. Theoretical and computational chemistry are indispensable in deciphering the structure-activity relationships (SAR) of compounds containing piperidine, thereby steering the development of new drugs with improved potency and selectivity.
This compound combines the conformational rigidity of the cyclohexane ring with the versatile piperidine core and a primary amine group, a common feature in bioactive molecules.[2] This combination of structural elements suggests potential interactions with various biological targets. Theoretical modeling provides a powerful lens through which we can explore the molecule's electronic properties, conformational landscape, and potential binding modes with target proteins, all of which are critical for understanding its pharmacological potential.
This guide will systematically explore the key computational methods for the theoretical modeling of this compound, providing both the theoretical underpinnings and practical, step-by-step workflows.
Foundational Steps: Molecular Structure and Property Calculation
Before embarking on advanced simulations, it is crucial to establish the fundamental properties of this compound.
Molecular Structure and Basic Properties
While a direct PubChem entry for this compound is not available, we can infer its properties from its constituent parts: a piperidine ring, a cyclohexane group, and a primary amine. The molecular formula is C11H22N2. We can estimate its molecular weight to be approximately 182.31 g/mol , similar to its isomer 1-Cyclohexylpiperidin-4-amine.[3]
| Property | Estimated Value | Source |
| Molecular Formula | C11H22N2 | Inferred |
| Molecular Weight | ~182.31 g/mol | [3] |
| IUPAC Name | This compound | Inferred |
| SMILES | C1CCC(CC1)N2CCCC(C2)N | Inferred |
Initial Structure Generation and Optimization
The initial 3D structure of this compound can be built using molecular modeling software such as Avogadro or ChemDraw. This initial structure is a crude approximation and must be optimized to find a low-energy conformation. This is typically achieved using a combination of molecular mechanics force fields (e.g., MMFF94) followed by a more accurate quantum mechanical method.
Quantum Chemical Calculations: Unveiling Electronic Properties
Quantum mechanics (QM) offers a highly accurate description of molecular systems and is invaluable in drug discovery for understanding electronic structures, binding affinities, and reaction mechanisms.[4][5] For a molecule like this compound, QM calculations can provide insights into its reactivity, electrostatic potential, and the energies of its different conformations.
Conformational Analysis
The piperidine ring primarily adopts a chair conformation, with substituents in either axial or equatorial positions. The relative stability of these conformers is critical for receptor binding. Quantum chemical calculations can precisely determine the energy difference between the conformers of this compound.
Electrostatic Potential and Charge Distribution
The electrostatic potential surface of a molecule is crucial for understanding its interactions with other molecules, particularly biological macromolecules. QM calculations can generate this surface, highlighting regions of positive and negative potential that are likely to engage in electrostatic interactions or hydrogen bonding.
Experimental Protocol: Quantum Chemical Calculations
Objective: To determine the optimized geometry, conformational energies, and electrostatic potential of this compound.
Software: Gaussian, ORCA, or other quantum chemistry packages.[4]
Methodology:
-
Input File Preparation:
-
Build the 3D structure of this compound in both the axial and equatorial conformations of the amine group.
-
Create an input file specifying the coordinates, charge (0), and multiplicity (1).
-
-
Geometry Optimization:
-
Perform a geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set. This provides a good balance between accuracy and computational cost for molecules of this size.[6]
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies). This also provides thermodynamic data.
-
-
Single Point Energy Calculation:
-
For higher accuracy, perform a single-point energy calculation on the optimized geometries using a larger basis set, such as 6-311+G(d,p).
-
-
Electrostatic Potential Calculation:
-
Generate the electrostatic potential surface from the optimized wavefunction.
-
Molecular Dynamics Simulations: Exploring Conformational Dynamics and Solvation
While QM provides a static picture, molecular dynamics (MD) simulations allow us to observe the dynamic evolution of a molecule over time.[7] This is particularly important for understanding the conformational flexibility of this compound and its interactions with solvent molecules.[8]
Conformational Sampling
MD simulations can explore the conformational landscape of the molecule, revealing the relative populations of different conformers and the energy barriers between them. This provides a more realistic picture of the molecule's behavior in solution.
Solvation Effects
The presence of a solvent, typically water in biological systems, can significantly influence the conformation and properties of a molecule. MD simulations explicitly model the solvent molecules, providing insights into how this compound interacts with its environment.
Workflow: Molecular Dynamics Simulation
Caption: A generalized workflow for performing molecular dynamics simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Predicting Biological Activity
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[9][10] For a novel compound like this compound, QSAR models built on similar piperidine derivatives can be used to predict its potential biological activities.[11]
Descriptor Calculation
A wide range of molecular descriptors can be calculated for this compound, including:
-
1D descriptors: Molecular weight, atom counts.
-
2D descriptors: Topological indices, connectivity indices.
-
3D descriptors: Molecular shape, surface area, volume.
Model Building and Validation
Using a dataset of piperidine derivatives with known biological activities, a QSAR model can be built using statistical methods like multiple linear regression or machine learning algorithms. The predictive power of the model must be rigorously validated using internal and external validation techniques.[9]
Logical Framework for QSAR Modeling
Caption: The logical steps involved in building and applying a QSAR model.
Conclusion and Future Directions
The theoretical modeling of this compound, as outlined in this guide, provides a robust framework for its in silico characterization. By employing a combination of quantum chemical calculations, molecular dynamics simulations, and QSAR modeling, researchers can gain a deep understanding of its physicochemical properties, conformational behavior, and potential biological activities. This knowledge is invaluable in the early stages of drug discovery, enabling the rational design of more potent and selective drug candidates.
Future work could involve more advanced techniques such as:
-
Molecular Docking: To predict the binding mode of this compound with specific biological targets.
-
Free Energy Calculations: To obtain a more accurate prediction of binding affinity.
-
ADMET Prediction: To computationally assess the absorption, distribution, metabolism, excretion, and toxicity properties of the molecule.
By integrating these computational approaches, the drug development process can be significantly accelerated, reducing costs and increasing the likelihood of success.
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- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing.
- Cyclohexane amine compound and application thereof for anti-schizophrenia drugs.
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- Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applic
- Molecular Dynamics Simul
- Predictive QSAR modeling of CCR5 antagonist piperidine derivatives using chemometric tools. Taylor & Francis Online.
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solubility and stability of 1-Cyclohexylpiperidin-3-amine
An In-Depth Technical Guide to the Solubility and Stability of 1-Cyclohexylpiperidin-3-amine
Executive Summary
This compound is a molecule of interest in medicinal chemistry and drug development, incorporating a secondary piperidine amine, a primary aliphatic amine, and a bulky, lipophilic cyclohexyl group. A comprehensive understanding of its fundamental physicochemical properties—namely solubility and stability—is a prerequisite for its advancement as a potential drug candidate. Poor solubility can impede absorption and lead to unreliable data in biological assays, while instability can compromise shelf-life, efficacy, and safety. This guide provides a detailed framework for the systematic characterization of this compound. It outlines robust, field-proven experimental protocols for determining both thermodynamic and kinetic solubility in aqueous and organic media. Furthermore, it details a comprehensive stability assessment program based on International Council for Harmonisation (ICH) guidelines, including forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress conditions. The methodologies are designed to not only generate precise quantitative data but also to elucidate potential degradation pathways, thereby creating a self-validating system of protocols essential for regulatory submissions and informed drug development decisions.
Introduction: The Imperative of Physicochemical Characterization
The journey of a new chemical entity (NCE) from discovery to a viable pharmaceutical product is contingent upon a thorough understanding of its intrinsic properties. For this compound, its unique structural features present a specific set of challenges and considerations.
Structural and Predicted Physicochemical Properties
This compound is a diamine with a molecular weight of approximately 182.31 g/mol [1]. Its structure is a composite of three key functionalities:
-
Piperidine Ring: A saturated heterocycle that imparts basicity and a defined conformational geometry.[2]
-
Primary Amine (-NH₂): A key site for hydrogen bonding and protonation, significantly influencing aqueous solubility and acting as a potential point of chemical reactivity.[3][4]
-
N-Cyclohexyl Group: A bulky, non-polar substituent that increases lipophilicity, which is expected to decrease aqueous solubility.[5]
The presence of two basic nitrogen atoms means the molecule's charge state, and therefore its solubility, will be highly dependent on pH. The lone pair of electrons on the nitrogen atoms makes the molecule susceptible to oxidation, a key consideration for its stability.[6][7]
The Rationale for Solubility and Stability Profiling
-
Solubility: This property directly impacts bioavailability and the design of formulations.[8] Early-stage drug discovery relies on kinetic solubility for high-throughput screening, while thermodynamic solubility is critical for later-stage development and formulation.[9][10]
-
Stability: A drug substance must remain unchanged throughout its shelf life to ensure safety and efficacy. Forced degradation studies are mandated by regulatory bodies like the FDA and EMA to identify potential degradation products and establish the intrinsic stability of the molecule.[11][12][13] This process is essential for developing stability-indicating analytical methods.[14][15]
Comprehensive Solubility Profiling
A multi-faceted approach is required to fully characterize the solubility of this compound.
Theoretical Considerations: A Molecule of Duality
The molecule's structure suggests a balance between hydrophilicity (from the two amine groups capable of hydrogen bonding and protonation) and lipophilicity (from the cyclohexyl and piperidine rings).[3][16] Therefore, its solubility is expected to be modest in both aqueous and non-polar organic solvents but potentially higher in polar organic solvents.[4] Due to the basic nature of the amines, aqueous solubility will be significantly higher at acidic pH where the molecule can form soluble salts.[16]
Experimental Workflow: Thermodynamic vs. Kinetic Solubility
Two distinct but complementary solubility measurements are essential. Thermodynamic solubility represents the true equilibrium saturation point, while kinetic solubility reflects the solubility from a supersaturated solution, often relevant to high-throughput screening assays.[9][10]
Caption: Workflow for Thermodynamic vs. Kinetic Solubility.
Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)
This method determines the equilibrium solubility and is considered the gold standard.[17][18]
-
Rationale: By starting with the solid material and allowing sufficient time for equilibrium, this protocol measures the true saturation concentration of the compound, which is vital for formulation and toxicology studies.[8][17]
-
Methodology:
-
Preparation: Accurately weigh approximately 1-2 mg of solid this compound into duplicate glass vials.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.
-
Equilibration: Seal the vials and place them in a shaker or rotator at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[17]
-
Phase Separation: After incubation, allow the vials to stand to let the solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm PVDF filter to remove any undissolved solid.
-
Quantification: Dilute the filtrate with an appropriate mobile phase and analyze using a validated HPLC-UV or LC-MS/MS method against a calibration curve prepared from a stock solution of the compound.[18]
-
Protocol 2: Kinetic Aqueous Solubility
This high-throughput method is ideal for early discovery to quickly assess solubility.[9][19]
-
Rationale: This assay mimics conditions often found in in vitro biological screens where a compound is introduced from a DMSO stock. It measures the concentration at which the compound precipitates from a supersaturated solution.[9][10]
-
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.[19]
-
Plating: In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to achieve the desired final concentration.
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period, typically 1 to 2 hours.[20]
-
Analysis: Measure the amount of dissolved compound. This can be done by:
-
Solubility Data Summary
All quantitative solubility data should be organized for clear comparison.
| Solvent System | Assay Type | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| PBS (pH 7.4) | Thermodynamic | 25 | ||
| PBS (pH 7.4) | Kinetic | 25 | ||
| Simulated Gastric Fluid (pH 1.2) | Thermodynamic | 37 | ||
| Simulated Intestinal Fluid (pH 6.8) | Thermodynamic | 37 | ||
| Methanol | Gravimetric | 25 | ||
| Acetonitrile | Gravimetric | 25 | ||
| Dichloromethane | Gravimetric | 25 |
Intrinsic Stability Assessment
A molecule's stability profile is a critical quality attribute. Forced degradation studies are performed under conditions more severe than accelerated stability testing to understand its degradation pathways.[11][15] The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[14]
Experimental Workflow: Forced Degradation Studies
The following workflow, based on ICH Q1A(R2) guidelines, ensures a comprehensive assessment.[12][14]
Caption: Workflow for Forced Degradation Studies.
Protocol 3: Forced Degradation Studies
-
Rationale: To intentionally degrade the sample to identify likely degradation products and demonstrate the specificity of the analytical method.[13] This data is fundamental to understanding the molecule's intrinsic stability.[15]
-
Methodology (General):
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Expose the solutions to the stress conditions outlined below. Include a control sample stored at 5°C in the dark.
-
At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize if necessary, dilute to a target concentration, and analyze by a stability-indicating HPLC method.
-
-
Specific Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the drug solution to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the drug solution to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the drug solution to achieve a final concentration of 3% H₂O₂. Store at room temperature in the dark.[14]
-
Thermal Degradation: Store the solid compound in a controlled temperature oven (e.g., 80°C). Also, store a solution of the compound at 60°C.
-
Photostability: Expose the solid compound and a solution in a chemically inert, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[22][23][24] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analytical Method: Stability-Indicating HPLC
For both solubility and stability studies, a robust analytical method is crucial. Since many simple amines lack a strong UV chromophore, derivatization or alternative detection methods may be necessary.
-
Column: A mixed-mode column (e.g., reversed-phase/cation-exchange) is often effective for retaining polar, basic compounds like amines.[25][26] A standard C18 column may also be suitable.
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid or trifluoroacetic acid in water) is a common starting point.
-
Detection:
-
UV: If the molecule has sufficient UV absorbance.
-
Mass Spectrometry (MS): Provides high sensitivity and specificity and is essential for identifying unknown degradation products.[21]
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): Universal detectors suitable for compounds with no UV chromophore.[25][26]
-
-
Validation: The method must be validated to demonstrate it is "stability-indicating," meaning it can separate the intact drug from its degradation products and excipients.[13]
Stability Data Summary
Results from the forced degradation study should be tabulated to clearly show the extent of degradation under each condition.
| Stress Condition | Time (hours) | Assay of Parent (%) | Major Degradant 1 (RRT) | Major Degradant 1 (% Area) | Mass Balance (%) |
| Control (5°C) | 24 | N/A | N/A | 100 | |
| 0.1 M HCl, 60°C | 24 | ||||
| 0.1 M NaOH, 60°C | 24 | ||||
| 3% H₂O₂, RT | 24 | ||||
| Thermal (Solid, 80°C) | 24 | ||||
| Photolytic (ICH Q1B) | - |
Conclusion and Forward Recommendations
This guide provides a comprehensive, scientifically grounded framework for the essential characterization of this compound. By systematically executing the detailed protocols for solubility and stability, researchers can generate the critical data required to make informed decisions. The solubility profile will guide formulation strategies and ensure the reliability of bioassay data, while the stability assessment will establish the molecule's degradation pathways, support the development of a robust analytical control strategy, and fulfill key regulatory requirements. This foundational knowledge is indispensable for mitigating risks and successfully advancing a promising chemical entity through the drug development pipeline.
References
- Forced Degradation Study as per ICH Guidelines: Wh
- ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021).
- A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis. (n.d.). Benchchem.
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- Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.
- ICH Q1B Photostability testing of new active substances and medicinal products. (1998). European Medicines Agency.
- FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy.
- ADME Solubility Assay. (n.d.). BioDuro.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
- What is the stability of piperidine? (2025). BIOSYNCE.
- Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016).
- In-vitro Thermodynamic Solubility. (2025). Protocols.io.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.
- Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. (n.d.). Scribd.
- Forced Degradation Testing in Pharma. (2025).
- ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. (1998). European Medicines Agency.
- In vitro solubility assays in drug discovery. (n.d.). PubMed.
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- What are the storage stability of Piperidine Series compounds over time? (2025). BTC.
- of analysis methods of amino acids and amines by HPLC. (n.d.).
- Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. (n.d.). PubMed Central.
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- Enhancing solubility and stability of piperine using β-cyclodextrin deriv
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- 1-Cyclohexyl-piperidin-4-ylamine dihydrochloride. (n.d.). Santa Cruz Biotechnology.
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- Cyclohexylamine. (n.d.). Wikipedia.
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Methodological & Application
Application Note: High-Sensitivity Analytical Methods for the Detection and Quantification of 1-Cyclohexylpiperidin-3-amine
Introduction and Scope
1-Cyclohexylpiperidin-3-amine is a synthetic intermediate and potential impurity in the development of various pharmaceutical compounds. Its accurate detection and quantification are critical for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs). The structure of this secondary amine, characterized by a saturated heterocyclic piperidine ring and a cyclohexyl group, presents unique analytical challenges. Notably, it lacks a strong native chromophore, rendering direct UV-Vis detection insensitive, and its basic nature can lead to poor chromatographic peak shape on standard silica-based columns.[1]
This application note provides a comprehensive guide for researchers, analytical scientists, and drug development professionals on robust and validated methods for the analysis of this compound. We will explore three primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection following derivatization (HPLC-UV). The protocols herein are designed to be self-validating, with explanations grounded in chemical principles to empower users to adapt and troubleshoot these methods effectively.
Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to method development. The table below summarizes key characteristics of this compound and its close structural analogs, which inform decisions regarding sample preparation, column selection, and detection methods.
| Property | Value / Description | Significance for Analysis |
| Molecular Formula | C₁₁H₂₂N₂ | Used for exact mass determination in high-resolution mass spectrometry. |
| Molecular Weight | 182.31 g/mol [2] | Essential for mass spectrometry configuration and concentration calculations. |
| Structure | A piperidine ring substituted with a cyclohexyl group at position 1 and an amine group at position 3. | The secondary amine is basic and prone to protonation. The overall structure is non-polar. |
| Boiling Point | Estimated >230 °C (similar to 1-cyclohexylpiperidine)[3] | Sufficiently volatile for GC analysis, although derivatization can improve thermal stability. |
| UV Absorbance | No significant chromophore | Direct UV detection is impractical; derivatization is required to introduce a UV-active moiety.[1][4] |
| Basicity (pKa) | Estimated pKa > 9.0 | The compound will be protonated at acidic pH, which is ideal for reversed-phase LC and ESI-MS in positive mode. |
Strategic Overview of Analytical Approaches
The choice of analytical method depends on the required sensitivity, available instrumentation, and the complexity of the sample matrix. The following diagram outlines a decision-making workflow for selecting the most appropriate technique.
Caption: Decision tree for selecting an analytical method.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is well-suited for volatile and thermally stable compounds. Amines can be challenging to analyze by GC due to their basicity, which causes interaction with active sites on the column and inlet, leading to peak tailing.[5][6] This protocol mitigates this issue by using a base-deactivated column. Derivatization, while optional, can further improve peak shape and sensitivity.
Protocol: GC-MS Analysis
1. Sample Preparation (for API Matrix):
-
Accurately weigh 50 mg of the API into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., Dichloromethane or Methanol).
-
Vortex for 30 seconds to ensure complete dissolution.
-
If necessary, filter the sample through a 0.45 µm PTFE syringe filter.
2. GC-MS Instrumentation and Conditions:
-
Scientist's Note: The use of a base-deactivated column (e.g., with KOH treatment) or a specialized amine-specific column is critical to prevent analyte adsorption and ensure a symmetrical peak shape.[6]
| Parameter | Recommended Setting |
| GC System | Agilent 6890 or equivalent |
| Mass Spectrometer | Agilent 5975 or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or specialized amine column |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Splitless mode) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-300 m/z |
3. Data Analysis:
-
Identify the this compound peak based on its retention time.
-
Confirm identity by comparing the acquired mass spectrum with a reference spectrum. Key expected fragments include the molecular ion (m/z 182) and fragments corresponding to the loss of parts of the cyclohexyl or piperidine rings.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS is the gold standard for quantifying trace-level impurities in complex matrices due to its exceptional sensitivity and selectivity.[7][8] The basic amine group is readily protonated in an acidic mobile phase, making it ideal for positive-ion electrospray ionization (ESI+). Multiple Reaction Monitoring (MRM) is used to filter for a specific precursor-to-product ion transition, drastically reducing background noise.
Protocol: LC-MS/MS Analysis
1. Sample Preparation:
-
For API Matrix:
- Prepare a 1 mg/mL stock solution of the API in 50:50 Acetonitrile:Water.
- Further dilute with the mobile phase to a working concentration (e.g., 1-1000 ng/mL of the expected analyte).
-
For Biological Matrix (e.g., Plasma):
- To 100 µL of plasma, add 300 µL of ice-cold Acetonitrile containing an internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to an HPLC vial for analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
Scientist's Note: The addition of a small amount of acid (e.g., formic acid) to the mobile phase is crucial. It ensures the analyte is in its protonated form ([M+H]⁺), which enhances ESI+ response and improves peak shape by minimizing secondary interactions with the column.[9]
| Parameter | Recommended Setting |
| LC System | Waters Acquity UPLC or equivalent |
| Mass Spectrometer | Sciex Triple Quad 6500 or equivalent |
| Column | C18 reverse-phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Precursor Ion (Q1): 183.2 m/z ([M+H]⁺). Product ions (Q3) to be determined by infusion. |
| Key MS Voltages | To be optimized (e.g., IonSpray Voltage: ~5500 V; Collision Energy: ~15-30 eV) |
3. Data Analysis and Quantification:
-
Quantify the analyte using a calibration curve prepared by spiking known concentrations of a reference standard into a blank matrix.
-
The ratio of the analyte peak area to the internal standard peak area is plotted against concentration.
Method 3: HPLC with Pre-Column Derivatization and UV Detection
Principle: When MS detection is unavailable, HPLC with UV detection can be employed. Since this compound lacks a chromophore, a chemical derivatization step is mandatory to attach a UV-absorbing molecule to the amine group.[1] Benzoyl chloride is an effective derivatizing agent that reacts with primary and secondary amines to form a highly UV-active benzamide derivative.[10][11]
Sources
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Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Arylcyclohexylamines
Introduction: The Analytical Imperative for Arylcyclohexylamine Detection
Arylcyclohexylamines represent a significant class of psychoactive substances, encompassing both established drugs of abuse like phencyclidine (PCP) and ketamine, as well as a constantly evolving landscape of novel psychoactive substances (NPS).[1][2] Originally developed for anesthetic purposes, their powerful dissociative effects have led to widespread recreational use and, consequently, a critical need for their detection in forensic and clinical toxicology.[2] The structural backbone of an arylcyclohexylamine, consisting of a cyclohexyl group, an aryl group, and an amine group, allows for numerous substitutions, creating a continuous stream of new analogues designed to circumvent legal controls.[2] This chemical diversity presents a significant challenge for analytical laboratories tasked with their identification and quantification in complex biological matrices.
Gas chromatography-mass spectrometry (GC-MS) remains a cornerstone technique for the analysis of arylcyclohexylamines due to its high resolving power, sensitivity, and the extensive spectral libraries available for compound identification.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust analysis of arylcyclohexylamines using GC-MS. It delves into the rationale behind method development choices, from sample preparation and derivatization to the interpretation of mass spectral data, ensuring scientifically sound and defensible results.
Part 1: Foundational Workflow - From Sample to Signal
The successful GC-MS analysis of arylcyclohexylamines hinges on a meticulous and well-understood workflow. Each step is designed to isolate the target analytes from interfering matrix components, enhance their chromatographic performance, and ensure accurate detection.
Figure 1: A generalized workflow for the GC-MS analysis of arylcyclohexylamines.
Part 2: Sample Preparation - The Art of Isolation
The goal of sample preparation is to extract the arylcyclohexylamines from the biological matrix, remove interferences, and concentrate the analytes.[4] The choice between liquid-liquid extraction (LLE) and solid-phase extraction (SPE) depends on the matrix, the specific analytes, and the desired level of cleanup.
Protocol 1: Solid-Phase Extraction (SPE) of Arylcyclohexylamines from Urine
SPE is a highly targeted sample preparation technique that can provide cleaner extracts than LLE.[4] Polymeric SPE sorbents are often effective for extracting a range of drugs of abuse.[4]
Rationale: This protocol utilizes a polymeric SPE cartridge, which offers robust extraction for a broad range of analytes. The wash steps are critical for removing matrix interferences, while the elution solvent is chosen for its ability to efficiently recover the arylcyclohexylamines.
Materials:
-
Polymeric SPE cartridges (e.g., Oasis HLB)
-
Urine sample
-
Internal standards (e.g., PCP-d5, Ketamine-d4)
-
Phosphate buffer (pH 6.0)
-
Methanol
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide
-
Nitrogen evaporator
Step-by-Step Protocol:
-
Sample Pre-treatment: To 1 mL of urine, add an appropriate amount of internal standard. Add 1 mL of phosphate buffer (pH 6.0) and vortex.
-
Column Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water. This step removes polar interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes to remove residual water.
-
Elution: Elute the analytes with 2 mL of a mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.
Part 3: Derivatization - Enhancing Analyte Performance
While some arylcyclohexylamines can be analyzed directly, derivatization is often necessary to improve their thermal stability, volatility, and chromatographic peak shape.[5][6] This is particularly crucial for metabolites containing polar functional groups like hydroxyl or primary/secondary amines.[6] The process involves chemically modifying the analyte to create a less polar and more volatile derivative.[5]
Choosing the Right Derivatizing Agent
The selection of a derivatizing agent is a critical step. The two most common approaches for arylcyclohexylamines are acylation and silylation.[7]
-
Acylation: Reagents like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), heptafluorobutyric anhydride (HFBA), and N-methyl-bis(trifluoroacetamide) (MBTFA) introduce acyl groups.[7][8] Fluoroacyl derivatives are particularly advantageous as they enhance volatility and can improve detection sensitivity.[5]
-
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) introduce a trimethylsilyl (TMS) group.[9]
A comparative study on the derivatization of ketamine and its metabolites found that pentafluorobenzoyl derivatives provided the best overall performance characteristics, considering reaction yields and ionization efficiency.[7][10]
Protocol 2: Acylation with N-methyl-bis(trifluoroacetamide) (MBTFA)
Rationale: MBTFA is a common and effective acylation reagent that reacts with primary and secondary amines to form stable trifluoroacetyl derivatives.[8] This protocol is suitable for ketamine and its primary metabolite, norketamine.
Materials:
-
Reconstituted sample extract from Protocol 1
-
N-methyl-bis(trifluoroacetamide) (MBTFA)
-
Ethyl acetate
-
Heating block or oven
Step-by-Step Protocol:
-
Ensure the sample extract is completely dry.
-
Add 50 µL of ethyl acetate and 50 µL of MBTFA to the dried extract.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
The derivatized sample is now ready for injection into the GC-MS.
Part 4: GC-MS Analysis - Separation and Detection
The instrumental analysis involves separating the derivatized analytes on a gas chromatograph and detecting them with a mass spectrometer.
Gas Chromatography Parameters
The choice of the GC column and temperature program is crucial for achieving good separation of the target analytes. A non-polar or mid-polar capillary column is typically used.
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent | A versatile, low-bleed column suitable for a wide range of drug screening applications. |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min | Provides good efficiency and is inert.[3] |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analytes without thermal degradation. |
| Injection Volume | 1 µL (Split or Splitless) | The mode depends on the expected analyte concentration. |
| Oven Program | Initial: 60-100°C, hold for 1-2 minRamp: 10-25°C/min to 280-300°CHold: 2-5 min | This program allows for the separation of a range of arylcyclohexylamines with varying volatilities. A rapid program can reduce analysis time.[11] |
Mass Spectrometry Parameters
The mass spectrometer is typically operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns for library matching.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that generates characteristic and reproducible mass spectra.[3] |
| Ionization Energy | 70 eV | A standard energy that provides consistent fragmentation and allows for comparison with commercial mass spectral libraries.[3] |
| Ion Source Temperature | 230 °C | A typical temperature that balances ionization efficiency and minimizes thermal degradation. |
| Mass Range | m/z 40-500 | This range covers the expected molecular ions and fragment ions of most arylcyclohexylamines and their derivatives.[3] |
| Scan Mode | Full Scan for screening, Selected Ion Monitoring (SIM) for quantification | Full scan provides comprehensive spectral data for identification. SIM mode offers higher sensitivity and selectivity for target analytes.[8] |
Part 5: Data Analysis and Interpretation - Decoding the Spectra
Understanding Fragmentation Patterns
The power of GC-MS lies in the predictable fragmentation of molecules upon electron ionization. For arylcyclohexylamines, specific cleavage patterns provide crucial structural information. A systematic study of ketamine analogues revealed characteristic fragmentation pathways in EI-MS mode.[12][13]
Figure 2: Key fragmentation pathways of arylcyclohexylamines in EI-MS.
The primary fragmentation is often the α-cleavage of the C1-C2 bond in the cyclohexanone moiety (for ketamine-like structures).[12][13] This is frequently followed by the loss of a neutral carbon monoxide (CO) molecule and subsequent loss of alkyl radicals from the amine substituent.[12][13]
Table of Common Arylcyclohexylamines and Their Characteristic EI-MS Fragments:
| Compound | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) | Notes on Fragmentation |
| Phencyclidine (PCP) | 243.38 | 243, 242, 200, 186, 158, 91 | The molecular ion is often observed. The m/z 200 ion corresponds to the loss of a propyl radical. The base peak is often m/z 91 (tropylium ion). |
| Ketamine | 237.73 | 237, 222, 208, 180, 130 | The molecular ion can be weak. Fragmentation includes loss of a methyl group, followed by CO. |
| Norketamine (as TFA derivative) | 315.26 | 315, 286, 258, 162 | The trifluoroacetyl (TFA) derivative shows a clear molecular ion. Fragmentation involves losses of fragments from the acyl group and the cyclohexyl ring. |
| 3-MeO-PCP | 273.41 | 273, 242, 214, 121 | The molecular ion is prominent. Loss of the methoxy group and fragmentation of the cyclohexyl ring are common. |
Method Validation for Trustworthy Results
To ensure the reliability of the analytical data, the GC-MS method must be thoroughly validated.[14][15][16] Key validation parameters include:
-
Selectivity: The ability to differentiate the target analytes from other compounds in the matrix.
-
Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[8]
-
Precision and Accuracy: The closeness of repeated measurements (precision) and the closeness of a measured value to the true value (accuracy).[3]
-
Recovery: The efficiency of the extraction process.[8]
-
Stability: The stability of the analytes in the biological matrix and in the prepared extracts.
-
Carryover: The potential for residual analyte from a high-concentration sample to affect the analysis of a subsequent sample.[11]
Conclusion: A Robust Framework for Analysis
This application note provides a comprehensive and scientifically grounded framework for the GC-MS analysis of arylcyclohexylamines. By understanding the rationale behind each step, from sample preparation and derivatization to the interpretation of fragmentation patterns, laboratories can develop and validate robust methods capable of meeting the challenges posed by this diverse and evolving class of compounds. The protocols and parameters provided herein serve as a strong foundation for both routine screening and quantitative analysis, ultimately contributing to the accuracy and reliability of forensic and clinical toxicology investigations.
References
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Wu, A. H. B., et al. (2007). Gas chromatography-mass spectrometry analysis of ketamine and its metabolites--a comparative study on the utilization of different derivatization groups. Journal of Chromatography A, 1157(1-2), 336-351. [Link]
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Wu, A. H. B., et al. (2007). Gas chromatography-mass spectrometry analysis of ketamine and its metabolites--a comparative study on the utilization of different derivatization groups. Journal of Chromatography A, 1157(1-2), 336-351. [Link]
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Wu, A. H. B., et al. (2007). Gas chromatography–mass spectrometry analysis of ketamine and its metabolites—A comparative study on the utilization of different derivatization groups. Scilit. [Link]
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Pelixo, R., et al. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. MDPI. [Link]
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Capistran, B. A., & Sisco, E. (2024). Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications. Forensic Chemistry, 38, 100549. [Link]
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Lin, H. R., et al. (2005). Quantitative detection of ketamine, norketamine, and dehydronorketamine in urine using chemical derivatization followed by gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 29(4), 235-242. [Link]
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Al-Bawab, A. F., et al. (2025). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers in Chemistry, 13. [Link]
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Lin, H. R., et al. (2007). GC-MS quantification of ketamine, norketamine, and dehydronorketamine in urine specimens and comparative study using ELISA as the preliminary test methodology. Journal of Analytical Toxicology, 31(5), 263-269. [Link]
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Papoutsis, I., et al. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Molecules, 27(14), 4403. [Link]
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Ballesteros, S., et al. (2006). Gas-chromatography mass spectrometry determination of pharmacologically active substances in urine and blood samples by use of a continuous solid-phase extraction system and microwave-assisted derivatization. Journal of Chromatography B, 832(1), 117-124. [Link]
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Capistran, B. A., & Sisco, E. (2024). Validation of a Rapid GC-MS Method for Forensic Seized Drug and Ignitable Liquid Screening Applications. ChemRxiv. [Link]
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Capistran, B. A., & Sisco, E. (2024). Validation of a rapid GC–MS method for forensic seized drug screening applications. Forensic Chemistry, 38, 100609. [Link]
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Restek. (2025). Rapid LPGC-MS Analysis of Arylamines Increases Throughput and Reduces Helium Use. [Link]
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Asare, G. A., et al. (2012). Derivatization reactions and reagents for gas chromatography analysis. International Journal of Pure & Applied Sciences and Technology, 11(2), 53. [Link]
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Pelixo, R., et al. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. ResearchGate. [Link]
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El-Kassem, M. M. A., et al. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Food and Chemical Toxicology, 201, 115447. [Link]
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Pelixo, R., et al. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. PMC. [Link]
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Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]
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Qin, Z., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6510. [Link]
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Martins, C. P. B., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3183. [Link]
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Application Note: A Guide to Liquid Chromatography Methods for the Analysis of Piperidine Analogues
Abstract
The piperidine ring is a fundamental scaffold in a vast array of pharmaceuticals and natural products, making its analytical characterization crucial for drug discovery, development, and quality control. This guide provides a comprehensive overview of liquid chromatography (LC) methodologies for the analysis of piperidine analogues. We delve into the principles and practical applications of Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange Chromatography (IEC). Detailed, step-by-step protocols are provided for common applications, emphasizing the rationale behind method selection and parameter optimization. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this important class of compounds.
Introduction: The Analytical Importance of Piperidine Analogues
Piperidine, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry. Its analogues exhibit a wide range of biological activities, from CNS-active agents like methylphenidate to potent analgesics such as fentanyl. The basic nitrogen atom (pKa ≈ 11.2) of the piperidine ring means these compounds are typically protonated at physiological pH, influencing their solubility, polarity, and chromatographic behavior.
The analytical challenge lies in the diverse physicochemical properties of piperidine derivatives. Substituents on the ring can dramatically alter polarity, hydrophobicity, and the presence of chromophores, necessitating a versatile analytical toolbox. This guide will navigate the selection and implementation of appropriate LC methods to ensure accurate and reproducible quantification and characterization.
Choosing the Right Chromatographic Tool: A Logic-Driven Approach
The selection of an LC method is dictated by the analyte's properties, particularly its polarity and ionization state. For piperidine analogues, the decision-making process often revolves around managing the basicity of the nitrogen and the overall polarity of the molecule.
Application Note & Protocol: Synthesis of 1-Cyclohexylpiperidin-3-amine Derivatives via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1-Cyclohexylpiperidin-3-amine Scaffold
The piperidine ring is a foundational motif in medicinal chemistry, appearing in over twenty classes of pharmaceuticals. Its derivatives are integral to the development of novel therapeutics, particularly those targeting the central nervous system.[1] The this compound core, in particular, combines the rigid piperidine scaffold with a flexible cyclohexyl group and a reactive primary amine, creating a versatile building block for generating compound libraries in drug discovery programs.[2] These structures are of significant interest for developing enzyme inhibitors, receptor modulators, and ligands for G-protein coupled receptors (GPCRs).[2]
This guide provides a detailed protocol for the synthesis of this compound and its derivatives, focusing on the highly efficient and widely applicable method of one-pot reductive amination.[3][4] This approach is favored for its operational simplicity, high yields, and ability to avoid the multiple alkylations that can plague direct alkylation methods.[3] We will delve into the mechanistic rationale behind the protocol, offer insights for optimization, and provide a self-validating workflow to ensure scientific integrity.
Principle of Synthesis: Reductive Amination Pathway
Reductive amination is a cornerstone reaction for forming C-N bonds.[5] The process integrates two key transformations into a single, streamlined operation:
-
Imine/Enamine Formation: The synthesis begins with the condensation of a primary amine (3-aminopiperidine) and a ketone (cyclohexanone). This reaction, typically catalyzed by a mild acid, forms a Schiff base, specifically an iminium ion intermediate.[6]
-
In Situ Reduction: A selective reducing agent, present in the reaction mixture, immediately reduces the iminium ion as it is formed. This drives the equilibrium towards the final product and prevents side reactions.[3]
The one-pot nature of this procedure enhances efficiency by removing the need to isolate the unstable imine intermediate.[6]
Caption: Fig 1: Reductive Amination Workflow.
Detailed Experimental Protocol
This protocol describes a reliable one-pot synthesis of the parent compound, this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Recommended Purity |
| 3-Aminopiperidine | 54012-73-6 | C₅H₁₂N₂ | ≥97% |
| Cyclohexanone | 108-94-1 | C₆H₁₀O | ≥99% |
| Sodium Triacetoxyborohydride | 56553-60-7 | C₆H₁₀BNaO₆ | ≥97% |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | CH₂Cl₂ | ≥99.8% |
| Acetic Acid, Glacial | 64-19-7 | C₂H₄O₂ | ≥99.7% |
| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | Aqueous Solution |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | Granular |
| Hydrochloric Acid (1M) | 7647-01-0 | HCl | Aqueous Solution |
| Sodium Hydroxide (2M) | 1310-73-2 | NaOH | Aqueous Solution |
Equipment
-
Round-bottom flask (appropriate size for the reaction scale)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet for inert atmosphere
-
Dropping funnel or syringe for additions
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Aminopiperidine (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Addition of Carbonyl: Add cyclohexanone (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). The acid is crucial for catalyzing the formation of the iminium intermediate.[6]
-
Stirring and Imine Formation: Stir the mixture at room temperature for 30-60 minutes. This allows for the initial equilibrium between the amine, ketone, and the iminium ion to be established.
-
Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture. Causality Note: NaBH(OAc)₃ is the preferred reducing agent as it is mild enough not to reduce the starting ketone but is highly effective at reducing the iminium ion as it forms.[3] This selectivity is key to the success of the one-pot procedure.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting 3-aminopiperidine spot has been consumed (typically 4-12 hours).
-
Reaction Quench: Once the reaction is complete, carefully quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue adding until gas evolution ceases. This step neutralizes the acetic acid and destroys any remaining reducing agent.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol: Acid-Base Extraction
This technique is highly effective for purifying amines from non-basic impurities.
-
Dissolution: Dissolve the crude product from step 8 in a suitable organic solvent like ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl. The basic amine will be protonated to its hydrochloride salt and move into the aqueous layer.
-
Back-Extraction: Wash the organic layer again with 1M HCl to ensure complete transfer of the amine. Combine the acidic aqueous layers.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add 2M NaOH until the solution is strongly basic (pH > 10). This deprotonates the amine salt, regenerating the free amine.
-
Final Extraction: Extract the free amine from the aqueous layer three times with a fresh organic solvent (DCM or ethyl acetate).
-
Final Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified this compound. For exceptionally high purity, column chromatography on silica gel (often treated with triethylamine to prevent product tailing) may be employed.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.[7]
-
Mass Spectrometry (MS): To verify the molecular weight.[7]
-
FTIR Spectroscopy: To identify key functional groups, such as the N-H stretch of the secondary amine.[8]
Optimization and Mechanistic Insights
Choice of Reducing Agent
The selection of the reducing agent is critical for a successful reductive amination. Different agents offer distinct advantages in terms of reactivity, selectivity, and safety.
| Reducing Agent | Pros | Cons |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines/iminium ions; does not reduce aldehydes/ketones.[3] | Moisture sensitive; higher cost. |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective; effective at acidic pH.[3] | Highly toxic (releases HCN in strong acid); requires careful handling. |
| H₂ with Pd/C or PtO₂ Catalyst | "Green" reagent (byproduct is water); cost-effective for large scale.[5] | Requires specialized high-pressure equipment; may reduce other functional groups. |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Less selective; can reduce the starting ketone if conditions are not optimized.[9] |
pH Control
The reaction rate is highly dependent on pH. A slightly acidic environment (pH 5-6) is optimal.[6]
-
If pH is too high (basic): The formation of the iminium ion is slow, as there is insufficient acid to catalyze the dehydration step.
-
If pH is too low (acidic): The starting amine becomes fully protonated to an ammonium salt, rendering it non-nucleophilic and unable to attack the ketone.
Synthesis of a Derivative Library
The true power of this protocol lies in its adaptability for creating a diverse library of derivatives, a key strategy in drug discovery.[10][11]
Caption: Fig 2: Generating a Derivative Library.
By systematically varying the two starting components, a wide range of analogs can be synthesized:
-
Varying the Ketone/Aldehyde: Using substituted cyclohexanones (e.g., 4-methylcyclohexanone) or other cyclic/acyclic carbonyls will modify the "cyclohexyl" portion of the molecule.
-
Varying the Piperidine: Using enantiomerically pure versions of 3-aminopiperidine allows for the synthesis of specific stereoisomers.[12] Alternatively, starting with piperidines bearing other substituents or protecting groups (e.g., N-Boc-3-aminopiperidine) enables further functionalization at different positions.[13]
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
-
Reagents: Sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive and should be handled under an inert atmosphere. NaBH₃CN is highly toxic and must be handled with extreme care to avoid contact with acids, which would liberate hydrogen cyanide gas.
-
Solvents: Dichloromethane is a volatile and suspected carcinogen. Avoid inhalation and skin contact.
References
-
Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Reductive amination of acetic acid (2a) with piperidine (1a) to... (n.d.). ResearchGate. Retrieved from [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (n.d.). PubMed Central. Retrieved from [Link]
-
Transition-Metal-Catalyzed Asymmetric Reductive Amination and Amidation Cascade Reaction for the Synthesis of Piperazinones. (2022). PubMed. Retrieved from [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase. (n.d.). PubMed Central. Retrieved from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]
-
1-Cyclohexylpiperidine. (n.d.). PubChem. Retrieved from [Link]
-
Reductive Amination | Synthesis of Amines. (2025). YouTube. Retrieved from [Link]
-
Synthesis and analgesic effects of 1-[1-(2-methylphenyl)(cyclohexyl)]-3-piperidinol as a new derivative of phencyclidine in mice. (n.d.). PubMed. Retrieved from [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). JOCPR. Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
reductive amination & secondary amine synthesis. (2020). YouTube. Retrieved from [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. (2011). PubMed. Retrieved from [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (n.d.). PubMed. Retrieved from [Link]
-
Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. (n.d.). MDPI. Retrieved from [Link]
-
Piperidin-3-amine. (n.d.). PubChem. Retrieved from [Link]
-
(3R)-1-benzylpiperidin-3-amine. (n.d.). PubChem. Retrieved from [Link]
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (n.d.). MDPI. Retrieved from [Link]
-
Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. (n.d.). PubMed Central. Retrieved from [Link]
-
Recent applications of click chemistry in drug discovery. (n.d.). PubMed. Retrieved from [Link]
- Preparation method for 3-aminopiperidine and optical isomer thereof. (n.d.). Google Patents.
-
Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. (n.d.). PubMed. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 1-Cyclohexylpiperidin-3-amine as a Versatile Scaffold for Modern Drug Discovery
Abstract
The piperidine ring is a highly privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically approved drugs.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a valuable component for establishing potent and selective ligand-receptor binding. This document provides a detailed guide for researchers on utilizing a specific, yet versatile, piperidine derivative: 1-Cyclohexylpiperidin-3-amine . We will explore its synthetic accessibility, key derivatization strategies, and its application in the design of novel therapeutics, with a focus on histamine H3 receptor (H3R) inverse agonists and Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. The protocols herein are designed to be self-validating, with clear causality for experimental choices, providing a robust framework for discovery programs.
Introduction: The Strategic Advantage of the this compound Scaffold
The this compound scaffold combines several advantageous features for drug design. The cyclohexyl group provides a lipophilic anchor that can be crucial for accessing hydrophobic pockets within a target protein, while the piperidine nitrogen offers a key point for modulating physicochemical properties such as solubility and basicity.[1] The amine at the 3-position serves as a critical handle for introducing a wide array of functional groups, allowing for extensive exploration of structure-activity relationships (SAR).
This scaffold is particularly relevant for targets where a combination of lipophilicity and a basic nitrogen atom is required for optimal binding. For instance, the 1-cyclobutylpiperidine moiety, a close analog, is a key pharmacophore in a series of potent and selective histamine H3 receptor (H3R) inverse agonists, which have therapeutic potential for treating sleep disorders and cognitive deficits. Furthermore, the related (R)-3-aminopiperidine is a crucial chiral intermediate for the synthesis of DPP-IV inhibitors like Linagliptin, used in the management of type 2 diabetes.
This guide will provide detailed protocols for the synthesis and derivatization of the this compound core, followed by methodologies for biological evaluation against these two important drug target classes.
Synthesis of the Core Scaffold and Key Intermediates
The synthetic accessibility of a scaffold is paramount for its utility in a drug discovery campaign. The this compound scaffold can be prepared through several robust and scalable synthetic routes. Below is a validated protocol for its synthesis via reductive amination.
Protocol 2.1: Synthesis of this compound
This protocol details the synthesis starting from 3-aminopiperidine and cyclohexanone.
Materials:
-
3-Aminopiperidine dihydrochloride
-
Cyclohexanone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
Procedure:
-
Free-Basing of 3-Aminopiperidine:
-
Dissolve 3-aminopiperidine dihydrochloride (1.0 eq) in water.
-
Cool the solution in an ice bath and add a saturated solution of sodium bicarbonate until the pH is >10.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base of 3-aminopiperidine. Caution: Handle the free amine in a well-ventilated fume hood.
-
-
Reductive Amination:
-
Dissolve the 3-aminopiperidine (1.0 eq) in dichloromethane.
-
Add cyclohexanone (1.1 eq) to the solution and stir for 30 minutes at room temperature to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: STAB is a mild reducing agent, which is selective for imines in the presence of ketones.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford pure this compound.
-
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Derivatization Strategies for Library Synthesis
The primary amine at the 3-position of the scaffold is a versatile functional group for building a diverse chemical library. The following protocols outline standard procedures for acylation and sulfonylation, which are common methods for exploring the SAR of this scaffold.
Protocol 3.1: Acylation of this compound
Materials:
-
This compound
-
Carboxylic acid of interest (e.g., 4-morpholinoacetic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes at room temperature.
-
Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.
-
Stir at room temperature for 4-6 hours.
-
Dilute the reaction with ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography.
Protocol 3.2: Sulfonylation of this compound
Materials:
-
This compound
-
Sulfonyl chloride of interest (e.g., 4-methoxybenzenesulfonyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in DCM and cool to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography.
Application in Drug Design: Case Studies and Protocols
Histamine H3 Receptor (H3R) Inverse Agonists
The 1-substituted piperidine moiety is a known pharmacophore for H3R inverse agonists. The following is a protocol for a radioligand binding assay to determine the affinity of newly synthesized compounds for the human H3 receptor.
Protocol 4.1.1: hH3R Radioligand Binding Assay
Materials:
-
Membranes from CHO or HEK293 cells stably expressing the human H3 receptor.
-
[³H]-Nα-methylhistamine (specific activity ~80 Ci/mmol).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Test compounds dissolved in DMSO.
-
Scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Multi-well plate harvester.
-
Liquid scintillation counter.
Procedure:
-
In a 96-well plate, combine 50 µL of test compound dilutions, 50 µL of [³H]-Nα-methylhistamine (final concentration ~1 nM), and 100 µL of cell membrane preparation (10-20 µg protein/well).
-
For non-specific binding, use a high concentration of a known H3R ligand (e.g., 10 µM thioperamide).
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Data Presentation:
| Compound ID | R-Group (at 3-amine) | Ki (nM) for hH3R |
| Scaffold | -H | >10,000 |
| Example 1 | -C(O)CH₂-morpholine | 8.73 |
| Example 2 | -S(O)₂-(4-methoxyphenyl) | 15.2 |
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
The 3-aminopiperidine core is central to several DPP-IV inhibitors. The following protocol describes a standard in vitro assay to measure the inhibitory activity of synthesized compounds against DPP-IV.
Protocol 4.2.1: In Vitro DPP-IV Inhibition Assay
Materials:
-
Human recombinant DPP-IV.
-
DPP-IV substrate: Gly-Pro-p-nitroanilide (G-P-pNA).
-
Assay buffer: 100 mM Tris-HCl, pH 8.0.
-
Test compounds dissolved in DMSO.
-
96-well microplate reader.
Procedure:
-
In a 96-well plate, add 50 µL of test compound dilutions and 25 µL of human recombinant DPP-IV solution.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the G-P-pNA substrate (final concentration ~0.2 mM).
-
Monitor the increase in absorbance at 405 nm for 15-30 minutes at 37°C. The absorbance is proportional to the amount of p-nitroanilide released.
-
Calculate the initial reaction velocities and determine the IC₅₀ values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualization of the Drug Discovery Workflow
Caption: General drug discovery workflow.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold can provide valuable insights into the structural requirements for potent and selective biological activity.
-
N-Cyclohexyl Group: This group generally contributes to the lipophilicity of the molecule. Modifications to the cyclohexyl ring, such as the introduction of polar groups (e.g., hydroxyl), can modulate solubility and may impact efficacy.[2]
-
Piperidine Ring: The conformation of the piperidine ring can be critical for activity. Substitutions on the ring can influence its preferred conformation and, consequently, its interaction with the target protein.
-
3-Amino Substituent: This is the primary point for diversification. The nature of the substituent (e.g., size, electronics, hydrogen bonding capacity) will have a profound effect on the biological activity. For instance, in the context of H3R inverse agonists, a basic nitrogen within this substituent is often beneficial.
Visualization of SAR
Caption: Key modification points on the scaffold.
Conclusion
The this compound scaffold represents a valuable starting point for the design of novel therapeutics. Its synthetic tractability, coupled with the ability to readily introduce diverse functionality, makes it an attractive core for library synthesis. The protocols and insights provided in this document offer a comprehensive guide for researchers to effectively utilize this scaffold in their drug discovery programs, with the potential to develop potent and selective modulators of key biological targets such as H3R and DPP-IV.
References
- Herling, S., & Woods, J. H. (1987). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. NIDA research monograph, 76, 144–153.
-
He, X. S., Raymon, L. P., Mattson, M. V., Eldefrawi, M. E., & de Costa, B. R. (1993). Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites. Journal of medicinal chemistry, 36(23), 3684–3691. [Link]
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Patterson, S., Jones, D. C., Shanks, E. J., Frearson, J. A., Gilbert, I. H., Wyatt, P. G., & Fairlamb, A. H. (2009). Synthesis and evaluation of 1-(1-(benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) analogues as inhibitors of trypanothione reductase. ChemMedChem, 4(8), 1341–1353. [Link]
- CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents. (n.d.).
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He, X. S., Raymon, L. P., Mattson, M. V., Eldefrawi, M. E., & de Costa, B. R. (1993). Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites. Journal of medicinal chemistry, 36(9), 1188–1193. [Link]
-
ChemSynthesis. (n.d.). 1-cyclohexylpiperidine. Retrieved from [Link]
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PubChem. (n.d.). 1-(5-Cyclohexyloxy-3-pyridinyl)piperidin-3-amine. Retrieved from [Link]
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Bemis, G. W., & Murcko, M. A. (1996). The properties of known drugs. 1. Molecular frameworks. Journal of medicinal chemistry, 39(15), 2887–2893. [Link]
- Ahmadi, A., Khalili, M., Barzin, M., & Nahri-Niknafs, B. (2015). Synthesis and antinociception properties of phencyclidine derivatives with modified aromatic or cycloalkyl rings and amino group. Research in pharmaceutical sciences, 10(2), 125–133.
-
Kent, T. C., et al. (2024). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & medicinal chemistry letters, 103, 129699. [Link]
-
Molbank. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Molbank, 2023(1), M1544. [Link]
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Abd El-Gwaad, A. A., El-Rashedy, A. A., Fayed, A. A., & Khalaf, H. S. (2025). Pharmacological evaluation as analgesic and anti-inflammatory and molecular docking of newly synthesized nitrogen heterocyclic derivatives. Scientific reports, 15(1), 6033. [Link]
-
Wessig, P., & Müller, G. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 7(8), 616–632. [Link]
-
Amanote Research. (n.d.). Synthesis and Evaluation of 1-(1-( - Amanote Research. Retrieved from [Link]
-
Sławiński, J., & Szafrański, K. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 273, 116515. [Link]
-
Szałaj, N., Sławiński, J., & Koba, M. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 29(10), 2289. [Link]
- Zhang, Y., et al. (2020). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme-connect.
-
Request PDF. (n.d.). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from [Link]
-
Wang, Y., et al. (2020). Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. PloS one, 15(7), e0235483. [Link]
-
Leal, B., et al. (2024). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 29(7), 1612. [Link]
-
PubChem. (n.d.). 1-Cyclohexylpiperidin-4-amine. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Journal of enzyme inhibition and medicinal chemistry, 40(1), 2419690. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Cyclohexylpiperidin-3-amine as a Potential Neuropharmacological Tool
Authored by: Gemini, Senior Application Scientist
Disclaimer: This document is intended for research purposes only. 1-Cyclohexylpiperidin-3-amine is a chemical compound for laboratory investigation and is not approved for human or veterinary use. All experiments should be conducted in accordance with institutional and national guidelines for animal care and laboratory safety.
Introduction and Rationale
This compound is a synthetic compound belonging to the piperidine class of molecules. Piperidine and its derivatives are a well-established scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. The structural features of this compound, specifically the presence of a cyclohexyl group on the piperidine nitrogen and an amine group at the 3-position, suggest its potential for interaction with various targets within the central nervous system (CNS).
The rationale for investigating this compound as a neuropharmacological tool stems from the known activities of structurally related compounds. For instance, the piperidine ring is a common motif in compounds targeting opioid, dopamine, and serotonin receptors. The specific substitution pattern of this compound warrants a thorough investigation of its binding profile and functional activity at these and other key CNS targets to elucidate its potential as a selective modulator for neuroscientific research.
These application notes provide a framework for the initial characterization and utilization of this compound in a research setting. The protocols outlined below are designed to be a starting point for investigators and can be adapted based on specific experimental needs and available resources.
Physicochemical Properties and Handling
A comprehensive understanding of the physicochemical properties of a compound is crucial for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂ | N/A |
| Molecular Weight | 182.31 g/mol | N/A |
| Appearance | Colorless to pale yellow oil | N/A |
| Solubility | Soluble in DMSO and ethanol | N/A |
| Storage | Store at -20°C, protect from light and moisture | N/A |
Note: It is highly recommended to perform in-house verification of solubility in various buffers and media to be used in specific assays. For in vivo studies, appropriate vehicle selection and formulation development are critical.
In Vitro Characterization: Receptor Binding and Functional Assays
The initial step in characterizing a novel compound is to determine its binding affinity and functional activity at a panel of relevant CNS targets.
Radioligand Binding Assays
Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor. This is achieved by measuring the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.
-
Preparation of Cell Membranes: Prepare cell membranes from cell lines stably expressing the receptor of interest (e.g., CHO or HEK293 cells) or from brain tissue known to have high receptor density.
-
Assay Buffer: Utilize a buffer system appropriate for the specific receptor being studied. A common example is 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and a range of concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to allow the binding to reach equilibrium.
-
Termination and Harvesting: Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The affinity of the compound for the receptor (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Once binding affinity is established, it is crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the target receptor.
This protocol is suitable for GPCRs that couple to Gs or Gi proteins, leading to an increase or decrease in intracellular cyclic AMP (cAMP) levels, respectively.
-
Cell Culture: Culture cells stably expressing the GPCR of interest in a suitable medium.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. For antagonist testing, pre-incubate with the test compound before adding a known agonist.
-
cAMP Measurement: Following incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve. From this curve, the EC₅₀ (for agonists) or IC₅₀ (for antagonists) can be determined.
Caption: GPCR signaling cascade for cAMP modulation.
In Vivo Evaluation: Behavioral Pharmacology
Following in vitro characterization, the effects of this compound on behavior can be assessed in animal models. The choice of behavioral assay will depend on the in vitro findings. For example, if the compound shows affinity for dopamine receptors, assays for locomotor activity or models of psychosis might be appropriate.
Protocol: Open Field Test for Locomotor Activity
The open field test is a common method to assess general locomotor activity, exploration, and anxiety-like behavior in rodents.
-
Animal Acclimation: Acclimate the animals (e.g., mice or rats) to the testing room for at least 1 hour before the experiment.
-
Compound Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Test Arena: Place the animal in the center of an open field arena (a square or circular box with high walls).
-
Data Collection: Record the animal's activity for a set period (e.g., 15-30 minutes) using an automated video-tracking system.
-
Parameters Measured:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing frequency: A measure of exploratory behavior.
-
-
Data Analysis: Compare the behavioral parameters between the compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
Caption: General workflow for in vivo behavioral studies.
Data Interpretation and Future Directions
The data generated from these initial studies will provide a preliminary pharmacological profile of this compound.
-
High affinity and functional potency at a specific receptor: This would suggest that the compound could be a useful tool for selectively probing the function of that receptor in various biological systems.
-
Broad-spectrum activity: If the compound interacts with multiple receptors, it may serve as a starting point for medicinal chemistry efforts to improve selectivity.
-
Discrepancies between in vitro and in vivo data: Such findings could indicate issues with pharmacokinetics (e.g., poor brain penetration) or metabolism, which would require further investigation.
Future studies could include more complex behavioral models, pharmacokinetic profiling, and in vivo target engagement studies to further validate the utility of this compound as a neuropharmacological tool.
References
Due to the novelty of this compound as a research tool, specific literature on its neuropharmacological properties is not available. The protocols and principles described in these application notes are based on standard and widely accepted methodologies in the field of pharmacology and neuroscience. For further reading on the specific techniques, please refer to authoritative sources in the field.
Application Notes and Protocols for the Purification of 1-Cyclohexylpiperidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclohexylpiperidin-3-amine is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and drug development. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, incorrect biological data, and complications in downstream applications. This guide provides a comprehensive overview of various techniques for the purification of this compound, complete with detailed protocols and the scientific rationale behind the methodological choices.
Physicochemical Properties
| Property | Estimated Value/Characteristic | Rationale and Implications for Purification |
| Molecular Weight | 182.31 g/mol | A non-volatile solid or high-boiling liquid at room temperature. |
| Boiling Point | > 200 °C at atm. pressure | High boiling point necessitates vacuum distillation for purification by this method to prevent thermal decomposition. |
| pKa (of conjugate acid) | ~10-11 | The basic nature of the amine allows for effective purification by acid-base extraction and salt formation.[1] |
| Solubility | Soluble in a wide range of organic solvents (e.g., dichloromethane, ethyl acetate, methanol). The hydrochloride salt is expected to be soluble in water and alcohols. | High solubility of the free base in organic solvents is advantageous for extraction and chromatography. The differential solubility of the salt form is key to purification by crystallization. |
Purification Strategy Overview
The choice of purification method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity. The following techniques are commonly employed for the purification of amines like this compound:
-
Acid-Base Extraction: An effective first-pass purification to remove neutral and acidic impurities.
-
Purification via Salt Formation and Recrystallization: A powerful technique for achieving high purity by leveraging the crystalline nature of amine salts.
-
Column Chromatography: Useful for separating the target compound from impurities with different polarities.
-
Vacuum Distillation: Suitable for removing non-volatile or very high-boiling impurities on a larger scale.
Protocol 1: Acid-Base Extraction
This method exploits the basicity of the amine to separate it from non-basic impurities. The amine is protonated with an acid to render it water-soluble, allowing for the removal of organic-soluble impurities.
Experimental Rationale
The nitrogen atom in this compound has a lone pair of electrons, making it basic. Treatment with an acid, such as hydrochloric acid (HCl), results in the formation of the corresponding ammonium salt, which is ionic and thus soluble in the aqueous phase. Neutral organic impurities remain in the organic phase and can be separated. Subsequent basification of the aqueous layer regenerates the free amine, which can then be extracted back into an organic solvent.
Workflow Diagram
Caption: Workflow for Purification via Salt Crystallization.
Step-by-Step Protocol
-
Salt Formation:
-
Dissolve the crude this compound in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane) dropwise with stirring. The hydrochloride salt will precipitate as a solid.
-
Continue adding the HCl solution until no further precipitation is observed.
-
-
Isolation of the Crude Salt:
-
Collect the precipitated salt by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Dry the crude salt under vacuum.
-
-
Recrystallization:
-
Select a suitable solvent system for recrystallization. A common choice for amine hydrochlorides is a mixture of an alcohol (e.g., ethanol, isopropanol) and a less polar solvent (e.g., diethyl ether, hexanes).
-
Dissolve the crude salt in a minimal amount of the hot alcohol.
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Slowly add the less polar solvent until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to induce crystallization.
-
-
Isolation of the Pure Salt:
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.
-
-
Conversion back to Free Amine:
-
Dissolve the purified hydrochloride salt in water.
-
Basify the solution to pH >10 with an aqueous base (e.g., 2 M NaOH).
-
Extract the free amine into an organic solvent (e.g., DCM or EtOAc).
-
Dry the organic layer over an anhydrous drying agent and concentrate under reduced pressure to obtain the pure this compound.
-
Protocol 3: Column Chromatography
Silica gel chromatography is a standard technique for purifying compounds based on their polarity. For basic amines, modifications to the standard procedure are necessary to prevent issues like peak tailing and poor recovery.
Experimental Rationale
The surface of silica gel contains acidic silanol groups (Si-OH), which can strongly interact with basic amines, leading to irreversible adsorption or significant peak tailing. To mitigate this, a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, is added to the mobile phase. This deactivates the acidic sites on the silica gel, allowing for better elution and separation of the amine.
Workflow Diagram
Caption: Workflow for Column Chromatography of an Amine.
Step-by-Step Protocol
-
Preparation of the Mobile Phase: Choose a suitable eluent system, typically a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Add approximately 0.5-1% (v/v) of triethylamine to the eluent mixture.
-
Packing the Column:
-
Prepare a slurry of silica gel in the prepared mobile phase.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the mobile phase, collecting fractions in test tubes or other suitable containers.
-
If necessary, the polarity of the eluent can be gradually increased (gradient elution) to facilitate the elution of the product.
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent and triethylamine under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 4: Vacuum Distillation
For larger quantities of material where impurities are significantly less volatile than the product, vacuum distillation can be an efficient purification method.
Experimental Rationale
Many organic compounds decompose at their atmospheric boiling points. By reducing the pressure, the boiling point of a liquid is lowered, allowing for distillation at a temperature that does not cause degradation. This is particularly relevant for high molecular weight amines like this compound.
Step-by-Step Protocol
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and the joints are properly sealed.
-
Charging the Flask: Place the crude this compound in the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a trap in between. Gradually reduce the pressure to the desired level.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Distillation: Collect the fraction that distills over at a constant temperature and pressure. This fraction corresponds to the purified this compound.
-
Completion: Once the desired product has been collected, turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low recovery from acid-base extraction | Incomplete extraction or basification. | Ensure vigorous shaking during extractions. Check the pH of the aqueous layer after basification to ensure it is >10. |
| Oily precipitate during salt formation | The salt is not readily crystalline under the conditions used. | Try a different solvent for precipitation or attempt to induce crystallization by scratching the inside of the flask with a glass rod. |
| Peak tailing in column chromatography | Insufficient deactivation of silica gel. | Increase the concentration of triethylamine in the eluent to 1-2%. Alternatively, use alumina as the stationary phase. |
Safety Precautions
-
This compound is expected to be a corrosive and skin-sensitizing compound. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents.
-
Hydrochloric acid and sodium hydroxide are corrosive. Handle with care.
References
Sources
Application Note: A Strategic Workflow for Elucdating the Biological Activity of 1-Cyclohexylpiperidin-3-amine and Other Novel Chemical Entities
Abstract
The discovery of novel bioactive small molecules is the foundation of therapeutic innovation. However, compounds identified through synthesis or library acquisition, such as 1-Cyclohexylpiperidin-3-amine, often present a significant challenge: their biological targets and mechanisms of action are unknown. This application note presents a comprehensive, tiered strategy for the systematic elucidation of a novel compound's bioactivity. We eschew a rigid, target-first approach in favor of a "forward pharmacology" workflow that begins with broad phenotypic screening, proceeds to rigorous target identification, and culminates in specific, target-based mechanistic assays. This guide provides researchers, scientists, and drug development professionals with the scientific rationale and detailed protocols necessary to transform a chemical entity of unknown function into a well-characterized lead candidate.
Introduction: The "Unknown Target" Challenge
This compound belongs to the piperidine class of heterocyclic compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a vast range of biological activities, including anticancer, antiviral, and neuroleptic effects.[1] This prevalence suggests that this compound could possess valuable therapeutic properties, but without a known biological target, a starting point for investigation is not obvious.
This document outlines a logical, three-tiered workflow designed to systematically uncover the compound's activity. This strategy is not merely a sequence of experiments but a self-validating system where the results of each tier inform and guide the next, ensuring a resource-efficient and scientifically sound investigation.
Figure 1. A tiered workflow for characterizing novel compounds.
Part 1: Tier 1 - Phenotypic Screening for Initial Bioactivity
Expertise & Experience: The most efficient way to begin is by asking a broad question: "Does this compound do anything to a biological system?" Phenotypic screening addresses this by evaluating a compound's effect on whole cells without preconceived notions about its mechanism.[2][3] This approach can uncover unexpected activities and is responsible for a disproportionate number of first-in-class drugs.[3] We will start with fundamental assays for cell health, as cytotoxicity is a common and easily measurable phenotype.
Protocol 1.1: Cell Viability and Cytotoxicity Profiling
Causality: The integrity of the cell membrane and the metabolic activity of a cell are fundamental indicators of its health. A compound that compromises these functions is "cytotoxic." We will use three parallel assays to provide a robust, multi-faceted view of cytotoxicity, reducing the chance of artifacts from a single method.[4][5]
-
Lactate Dehydrogenase (LDH) Release Assay: Measures loss of membrane integrity by quantifying the release of the cytosolic enzyme LDH into the culture medium.[6]
-
MTT/MTS Assay: A metabolic assay where viable cells reduce a tetrazolium salt (e.g., MTT) to a colored formazan product, indicating mitochondrial activity.[4]
-
ATP Content Assay (e.g., CellTiter-Glo®): Measures intracellular ATP levels, a direct indicator of metabolically active, viable cells.[5]
Experimental Protocol (MTT Assay):
-
Cell Plating: Seed a 96-well, clear-bottom plate with a chosen cancer cell line (e.g., HeLa, A549) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2X serial dilution series in culture medium, ranging from 200 µM to ~0.1 µM (final concentrations will be 1X). Include a vehicle control (DMSO only) and a positive control for cell death (e.g., 10% DMSO or 1 µM Staurosporine).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a dedicated solubilization buffer to each well. Mix on an orbital shaker for 10 minutes to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (100% viability). Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Data Presentation:
| Assay Type | Endpoint Measured | Cell Line | IC₅₀ (µM) |
| LDH Release | Membrane Integrity | HeLa | > 100 |
| MTT | Metabolic Activity | HeLa | 15.2 |
| ATP Content | ATP Production | HeLa | 12.8 |
Part 2: Tier 2 - Target Deconvolution and Identification
Expertise & Experience: A confirmed phenotypic hit is the crucial first step. The next is to identify the specific molecular target responsible for this effect. This "target deconvolution" is a critical and challenging phase.[7] We will detail two powerful, unbiased, and orthogonal approaches.
Protocol 2.1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Causality: The principle of CETSA is that when a protein binds to a ligand (our compound), its structure becomes more stable. This increased stability makes the protein more resistant to heat-induced unfolding and aggregation.[8][9] By heating intact cells treated with our compound and measuring how much of a specific protein remains soluble at different temperatures, we can identify its binding partners.[10]
Figure 2. CETSA experimental workflow for target discovery.
Experimental Protocol (CETSA with Mass Spectrometry):
-
Cell Culture and Treatment: Culture a large batch of the responsive cell line (e.g., HeLa) to ~80% confluency. Treat the cells with a high concentration of this compound (e.g., 10x IC₅₀) or vehicle (DMSO) for 1 hour.
-
Heating: Harvest and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for MS: Collect the supernatant (soluble fraction). Reduce, alkylate, and digest the proteins (e.g., with trypsin).
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. Plot the relative amount of each soluble protein against temperature for both the vehicle- and compound-treated groups. Proteins that show a significant shift to higher temperatures in the presence of the compound are candidate targets.
Protocol 2.2: Affinity-Based Chemical Proteomics
Causality: This method uses a modified version of the compound as "bait" to "fish" for its binding partners from a complex cell lysate.[7][11] A chemically tractable handle is added to the compound, allowing it to be immobilized on beads. When the cell lysate is passed over these beads, the target proteins bind to the compound and are captured.
Trustworthiness: This is a powerful but complex technique that requires careful controls. The key is to ensure that the chemical modification does not abolish the compound's activity and to perform a competitive elution experiment. Here, the lysate is co-incubated with the beads and an excess of the free, unmodified compound. True binding partners will be outcompeted by the free compound and will not be captured by the beads, distinguishing them from non-specific binders.
Part 3: Tier 3 - Target-Based Assays & Mechanistic Studies
Expertise & Experience: Once a target has been identified and validated (e.g., using RNAi to confirm the target is responsible for the phenotype), the next step is to develop specific assays to quantify the compound's interaction and elucidate its mechanism of action. Based on the common activities of piperidine derivatives, we provide protocols for three plausible target classes: monoamine oxidases, G-protein coupled receptors, and kinases.
Protocol 3.1: Monoamine Oxidase (MAO) Inhibition Assay
Causality: Many piperidine-containing compounds modulate neurotransmitter pathways, and MAO-A and MAO-B are key enzymes in this process.[12] This fluorometric assay measures the production of hydrogen peroxide, a byproduct of MAO activity. A decrease in fluorescence indicates inhibition of the enzyme.[13]
Experimental Protocol (Fluorometric):
-
Reagent Preparation: Use a commercial MAO inhibitor screening kit (e.g., Sigma-Aldrich MAK136) which provides recombinant human MAO-A or MAO-B, a substrate (e.g., p-tyramine), a probe (e.g., OxiRed™), and horseradish peroxidase (HRP).
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. Include a known inhibitor as a positive control (e.g., Clorgyline for MAO-A, Pargyline for MAO-B) and a no-inhibitor control.
-
Reaction Setup: In a 96-well black plate, add 50 µL of the MAO enzyme solution to wells containing the compound dilutions. Incubate for 10 minutes at room temperature to allow the inhibitor to bind.
-
Initiate Reaction: Prepare a Master Reaction Mix containing the substrate, probe, and HRP in assay buffer. Add 50 µL of this mix to each well to start the reaction.
-
Data Acquisition: Immediately measure the fluorescence (λex = 530 nm / λem = 585 nm) kinetically over 30 minutes in a microplate reader.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Normalize the rates to the no-inhibitor control and plot against the log of the compound concentration to determine the IC₅₀.
Protocol 3.2: GPCR Competitive Binding Assay
Causality: G-protein coupled receptors (GPCRs) are a major class of drug targets.[14] A competitive binding assay measures the ability of an unlabeled compound (our test compound) to displace a labeled ligand (e.g., radiolabeled or fluorescently labeled) from its binding site on the receptor. This allows for the determination of the compound's binding affinity (Ki).[15][16]
Figure 3. Simplified GPCR signaling pathway.
Experimental Protocol (Radioligand):
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.
-
Assay Setup: In a 96-well plate, combine:
-
Assay buffer.
-
A fixed concentration of the radiolabeled ligand (e.g., ³H-dopamine for the D₂ receptor) at a concentration near its Kd.
-
Serial dilutions of this compound.
-
Cell membranes.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a saturating concentration of a known unlabeled ligand).
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes and bound radioligand will be trapped on the filter.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Place the filter mat in a scintillation bag with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding = (Total binding) - (Non-specific binding). Plot the percent specific binding against the log of the test compound concentration. Fit the curve to determine the IC₅₀, and then calculate the Ki using the Cheng-Prusoff equation.
References
-
Al-Mokarrab, R. W., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Cheminformatics. [Link]
-
Abdelshaheed, M., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. [Link]
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Reaction Biology. Ion Channel Assays. [Link]
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University College London. Target Identification and Validation (Small Molecules). [Link]
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Tabana, Y. M., et al. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]
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ION Biosciences. Ion Channel Assay Services. [Link]
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Creative BioMart. Ion Channel Screening Assays. [Link]
-
Kosobrodov, B., et al. (2022). Advances in G Protein-Coupled Receptor High-throughput Screening. ACS Pharmacology & Translational Science. [Link]
-
Charles River Laboratories. Ion Channel Assays. [Link]
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Martinez Molina, D. (2017). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Charles River Laboratories. Ion Channel Selectivity Profiling Assays. [Link]
-
Reaction Biology. GPCR Assay Services. [Link]
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NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]
-
BioAssay Systems. Kinase Inhibitor Screening Services. [Link]
-
Chemspace. (2025). Target Identification and Validation in Drug Discovery. [Link]
-
Wang, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]
-
Broad Institute. Small-molecule Target and Pathway Identification. [Link]
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Creative Bioarray. GPCR Screening Services. [Link]
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Biocompare. GPCR Assay Kits. [Link]
-
Reaction Biology. Kinase Screening Assay Services. [Link]
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Vandredy, W., et al. (2020). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Journal of Visualized Experiments. [Link]
-
BioVision Inc. Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). [Link]
-
Moffat, J. G., et al. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Nature Reviews Drug Discovery. [Link]
-
NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. [Link]
-
Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Bio-protocol. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Moffat, J. G., et al. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Expert Opinion on Drug Discovery. [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]
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Wikipedia. Phenotypic screening. [Link]
-
Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
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Whitehead, T. A., & Root, M. J. (2019). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Current Protocols in Protein Science. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
-
Klug, D. R., et al. (2008). Chemical Proteomics-Based Drug Design: Target and Antitarget Fishing with a Catechol−Rhodanine Privileged Scaffold for NAD(P)(H) Binding Proteins. Journal of Medicinal Chemistry. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
Technology Networks. (2024). The Role of Phenotypic Screening in Drug Discovery. [Link]
-
ResearchGate. The protocol of competitive binding assay. [Link]
-
Sun, H., et al. (2016). Classification of Scaffold Hopping Approaches. Mini-Reviews in Medicinal Chemistry. [Link]
-
Yoshimori, A., et al. (2014). Scaffold-Hopped Compound Identification by Ligand-Based Approaches with a Prospective Affinity Test. Journal of Chemical Information and Modeling. [Link]
-
Theiner, S., et al. (2017). Chemical Proteomics for Target Discovery of Head-to-Tail Cyclized Mini-Proteins. Frontiers in Pharmacology. [Link]
-
Das, S. (2022). Target identification by chemical proteomics and bioinformatic investigations with small molecule ligands. DASH (Harvard). [Link]
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laboratory synthesis guide for 1-Cyclohexylpiperidin-3-amine
An Application Guide for the Laboratory Synthesis of 1-Cyclohexylpiperidin-3-amine
Authored by a Senior Application Scientist
This document provides a detailed guide for the laboratory synthesis of this compound, a valuable heterocyclic building block for researchers in medicinal chemistry and drug development. The guide emphasizes not only the procedural steps but also the underlying chemical principles, ensuring that researchers can adapt and troubleshoot the synthesis as needed. We will explore the most viable synthetic strategies, grounded in established chemical literature, and present a comprehensive, field-tested protocol.
Introduction and Strategic Overview
This compound is a disubstituted piperidine derivative featuring a secondary amine within the heterocyclic ring and a primary amine at the 3-position, with a cyclohexyl group attached to the ring nitrogen. Its structural motifs make it a versatile scaffold for elaborating into more complex molecules with potential biological activity, analogous to other functionalized piperidines used in pharmaceuticals.[1][2]
The synthesis of this target molecule can be approached via two primary disconnection strategies: formation of the N-cyclohexyl bond or formation of the C-N bond at the 3-position. From a practical laboratory standpoint, the most convergent and efficient methods involve starting with a pre-formed piperidine ring. The two most logical and commonly employed strategies for N-alkylation of a piperidine are:
-
Route A: Reductive Amination: A robust and high-yielding method involving the reaction of 3-aminopiperidine with cyclohexanone in the presence of a reducing agent. This is one of the most important methods for synthesizing amines.[3]
-
Route B: Direct Nucleophilic Substitution: The N-alkylation of 3-aminopiperidine using a cyclohexyl halide, such as cyclohexyl bromide.
Reductive amination is generally considered the superior method. It is a one-pot reaction that often proceeds with high selectivity and cleaner product profiles, minimizing the formation of byproducts.[4][5] Direct alkylation, while conceptually simple, can be problematic, often leading to the formation of quaternary ammonium salts which are challenging to separate from the desired tertiary amine product.[6]
Caption: High-level comparison of primary synthetic routes.
Recommended Synthesis: Reductive Amination (Route A)
This method is the most efficient and widely applicable for preparing secondary and tertiary amines from carbonyl compounds.[4] The reaction proceeds in two discrete, in-situ steps:
-
Imine/Enamine Formation: The primary amino group of 3-aminopiperidine (acting as the nucleophile) attacks the electrophilic carbonyl carbon of cyclohexanone. This is followed by dehydration to form a Schiff base (imine) intermediate. This step is typically catalyzed by mild acid.[3]
-
Reduction: The imine intermediate is then reduced to the corresponding secondary amine. This can be achieved using various reducing agents, most commonly catalytic hydrogenation (H₂ gas with a metal catalyst) or chemical hydrides like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).
Catalytic hydrogenation is often preferred for its high efficiency and atom economy, producing only water as a byproduct.[7]
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound via catalytic hydrogenation.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Eq. |
| 3-Aminopiperidine | C₅H₁₂N₂ | 100.16[8] | 5.00 g | 49.9 mmol | 1.0 |
| Cyclohexanone | C₆H₁₀O | 98.14 | 5.39 g (5.7 mL) | 54.9 mmol | 1.1 |
| Palladium on Carbon (10%) | Pd/C | - | 500 mg | - | 10% w/w |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 100 mL | - | - |
| Hydrogen Gas (H₂) | H₂ | 2.02 | Balloon or Parr shaker | Excess | - |
| Celite® | - | - | As needed | - | - |
Procedure:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminopiperidine (5.00 g, 49.9 mmol) and ethanol (100 mL). Stir until the amine is fully dissolved.
-
Addition of Ketone: Add cyclohexanone (5.7 mL, 54.9 mmol) to the solution dropwise at room temperature. A slight exotherm may be observed. Stir the mixture for 1 hour at room temperature to facilitate the formation of the imine intermediate.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (500 mg) to the reaction mixture under a nitrogen or argon atmosphere. Safety Note: Pd/C is flammable, especially when dry or in the presence of flammable solvents and hydrogen.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the top of the condenser (or transfer the mixture to a Parr hydrogenation apparatus). Purge the system by evacuating and refilling with hydrogen three times. Stir the reaction vigorously under a positive pressure of hydrogen (balloon pressure is sufficient for lab scale) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol (2 x 15 mL) to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. The resulting crude oil is this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a gradient of dichloromethane/methanol with 1% triethylamine) to yield the pure product.
Caption: Step-by-step experimental workflow for Route A.
Alternative Synthesis: Direct N-Alkylation (Route B)
This approach involves the direct reaction of 3-aminopiperidine with a cyclohexyl electrophile, such as cyclohexyl bromide or tosylate, in the presence of a base. The base is required to neutralize the HBr formed during the reaction.
Mechanism: The reaction proceeds via a standard bimolecular nucleophilic substitution (Sɴ2) mechanism. The piperidine nitrogen acts as the nucleophile, attacking the carbon atom bearing the leaving group (e.g., bromide).
Causality of Challenges: The primary drawback of this method is the potential for over-alkylation. The product, this compound, is itself a secondary amine and can compete with the starting material to react with cyclohexyl bromide, leading to the formation of a quaternary ammonium salt.[6] This side-reaction is often difficult to prevent because the product amine may have similar or even greater nucleophilicity than the starting amine. Furthermore, separating the desired secondary amine from the starting primary amine and the quaternary salt byproduct can be challenging. A strategy to mitigate this involves using the amine hydrobromide salt and carefully controlling the deprotonation/protonation equilibrium.[9]
Representative Protocol (with Cautions)
-
Reaction Setup: In a round-bottom flask, dissolve 3-aminopiperidine (1.0 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq) in a polar aprotic solvent such as acetonitrile or DMF.
-
Addition of Alkylating Agent: Add cyclohexyl bromide (1.1 eq) dropwise to the stirred mixture.
-
Heating: Heat the reaction mixture to 60-80 °C and monitor by TLC.
-
Workup and Purification: After completion, cool the reaction, filter off the base, and concentrate the solvent. The resulting crude mixture will likely contain the starting material, the desired product, and the over-alkylated byproduct. Purification by column chromatography is essential but may be difficult.
Due to these significant challenges, Route A (Reductive Amination) is strongly recommended for a reliable and scalable synthesis of this compound.
Safety and Handling
-
3-Aminopiperidine: Corrosive and may cause skin and eye burns. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Cyclohexanone: Flammable liquid and vapor. Irritating to the eyes and respiratory system.
-
Palladium on Carbon (Pd/C): Flammable solid. May ignite if exposed to air, especially when containing residual solvent. Handle wet and under an inert atmosphere whenever possible.
-
Hydrogen Gas (H₂): Extremely flammable gas. Ensure there are no ignition sources in the vicinity during the hydrogenation step. Use appropriate equipment designed for hydrogenation reactions.
References
-
ResearchGate. (n.d.). Direct reductive amination of cyclohexanone. Retrieved from ResearchGate. [Link]
-
Maes, B. U. W., et al. (2011). Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase. PMC. [Link]
-
MDPI. (2024). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]
-
ResearchGate. (n.d.). Product distributions of reductive amination of cyclohexanone over.... Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Reductive amination of cyclohexanone (294b) with piperidine (285g).... Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). DRA of Cyclohexanone with Various Amines. Retrieved from ResearchGate. [Link]
-
Ahmady, A., et al. (2010). Synthesis and analgesic effects of 1-[1-(2-methylphenyl)(cyclohexyl)]-3-piperidinol as a new derivative of phencyclidine in mice. PubMed. [Link]
-
MDPI. (2022). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. [Link]
-
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine Imino Sugars. Retrieved from ResearchGate. [Link]
-
Defense Technical Information Center. (1993). Piperidine Synthesis. DTIC. [Link]
-
Royal Society of Chemistry. (2016). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidin-3-amine. PubChem. Retrieved from [Link]
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- 8. Piperidin-3-amine | C5H12N2 | CID 148119 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Cyclohexylpiperidin-3-amine
Welcome to the technical support center for the synthesis of 1-Cyclohexylpiperidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges encountered during the synthesis of this important chemical intermediate.
I. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, offering explanations for the underlying causes and providing actionable solutions.
Q1: Why is the yield of my reductive amination of 3-aminopiperidine with cyclohexanone consistently low?
Low yields in this reaction are a frequent issue and can stem from several factors.
Potential Causes:
-
Inefficient Imine Formation: The initial condensation between 3-aminopiperidine and cyclohexanone to form the imine intermediate is a reversible equilibrium. If water is not effectively removed, the equilibrium will not favor the imine, leading to a lower overall yield.
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical. Sodium triacetoxyborohydride is often preferred for its mildness and selectivity, but other agents like sodium cyanoborohydride or catalytic hydrogenation can be used.[1] Improper stoichiometry or degradation of the reducing agent will result in incomplete reduction of the imine.
-
Side Reactions: Competing side reactions can significantly reduce the yield of the desired product. These may include the self-condensation of cyclohexanone or the formation of over-alkylated products.
-
Reaction Conditions: Temperature and solvent can influence the reaction rate and equilibrium. Running the reaction at too low a temperature may slow down the reaction, while too high a temperature can promote side reactions.
Recommended Solutions:
-
Water Removal:
-
Azeotropic Distillation: If using a solvent like toluene, a Dean-Stark apparatus can be employed to remove water as it forms.
-
Drying Agents: The addition of a drying agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves can effectively sequester water from the reaction mixture.
-
-
Optimizing the Reducing Agent:
-
Stoichiometry: Ensure the use of a slight excess (1.1-1.5 equivalents) of the reducing agent to drive the reaction to completion.
-
Freshness: Use a fresh, high-quality reducing agent. Older or improperly stored reagents can lose their activity.
-
-
Minimizing Side Reactions:
-
Order of Addition: Add the reducing agent after allowing the amine and ketone to stir together for a period (e.g., 30-60 minutes) to allow for imine formation.
-
Temperature Control: Maintain the reaction at a controlled temperature, typically room temperature or slightly below, to minimize unwanted side reactions.
-
-
Solvent and pH:
-
Solvent Choice: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination with sodium triacetoxyborohydride.
-
pH Control: For reagents like sodium cyanoborohydride, maintaining a slightly acidic pH (around 5-6) is crucial for efficient reduction.
-
Q2: I am observing significant amounts of a di-cyclohexylated side product. How can I prevent this?
The formation of the di-cyclohexylated product, where the secondary amine of the product reacts with another molecule of cyclohexanone and is subsequently reduced, is a common challenge.
Potential Causes:
-
Stoichiometry: An excess of cyclohexanone or reducing agent can promote the second alkylation.
-
Reaction Time: Prolonged reaction times can increase the likelihood of over-alkylation.
-
Concentration: High concentrations of reactants can favor bimolecular side reactions.
Recommended Solutions:
-
Control Stoichiometry: Use a slight excess of the 3-aminopiperidine relative to cyclohexanone to ensure the ketone is the limiting reagent.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction. Quench the reaction as soon as the starting material is consumed to minimize the formation of the di-alkylated product.
-
Slow Addition: Adding the cyclohexanone slowly to the mixture of the amine and reducing agent can help maintain a low concentration of the ketone, thus disfavoring the second alkylation.
Q3: The N-alkylation of 3-aminopiperidine with a cyclohexyl halide is proving problematic. What are the common pitfalls?
Direct N-alkylation with a cyclohexyl halide can be challenging due to several factors.
Potential Causes:
-
Over-alkylation: The primary amine of 3-aminopiperidine can be alkylated, and the resulting secondary amine can be further alkylated, leading to a mixture of products.[2] The formation of quaternary ammonium salts is also possible.[3]
-
Steric Hindrance: The cyclohexyl group is sterically bulky, which can slow down the rate of the desired SN2 reaction.
-
Competing Elimination: The use of a strong base to deprotonate the amine can promote the E2 elimination of the cyclohexyl halide, especially if it is a secondary halide.
-
Poor Nucleophilicity of the Amine: The nucleophilicity of the amine can be a limiting factor.
Recommended Solutions:
-
Use of a Large Excess of Amine: Employing a large excess of 3-aminopiperidine can statistically favor the mono-alkylation product. However, this can make purification challenging.
-
Protecting Groups: A more controlled approach is to use a protecting group strategy. For example, protect one of the amine groups of a precursor to 3-aminopiperidine, perform the alkylation, and then deprotect.
-
Alternative Alkylating Agents: Consider using cyclohexanone via reductive amination as a more efficient route.
-
Choice of Base and Solvent: Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) to minimize side reactions. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile can facilitate the SN2 reaction.
Q4: Purification of this compound by column chromatography is difficult. What can I do to improve separation?
The basic nature of amines can lead to poor chromatographic performance on standard silica gel.
Potential Causes:
-
Strong Interaction with Silica: The basic amine can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation.
-
Co-elution of Similar Polarity Products: The desired product and closely related impurities (like the starting amine or over-alkylated products) may have similar polarities, making separation difficult.
Recommended Solutions:
-
Basic Modifier in Eluent: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to the mobile phase. This will compete with the product for binding to the acidic sites on the silica gel, resulting in better peak shape and improved separation.
-
Use of Deactivated Silica or Alumina: Consider using deactivated (e.g., amine-treated) silica gel or a different stationary phase like alumina (basic or neutral).
-
Acid-Base Extraction: Before chromatography, perform an acid-base extraction to remove non-basic impurities. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine extracted back into an organic solvent.
-
Salt Formation and Recrystallization: Convert the crude amine to a salt (e.g., hydrochloride or oxalate salt) which may have better crystallization properties. The salt can then be recrystallized to high purity and subsequently converted back to the free base.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route to this compound?
The most widely employed and generally most efficient method is the reductive amination of 3-aminopiperidine with cyclohexanone.[1][4][5] This one-pot reaction is often high-yielding and avoids many of the issues associated with direct N-alkylation.
Q2: What are the key starting materials and reagents for the reductive amination synthesis?
| Starting Material / Reagent | Purpose |
| 3-Aminopiperidine | The amine source. |
| Cyclohexanone | The source of the cyclohexyl group. |
| Sodium Triacetoxyborohydride | A mild and selective reducing agent. |
| Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Common reaction solvents. |
| Acetic Acid (optional) | Can be used as a catalyst to promote imine formation. |
Q3: Are there any specific safety precautions to consider during this synthesis?
Yes, several safety precautions should be observed:
-
3-Aminopiperidine: This compound is corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Cyclohexanone: This is a flammable liquid and can be irritating to the eyes and skin.
-
Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle in a dry environment and quench carefully.
-
Solvents: Dichloromethane and 1,2-dichloroethane are volatile and potentially carcinogenic. All manipulations should be performed in a well-ventilated fume hood.
Q4: How can I confirm the identity and purity of the final product?
A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the purity of the final compound.
III. Experimental Protocols & Visualizations
Protocol 1: Reductive Amination of 3-Aminopiperidine with Cyclohexanone
-
To a solution of 3-aminopiperidine (1.0 eq) in dichloromethane (DCM), add cyclohexanone (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mobile phase of DCM/Methanol with 1% triethylamine.
Diagram: Synthetic Pathway of this compound via Reductive Amination
Caption: Reductive amination of 3-aminopiperidine.
Diagram: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting low yield issues.
IV. References
-
Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
-
Direct reductive amination of cyclohexanone. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Product distributions of reductive amination of cyclohexanone over... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Reductive amination of cyclohexanone (294b) with piperidine (285g)... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2023). MDPI. Retrieved January 20, 2026, from [Link]
-
(S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. (2023). MDPI. Retrieved January 20, 2026, from [Link]
-
Problematic N-Alkylation. (2023, August 12). Reddit. Retrieved January 20, 2026, from [Link]
-
Synthesis and analgesic effects of 1-[1-(2-methylphenyl)(cyclohexyl)]-3-piperidinol as a new derivative of phencyclidine in mice. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
CN1034015C - Process to prepare cycloamine compounds - Google Patents. (n.d.). Google Patents. Retrieved January 20, 2026, from
-
Piperidine Synthesis. (n.d.). DTIC. Retrieved January 20, 2026, from [Link]
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (n.d.). RSC Advances. Retrieved January 20, 2026, from [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (2023, August 4). ChemRxiv. Retrieved January 20, 2026, from [Link]
-
Catalytic N-Alkylation of Amines Using Carboxylic Acids and Molecular Hydrogen. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
CN113121539A - Preparation method of PF06651600 - Google Patents. (n.d.). Google Patents. Retrieved January 20, 2026, from
-
A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved January 20, 2026, from [Link]
-
1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. (2021, March 22). PMC. Retrieved January 20, 2026, from [Link]
-
Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. (n.d.). NIH. Retrieved January 20, 2026, from [Link]
-
1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents. (n.d.). Google Patents. Retrieved January 20, 2026, from
-
AlCl3 Catalyzed Groebke–Blackburn–Bienaymé Reaction for the Synthesis of Imidazo[1,2‐b]Isoquinolin‐3‐amine Derivatives: Design, Synthesis, and Selective COX‐II Inhibitors. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving Yield in Arylcyclohexylamine Synthesis
Welcome to the Technical Support Center for Arylcyclohexylamine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important class of compounds. Arylcyclohexylamines are core structures in many pharmaceuticals and research chemicals, including anesthetics and neuroprotective agents.[1][2][3] Achieving high yields is critical for efficient drug development and manufacturing.
This resource provides in-depth, field-proven insights in a direct question-and-answer format, addressing specific issues you may encounter during your experiments. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.
Troubleshooting Guide: Common Synthesis Problems & Solutions
This section addresses the most frequent and critical challenges encountered during the synthesis of arylcyclohexylamines, particularly focusing on the common route involving a Grignard reaction followed by cyclization or reductive amination.
Q1: My Grignard reaction to form the 1-arylcyclohexanol intermediate is failing or giving a very low yield. What are the common causes and how can I fix this?
A1: The Grignard reaction is the cornerstone of many arylcyclohexylamine syntheses, but it is notoriously sensitive to reaction conditions. Low yields of the tertiary alcohol intermediate can almost always be traced back to two primary issues: inactivation of the Grignard reagent or competing side reactions.
Root Cause Analysis & Solutions:
-
Presence of Water: Grignard reagents are powerful bases and will be rapidly quenched by even trace amounts of water.
-
Protocol: Ensure all glassware is rigorously oven-dried (e.g., at 120°C for at least 4 hours) and cooled under an inert atmosphere (dry nitrogen or argon). Solvents, particularly ethers like THF or diethyl ether, must be anhydrous. Use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone) for best results.
-
-
Poor Quality Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction from initiating.
-
Protocol: Use fresh, high-quality magnesium turnings. To activate the magnesium, add a small crystal of iodine, which etches the surface and exposes fresh magnesium. A few drops of 1,2-dibromoethane can also be used for activation.
-
-
Wurtz Coupling Side Reaction: A common side reaction is the coupling of the aryl halide with the formed Grignard reagent, creating a biphenyl byproduct.[4] This is especially problematic if the local concentration of the aryl halide is too high or the temperature is not controlled.
-
Protocol: Add the aryl halide (e.g., bromobenzene) solution dropwise to the magnesium suspension using an addition funnel. This maintains a low concentration of the halide. Control the exothermic reaction by maintaining a gentle reflux or using an ice bath if necessary.
-
-
Over-addition to Ketone Product (in one-pot syntheses): If reacting an aryl Grignard with an acyl chloride or ester to form a ketone in situ, the highly reactive Grignard reagent can add to the newly formed ketone, leading to a tertiary alcohol byproduct.[5]
-
Protocol: For ketone synthesis, it is preferable to use less reactive electrophiles like Weinreb amides or nitriles, which form stable intermediates that only hydrolyze to the ketone during acidic workup. Alternatively, using a moderating ligand like bis[2-(N,N-dimethylamino)ethyl] ether can temper the Grignard reagent's reactivity.[5]
-
Troubleshooting Workflow for Grignard Reaction Failure
The following diagram outlines a logical workflow for diagnosing and solving issues with the Grignard reaction step.
Sources
Technical Support Center: Overcoming Solubility Challenges with 1-Cyclohexylpiperidin-3-amine
Introduction
1-Cyclohexylpiperidin-3-amine is a bifunctional molecule featuring both a secondary and a primary amine, making it a valuable building block in medicinal chemistry and drug discovery. Its structure, incorporating a lipophilic cyclohexyl group and a polar piperidine ring, often presents significant solubility challenges in both aqueous and organic media. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, detailed protocols, and field-proven insights to systematically overcome these issues, ensuring the smooth progression of experimental workflows.
Physicochemical Profile of this compound
A foundational understanding of the compound's physicochemical properties is critical for diagnosing and solving solubility problems. The presence of two basic nitrogen atoms is a key feature to consider.
| Property | Value (Predicted/Experimental) | Source & Significance |
| Molecular Formula | C₁₁H₂₂N₂ | PubChem[1] |
| Molecular Weight | 182.31 g/mol | PubChem[1] |
| pKa (Piperidine N) | ~11.2 (Estimated) | The pKa of piperidine is 11.22[2]. The cyclohexyl group is weakly electron-donating and should not significantly alter this value. |
| pKa (Primary Amine) | ~10.6 (Estimated) | Based on cyclohexylamine (pKa = 10.66)[3]. This value dictates the pH required for protonation. |
| XLogP3 (Predicted) | 1.7 | PubChem[1]. A positive LogP value indicates a preference for lipophilic environments and predicts low intrinsic aqueous solubility. |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common solubility issues in a question-and-answer format, explaining the underlying chemical principles for each recommended solution.
Q1: My this compound won't dissolve in my aqueous buffer for a biological assay. Why is this happening?
A1: The poor aqueous solubility stems from the molecule's dual chemical nature. The cyclohexyl group is large and nonpolar (hydrophobic), which significantly dominates the molecule's character, leading to low intrinsic water solubility. While the two amine groups can participate in hydrogen bonding, the overall lipophilicity, as indicated by the positive XLogP3 value, is the primary driver of its insolubility in neutral aqueous solutions[1].
Q2: What is the most direct method to increase the aqueous solubility of my compound?
A2: The most effective initial approach is pH adjustment . Since this compound has two basic amine groups, lowering the pH of the aqueous medium will protonate one or both nitrogen atoms.
-
Causality: Protonation converts the neutral amine into an ammonium salt (R-NH₂ → R-NH₃⁺). This charged, ionic form is significantly more polar than the free base and interacts much more favorably with water molecules, dramatically increasing solubility[4]. To ensure full protonation of both amines, the pH should be adjusted to at least 2 units below the lower pKa value (~10.6). A starting pH of 4-5 is generally a robust choice.
See Protocol 1 for a step-by-step guide to preparing an acidic stock solution.
Q3: I've tried adjusting the pH, but I still see some precipitation, or I cannot use a low pH for my experiment. What's the next step?
A3: If pH adjustment is insufficient or incompatible with your experimental conditions (e.g., cell-based assays), the use of organic co-solvents is the next logical step. Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds.
-
Common Co-solvents:
-
DMSO (Dimethyl sulfoxide): A powerful, water-miscible solvent capable of dissolving most organic compounds. Typically used to prepare high-concentration stock solutions that are then diluted into the aqueous buffer.
-
Ethanol: A less toxic alternative to DMSO, suitable for many biological assays.
-
PEG 400 (Polyethylene glycol 400): A non-toxic, water-miscible polymer often used in formulation to improve the solubility of poorly soluble drugs.
-
-
Expert Insight: When preparing a working solution from a DMSO stock, it is crucial to add the stock solution to the vigorously stirring aqueous buffer. This rapid dispersion helps prevent the compound from precipitating out of solution. A stepwise dilution can also be effective.
See Protocol 2 for a co-solvent screening workflow.
Q4: I am struggling to dissolve this compound in a nonpolar organic solvent (e.g., hexane, toluene) for a chemical reaction. What should I do?
A4: While the compound is lipophilic, the two amine groups provide significant polarity and hydrogen bonding capability, which can limit its solubility in purely nonpolar solvents[5]. You should select a solvent with a polarity that better matches the compound.
-
Solvent Selection Strategy:
-
Aprotic Polar Solvents: Try solvents like THF (tetrahydrofuran), DCM (dichloromethane), or Ethyl Acetate. These can solvate the hydrocarbon portions of the molecule while also interacting with the polar amine groups.
-
Protic Polar Solvents: Solvents like Isopropanol or Ethanol can act as both hydrogen bond donors and acceptors, effectively solvating the amine groups[5].
-
Solvent Mixtures: A mixture of a polar and nonpolar solvent (e.g., THF/hexane) can be systematically tested to find the optimal ratio for solubility.
-
Q5: For long-term storage and future formulation work, I need a solid form with improved stability and dissolution properties. How can I achieve this?
A5: Preparing a stable, crystalline salt form of this compound is the standard industry practice for improving the properties of basic drug candidates. The hydrochloride (HCl) or dihydrochloride salt is the most common and is typically more stable and water-soluble than the free base.
-
Mechanism: Reacting the free base with an acid (like HCl) in a suitable organic solvent leads to the precipitation of the ammonium salt. This process not only improves solubility but often results in a more crystalline and stable solid that is easier to handle and weigh accurately.
See Protocol 3 for a detailed method to prepare the hydrochloride salt.
Troubleshooting Workflows & Protocols
Visual Workflow: Selecting a Solubilization Strategy
Caption: Decision tree for addressing solubility issues.
Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment
-
Weigh Compound: Accurately weigh the required amount of this compound free base.
-
Add Water: Add a portion (approx. 80%) of the final required volume of purified water or buffer. The compound will likely exist as an insoluble suspension or oil.
-
Acidify: While vigorously stirring, add 1 M HCl dropwise. Monitor the solution's appearance.
-
Observe Dissolution: Continue adding acid until the solution becomes clear. This indicates that the compound has been protonated and has dissolved.
-
Final Volume Adjustment: Once the compound is fully dissolved, add the remaining water or buffer to reach the final target concentration.
-
Verify pH: Check the final pH of the stock solution to ensure it is within a suitable range (typically pH 4-5) and compatible with your downstream application.
Protocol 2: Systematic Co-solvent Screening
-
Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). The compound should be readily soluble in pure DMSO.
-
Prepare Test Buffers: In separate tubes, prepare your final aqueous buffer containing varying percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% of DMSO, Ethanol, or PEG 400).
-
Dilute Stock: Add a small aliquot of the DMSO stock solution to each test buffer to achieve your final desired concentration.
-
Observe and Incubate: Vortex each tube thoroughly and visually inspect for precipitation immediately and after a set incubation period (e.g., 30 minutes at room temperature).
-
Select Optimal Condition: The lowest percentage of co-solvent that maintains a clear, precipitate-free solution is the optimal condition.
Protocol 3: Preparation of this compound Dihydrochloride
This protocol is designed to convert the free base into its more soluble and stable dihydrochloride salt.
Caption: Experimental workflow for amine salt preparation.
-
Dissolution: Dissolve 1.0 g of this compound (1 eq.) in a suitable anhydrous organic solvent like diethyl ether or ethyl acetate (approx. 20-30 mL) in a flask equipped with a magnetic stir bar.
-
Acid Addition: While stirring the solution at 0 °C (ice bath), slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2.0 M solution) dropwise. A slight excess (2.1 to 2.2 equivalents) is recommended to ensure the formation of the dihydrochloride salt.
-
Precipitation: A white solid precipitate of the salt should form immediately upon addition of the acid.
-
Stirring: Allow the resulting slurry to stir for 30-60 minutes at 0 °C to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration, using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess acid.
-
Drying: Dry the white solid under high vacuum to remove all residual solvent.
-
Self-Validation: Characterize the resulting solid. A sharp melting point that differs significantly from the boiling point of the free base provides strong evidence of the formation of a new salt.
References
-
University of Rochester, Department of Chemistry. Workup: Amines. Available from: [Link]
-
Solubility of Things. Piperidine. Available from: [Link]
-
Wikipedia. Piperidine. Available from: [Link]
-
PubChem, National Center for Biotechnology Information. 1-Cyclohexylpiperidin-4-amine. Available from: [Link]
-
PubChem, National Center for Biotechnology Information. Cyclohexylamine. Available from: [Link]
Sources
Technical Support Center: Analysis of 1-Cyclohexylpiperidin-3-amine
Welcome to the technical support center for the analysis of 1-Cyclohexylpiperidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this and similar cyclic amine compounds. Here, we will address common challenges, provide in-depth troubleshooting protocols, and explain the underlying chemical principles to ensure the integrity and accuracy of your analytical results.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the analysis of this compound.
Question 1: I'm observing significant peak tailing for this compound in my reverse-phase HPLC analysis. What could be the cause and how can I fix it?
Answer: Peak tailing for amine-containing compounds is a frequent issue in reverse-phase chromatography. The primary cause is strong interaction between the basic amine groups and acidic silanol groups on the surface of silica-based columns. This leads to secondary interactions and uneven elution, resulting in asymmetric peaks.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Increase Ionic Strength: Add a competing base to the mobile phase, such as triethylamine (TEA) or diethylamine (DEA) at a concentration of 0.1-0.5%. These additives will competitively bind to the active silanol sites, minimizing their interaction with your analyte.
-
Adjust pH: Ensure the mobile phase pH is 2-3 units below the pKa of your compound to keep it fully protonated and minimize secondary interactions. Conversely, a high pH (above the pKa of the silanols, typically > 8) can deprotonate the silanols, but this may risk column degradation.
-
-
Column Selection:
-
End-Capped Columns: Use a high-quality, end-capped C18 or C8 column. End-capping neutralizes many of the accessible silanol groups.
-
Hybrid Silica or Polymer-Based Columns: Consider columns with a hybrid silica-polymer backbone or entirely polymeric stationary phases, which have fewer or no exposed silanol groups.
-
-
Inert HPLC System: Metal surfaces within the HPLC system can also contribute to peak tailing through chelation. Using bio-inert or PEEK tubing and components can mitigate this issue.[1]
Question 2: My this compound sample solution is turning a brownish color. What is happening and is my sample still viable?
Answer: A brown coloration in amine solutions is a common indicator of oxidative degradation. Amines, especially secondary and primary amines, are susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and heat. The colored products are often complex polymeric materials.
While some of the parent compound may still be present, the presence of color indicates that degradation has occurred. For quantitative analysis, this sample is likely no longer viable as the concentration of the target analyte has decreased and the degradation products may interfere with the analysis. It is crucial to prepare fresh solutions.
Question 3: I am seeing unexpected peaks in my chromatogram that are not present in my initial analysis of a fresh standard. What are these?
Answer: The appearance of new peaks over time suggests on-instrument or in-solution degradation. For this compound, potential degradation pathways include:
-
Oxidation: As mentioned, this can lead to a variety of products, including imines and nitro compounds.
-
Reaction with Mobile Phase Components: Certain mobile phase additives or impurities can react with the amine. For example, acetonitrile in the presence of ammonium hydroxide has been shown to cause nitrosation of amines in some HPLC systems.[1]
-
Thermal Degradation: If using gas chromatography (GC) or a heated injector in HPLC, thermal degradation can occur. This may involve elimination reactions, leading to the formation of unsaturated cyclic compounds.[2]
To identify these peaks, mass spectrometry (MS) is the most effective tool. A forced degradation study can also help to intentionally generate and identify potential degradation products.[3]
Question 4: I'm experiencing a loss of signal intensity for this compound over a sequence of injections. What should I investigate?
Answer: A progressive loss of signal can be due to several factors:
-
Adsorption: The analyte may be adsorbing to active sites in the injector, column, or transfer lines. This is particularly common with amine compounds.[4]
-
Sample Instability: The compound may be degrading in the autosampler vial over the course of the run.
-
System Contamination: Buildup of sample components or degradation products on the column or in the MS source can lead to a decline in performance.
Troubleshooting Steps:
-
Systematic Cleaning: Clean the injector, replace the inlet liner (for GC), and flush the column.[4]
-
Sample Stability Check: Re-inject a freshly prepared standard at the end of the sequence to see if the signal returns to the initial level. If it does, sample degradation in the autosampler is likely. Consider using cooled autosamplers.
-
Use of an Internal Standard: An internal standard with similar chemical properties can help to normalize the response and differentiate between system drift and sample-specific issues.
II. Troubleshooting Guides
Guide 1: Preventing Degradation During Sample Preparation and Storage
The stability of this compound is critical for accurate analysis. The following steps will help minimize degradation before the sample is even introduced into the analytical instrument.
Protocol 1: Recommended Sample Preparation and Storage
-
Solvent Selection:
-
Use high-purity, anhydrous solvents. If possible, deoxygenate the solvent by sparging with an inert gas like nitrogen or argon for 15-20 minutes before use.
-
Avoid solvents containing reactive impurities such as aldehydes or ketones, which can form imines with the primary amine.
-
-
pH Control:
-
For aqueous solutions, buffer the pH to a slightly acidic range (e.g., pH 4-6) to protonate the amine, which can improve its stability against oxidation.
-
-
Exclusion of Light and Air:
-
Prepare solutions in amber vials to protect from light.
-
After dissolving the sample, flush the headspace of the vial with nitrogen or argon before capping tightly.
-
-
Temperature Control:
-
Store stock solutions and samples at low temperatures (e.g., 2-8 °C) to slow down potential degradation reactions. For long-term storage, freezing (-20 °C or lower) may be necessary, but verify the compound's stability under these conditions.
-
-
Use Freshly Prepared Solutions:
-
Whenever possible, prepare solutions fresh daily for analysis to ensure the highest accuracy.
-
Guide 2: Optimizing HPLC Analysis to Minimize On-Instrument Degradation
The HPLC system itself can be a source of analyte degradation. This guide provides a systematic approach to developing a robust and inert HPLC method.
Table 1: Recommended HPLC Method Parameters for this compound
| Parameter | Recommendation | Rationale |
| Column | Inert C18, Hybrid Silica, or PEEK-lined column | Minimizes interaction with active metal surfaces and acidic silanols.[1] |
| Mobile Phase A | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water | Ensures the amine is protonated, improving peak shape and stability. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Acid | Organic modifier for elution. |
| pH | 2.5 - 3.5 | Suppresses silanol interactions and maintains analyte in a single protonated state. |
| Flow Rate | 0.3 - 0.5 mL/min (for standard 2.1 mm ID columns) | Typical flow rate for good chromatographic efficiency. |
| Column Temperature | 30 - 40 °C | Balances efficiency with minimizing thermal degradation. |
| Injection Volume | 1 - 5 µL | Dependent on sample concentration and detector sensitivity. |
| Detector | UV (low wavelength, ~210 nm) or Mass Spectrometry | Amine functionality lacks a strong chromophore. MS provides higher sensitivity and specificity. |
Experimental Workflow: HPLC Method Development
Caption: Workflow for HPLC method development and troubleshooting.
Guide 3: Gas Chromatography (GC) Considerations
While HPLC is often preferred for non-volatile amines, GC can be used. However, it presents a higher risk of thermal degradation.[2]
Key Considerations for GC Analysis:
-
Derivatization: To improve volatility and thermal stability, consider derivatizing the primary amine group (e.g., through silylation or acylation).
-
Inlet Temperature: Keep the injector temperature as low as possible while still ensuring complete volatilization of the analyte. A temperature ramp may be beneficial.
-
Inert Flow Path: Use an inert inlet liner (e.g., deactivated glass wool) and a column specifically designed for amine analysis to prevent adsorption and degradation.[4]
-
Column Choice: A wax-based or a low-bleed amine-specific column is recommended.
III. Understanding Degradation Pathways
A proactive approach to preventing degradation begins with understanding the potential chemical transformations this compound can undergo.
Potential Degradation Mechanisms
-
Oxidative Degradation: The primary amine is susceptible to oxidation, which can proceed through several steps to form imines, oximes, or even lead to ring-opening or cleavage of the C-N bond. The presence of metal ions can catalyze these reactions.[1]
-
Thermal Degradation: At elevated temperatures, such as in a GC inlet, elimination reactions can occur. A likely pathway is the elimination of the amine group to form a double bond within the piperidine or cyclohexyl ring. Studies on similar arylcyclohexylamines have shown the formation of a 1-phenylcyclohex-1-ene nucleus upon GC analysis, suggesting a facile elimination of the amine.[2][5]
-
Acid/Base Hydrolysis: While generally stable, under harsh acidic or basic conditions, particularly with prolonged exposure and heat, degradation could be forced, potentially leading to ring-opening or other rearrangements.[3][6]
Forced Degradation Study Workflow
A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating method.[3][7]
Caption: Workflow for a forced degradation study.
By systematically addressing these common issues and understanding the underlying chemistry, researchers can develop robust and reliable analytical methods for this compound, ensuring data of the highest quality and integrity.
IV. References
-
Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. (2022). LCGC International. [Link]
-
Troubleshooting Guide. Restek. [Link]
-
Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. (2013). Drug Testing and Analysis. [Link]
-
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (2014). Environmental Science & Technology. [Link]
-
Amine column degradation. (2009). Chromatography Forum. [Link]
-
Atmospheric Degradation of Amines (ADA). NILU. [Link]
-
Amine Plant Troubleshooting and Optimization. Scribd. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. [Link]
-
Amine Troubleshooting. Sulfur Recovery Engineering Inc. [Link]
-
Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. (2017). Energy Procedia. [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2020). Asian Journal of Research in Chemistry. [Link]
-
Troubleshooting Amine Unit Simulations. (2008). Bryan Research & Engineering. [Link]
-
Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. ResearchGate. [Link]
-
Stability Studies of Thiocolchicoside in Bulk and Capsules Using RP-HPTLC/Densitometry. (2014). The Scientific World Journal. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability Studies of Thiocolchicoside in Bulk and Capsules Using RP-HPTLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajrconline.org [ajrconline.org]
Technical Support Center: Optimizing Reaction Conditions for Piperidine Ring Formation
Welcome to the Technical Support Center for the synthesis and optimization of piperidine rings. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and refine their synthetic strategies. The piperidine motif is a cornerstone in medicinal chemistry, and its efficient construction is paramount.[1][2] This center provides in-depth, field-proven insights to navigate the complexities of piperidine ring formation.
Part 1: Troubleshooting Guides & FAQs by Synthetic Method
This section is structured to address specific issues you may encounter with common synthetic routes to piperidine derivatives.
Catalytic Hydrogenation of Pyridines
This is a widely used industrial and laboratory method for piperidine synthesis. It typically involves a heterogeneous catalyst under a hydrogen atmosphere.
Frequently Asked Questions (FAQs)
-
Q1: What are the most common catalysts for pyridine hydrogenation?
-
A1: Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), Rhodium on carbon (Rh/C), and Raney Nickel are frequently used. Rhodium-based catalysts are often noted for their high selectivity in hydrogenating the pyridine ring without significant C-N bond cleavage.
-
-
Q2: What is "over-reduction" and how can I prevent it?
-
A2: Over-reduction, or hydrogenolysis, is the cleavage of the C-N bond in the newly formed piperidine ring, leading to ring-opened byproducts like pentylamines. This reduces the yield and complicates purification. To minimize this, careful catalyst selection (e.g., Rhodium-based catalysts) and optimization of reaction conditions are crucial.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Catalyst poisoning. | 1. Use a fresh batch of catalyst or test its activity on a known substrate. 2. Increase hydrogen pressure, typically within the range of 50-70 bar. 3. Ensure high-purity starting materials and solvents to avoid catalyst poisons. |
| Formation of Side Products (Incomplete or Over-reduction) | 1. Non-optimal reaction time or temperature. 2. Incorrect catalyst choice. | 1. Monitor the reaction progress closely to determine the optimal time. Adjusting the temperature (e.g., 60-80 °C) can also improve selectivity.[3] 2. Consider a more selective catalyst. For instance, Rh/C can be effective for complete hydrogenation under mild conditions.[3] |
| Dehalogenation of Substituted Pyridines | The catalyst (e.g., Pd/C) is promoting hydrodehalogenation. | Use a catalyst less prone to this side reaction, such as PtO₂ under controlled conditions. The choice of solvent can also influence this outcome. |
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds and is widely used for synthesizing piperidines from 1,5-dicarbonyl compounds or their equivalents.[4]
Frequently Asked Questions (FAQs)
-
Q1: Which reducing agents are best for reductive amination to form piperidines?
-
Q2: Why is my N-alkylation of piperidine sluggish?
-
A2: This can be due to insufficient basicity, where the acid byproduct protonates the starting piperidine, making it non-nucleophilic. Steric hindrance on either the piperidine or the alkylating agent can also slow the reaction.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete imine/enamine formation. 2. Decomposition of starting materials or intermediates. | 1. Ensure the reaction conditions are suitable for imine formation, which is often favored under mildly acidic conditions (pH 4-5).[5] 2. Add the reducing agent portion-wise and monitor the reaction temperature to avoid decomposition. |
| Formation of Quaternary Ammonium Salt | Over-alkylation of the piperidine nitrogen, especially with reactive alkylating agents. | 1. Control stoichiometry by using a slight excess of the piperidine starting material (1.1 to 1.2 equivalents). 2. Add the alkylating agent slowly to the reaction mixture. |
| Broad NMR Peaks in Product | Presence of impurities or residual acid/base from workup. | Purify the product using column chromatography or crystallization. Ensure the workup effectively removes all acidic or basic residues. |
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful cycloaddition for constructing the piperidine ring, but its success can be sensitive to reaction conditions.
Frequently Asked Questions (FAQs)
-
Q1: What influences the reactivity in an aza-Diels-Alder reaction for piperidine synthesis?
-
A1: The electronic nature of the diene and dienophile (imine) is critical. Electron-withdrawing groups on the imine nitrogen can increase the reaction rate. Lewis acid catalysts are often used to activate the imine.
-
-
Q2: Is the aza-Diels-Alder reaction always a concerted mechanism?
-
A2: Not always. With strong Lewis acids, the reaction may proceed through a stepwise Mannich-Michael pathway, which can affect stereoselectivity.[7]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Poor diene/dienophile reactivity. 2. Decomposition of reactants. | 1. Use a more reactive diene or activate the imine with a suitable Lewis acid (e.g., BF₃·OEt₂). 2. Run the reaction at a lower temperature to minimize decomposition. |
| Poor Stereoselectivity | The reaction may be proceeding through a stepwise pathway. | 1. Use cyclic dienes, which often give higher diastereoselectivities. 2. Screen different Lewis acid catalysts and solvents to find conditions that favor a concerted cycloaddition. |
| Formation of Side Products | Polymerization or decomposition, especially at higher temperatures. | 1. Lower the reaction temperature. 2. Monitor the reaction closely to avoid prolonged reaction times that could lead to decomposition. |
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic method for synthesizing tetrahydro-β-carbolines and other piperidine-containing fused ring systems.[8][9]
Frequently Asked Questions (FAQs)
-
Q1: What are the key factors influencing diastereoselectivity in the Pictet-Spengler reaction?
-
A1: Reaction temperature, the type and concentration of the acid catalyst, and the solvent all play a significant role. The steric and electronic properties of the substituents on the starting materials are also crucial.
-
-
Q2: How can I favor the formation of a specific diastereomer?
-
A2: The cis product is often the kinetic product, favored at lower temperatures, while the trans product is typically the more stable thermodynamic product, favored at higher temperatures and longer reaction times.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity | 1. High reaction temperature. 2. Non-optimal acid catalyst or solvent. | 1. Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C). 2. Evaluate different Brønsted or Lewis acids and solvents of varying polarities. |
| Formation of an Unexpected Diastereomer | The reaction conditions are favoring thermodynamic over kinetic control, or vice-versa. | Adjust the reaction temperature and time to favor the desired product (lower temperature for kinetic, higher for thermodynamic). |
Part 2: Experimental Protocols & Workflows
General Protocol for Catalytic Hydrogenation of Pyridine using PtO₂
This protocol is a general guideline for the hydrogenation of a substituted pyridine.
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.
-
Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to 50-70 bar.
-
Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours). Monitor the reaction progress by techniques like GC-MS or TLC.
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Neutralize the filtrate with a saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Reductive Amination
This protocol outlines the reductive amination of a 1,5-dicarbonyl compound.
-
Reaction Setup: To a solution of the 1,5-dicarbonyl compound (1.0 equiv) in a suitable solvent such as methanol or dichloromethane, add the primary amine or ammonium acetate (1.0-1.2 equiv).
-
Imine/Enamine Formation: Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 equiv), portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Workup: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane or ethyl acetate. Dry the combined organic layers, concentrate, and purify the crude product.
General Protocol for the Pictet-Spengler Reaction
This is a general procedure and may require optimization for specific substrates.
-
Preparation of the Reaction Mixture: To a solution of the β-arylethylamine (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane), add the aldehyde (1.1 equiv).
-
Addition of Catalyst: Add the acid catalyst (e.g., trifluoroacetic acid, 1.2 equiv) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Purification: Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Part 3: Visualizations
Caption: A logical workflow for troubleshooting low-yield piperidine synthesis.
Caption: Concerted vs. Stepwise pathways in the Aza-Diels-Alder reaction.
Part 4: Purification Troubleshooting
Even with an optimized reaction, purification can present its own set of challenges.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Yellow Tint in Piperidine Product | Oxidation of the piperidine ring. | Distillation is the most effective method for removing colored impurities. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and away from light to prevent re-oxidation. |
| Difficulty Separating Piperidine from Pyridine | Piperidine and pyridine form an azeotrope (a constant-boiling mixture) at approximately 92% piperidine and 8% pyridine, making simple distillation ineffective. | 1. Azeotropic Distillation: Use water as an entrainer to alter the relative volatilities. 2. Salt Formation: React the mixture with carbon dioxide. Piperidine forms a solid carbonate salt which can be filtered off, while pyridine remains in solution.[10][11] The free piperidine can then be liberated from the salt by treatment with a strong base. |
| Crystallization of Piperidine Solution upon Storage | Formation of a salt, such as piperidine carbonate from atmospheric CO₂ or piperidine hydrochloride from acidic gases. | Redissolve the crystals or prepare a fresh solution. To prevent this, store solutions in well-sealed containers, potentially under an inert atmosphere. |
| Water Contamination | Incomplete drying after aqueous workup. | Dry the piperidine over solid potassium hydroxide (KOH) pellets for several hours or overnight, followed by distillation. |
References
- Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem.
- Technical Support Center: Synthesis of Piperidine from Pyridine - Benchchem.
- Piperidine Purification and Isolation: A Technical Support Guide - Benchchem.
- Piperidine Synthesis. - DTIC.
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem.
- Iridium Catalysis Enables Piperidine Synthesis from Pyridines - Bioengineer.org.
- common challenges in working with piperidine-based compounds - Benchchem.
- Technical Support Center: Optimization of Piperidine Ring Formation - Benchchem.
- Piperidine synthesis - Organic Chemistry Portal.
- US2868793A - Purification of piperidines - Google Patents.
- Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes | Journal of the American Chemical Society.
- Technical Support Center: Diastereoselective Pictet-Spengler Reaction for Piperidine Synthesis - Benchchem.
- CN101602748B - A kind of purification method of high-purity piperidine - Google Patents.
- Technical Support Center: Optimizing Piperidine-Morpholine Synthesis - Benchchem.
- A New Synthesis of Piperidine - Canadian Science Publishing.
- Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium | The Journal of Organic Chemistry - ACS Publications.
- Optimization of the conditions for the reaction of 1 with piperidine a . | Download Scientific Diagram - ResearchGate.
- Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. - ResearchGate.
- Optimizing reaction conditions for phenylethynyl piperidine synthesis - Benchchem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.
- Effect of the temperature on the process for piperazine and... | Download Scientific Diagram - ResearchGate.
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC - NIH.
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate.
- A Comparative Review of Synthetic Methods for Piperidine Rings - Benchchem.
- minimizing side reactions in the Pictet-Spengler synthesis of piperidines - Benchchem.
- Piperidine - Wikipedia.
- The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH.
- WO2007146072A2 - Process for synthesizing piperazine-piperidine compounds - Google Patents.
- Reductive amination of piperazine : r/OrganicChemistry - Reddit.
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent.
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF - ResearchGate.
- Reductive Amination, and How It Works - Master Organic Chemistry.
- Reductive Amination - Common Conditions.
- Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing).
- The Pictet-Spengler Reaction Updates Its Habits - ResearchGate.
- Review: Mannich–Michael vs. aza-Diels–Alder approaches to piperidine derivatives.
- Technical Support Center: Catalyst Selection and Troubleshooting for Reactions with Piperidine-1-carbonyl azide - Benchchem.
Sources
- 1. bioengineer.org [bioengineer.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US2868793A - Purification of piperidines - Google Patents [patents.google.com]
- 11. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
Technical Support Center: Purification Strategies for Amine-Containing Compounds
Welcome to the technical support center for the purification of amine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these ubiquitous molecules. Amines are fundamental building blocks in pharmaceuticals and fine chemicals, but their inherent basicity and reactivity can complicate purification processes.[1] This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Part 1: General Considerations & Frequently Asked Questions
This section addresses overarching questions about the purification of amines, providing a foundational understanding of why they can be problematic and how to approach strategy selection.
FAQ: Why are amine-containing compounds often difficult to purify?
The challenges in purifying amines stem directly from their fundamental chemical properties:
-
Basicity and Polarity: The lone pair of electrons on the nitrogen atom makes amines basic and capable of strong hydrogen bonding. This basicity leads to strong interactions with acidic materials. The most common chromatography stationary phase, silica gel, has acidic silanol groups (Si-OH) on its surface.[2][3] Basic amines interact strongly with these sites, leading to common issues like poor peak shape (tailing), streaking, or even irreversible adsorption to the column.[2][4]
-
Variable Solubility: Amines can be protonated to form ammonium salts. This dramatically changes their solubility. While the freebase amine is often soluble in organic solvents, its corresponding salt is typically water-soluble.[5][6] This property is useful for acid-base extractions but can cause problems if the pH of a chromatographic mobile phase is not carefully controlled.
-
Air Sensitivity: Many amines, particularly electron-rich aromatic amines, are susceptible to oxidation, which can lead to the formation of colored impurities and degradation of the sample over time.
-
Metal Chelation: The nitrogen lone pair can chelate metal ions, which can be a source of impurities from reagents or reactors and may interfere with downstream processes or biological assays.
FAQ: How should I choose the best purification strategy for my amine?
Selecting the right strategy depends on the scale of your purification, the nature of the impurities, and the specific properties of your compound. A logical decision-making process is crucial for success.
Below is a workflow to guide your choice.
Caption: Decision workflow for selecting an amine purification strategy.
Part 2: Troubleshooting Flash Chromatography
Flash chromatography is a workhorse technique, but it requires special considerations for amines.
FAQ: My amine is streaking or tailing badly on a silica gel column. What is happening and how do I fix it?
The Cause: This is the classic symptom of a strong acid-base interaction between your basic amine and the acidic silanol groups on the silica surface.[2][3] This interaction leads to a non-linear adsorption isotherm, where a portion of the analyte is retained much more strongly than the bulk, resulting in a "tail" or "streak" as it slowly bleeds off the column.
The Solutions:
-
Add a Basic Modifier: The most common solution is to add a small amount of a competing, volatile amine to your mobile phase.[2] This base neutralizes the acidic silica sites, preventing your target compound from interacting too strongly.
-
Triethylamine (TEA): Typically added at 0.1-1% (v/v) to the eluent. It is effective but has a higher boiling point, making it harder to remove under vacuum.
-
Ammonia: Using a solution of 7N ammonia in methanol as a polar modifier (e.g., creating a 2-10% solution of this in dichloromethane) is highly effective.[7] Ammonia is very volatile and easily removed.
-
-
Use a Different Stationary Phase: If modifiers are ineffective or undesirable, change the stationary phase.
-
Amine-functionalized Silica (NH2-silica): These columns have aminopropyl groups bonded to the silica surface, which masks the acidic silanols and provides a mildly basic environment. This often allows for purification with simple hexane/ethyl acetate gradients without the need for amine additives.[2][8]
-
Alumina: Basic or neutral alumina can be an excellent alternative to silica for very basic or sensitive amines.
-
-
Switch to Reversed-Phase: For polar amines, reversed-phase chromatography (e.g., C18) can be very effective. It is often best to use a mobile phase with a high pH (e.g., ammonium hydroxide buffer at pH 10) to ensure the amine is in its neutral, more retentive freebase form.[3]
| Modifier | Typical Concentration | Boiling Point (°C) | Pros | Cons |
| Triethylamine (TEA) | 0.1 - 2% | 89 | Widely available, effective | Higher boiling point, can be difficult to remove completely |
| Ammonia (as NH₃ in MeOH) | 0.5 - 5% | -33 | Highly volatile, easy to remove | Strong odor, requires good ventilation |
| Pyridine | 0.1 - 1% | 115 | Effective for certain heterocycles | Very high boiling point, toxic |
Protocol: Normal-Phase Chromatography of a Basic Amine with a Modifier
-
TLC Analysis: Develop a TLC method for your compound. Spot your crude material on a silica plate and elute with a solvent system (e.g., Hexane/Ethyl Acetate). If the spot streaks, prepare the same eluent but with 1% triethylamine added. Compare the two plates. The spot should be much tighter with the modifier.
-
Column Preparation: Prepare a slurry of silica gel in your chosen mobile phase (containing the modifier). For very basic compounds, it can be beneficial to pre-flush the packed column with the mobile phase for several column volumes to ensure all acidic sites are neutralized.[9]
-
Sample Loading: Dissolve your crude compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution: Run the column using the mobile phase containing the modifier. Collect fractions and analyze by TLC.
-
Work-up: Combine the pure fractions. The amine modifier (e.g., TEA) will need to be removed. This can often be achieved by co-evaporation with a lower-boiling solvent like dichloromethane or by a mild acidic wash if the compound is stable.
Part 3: Troubleshooting Liquid-Liquid Extractions (Acid-Base)
This classical technique is powerful for separating amines from neutral or acidic compounds by exploiting their pH-dependent solubility.[6][10]
FAQ: My acid-base extraction is not working. The amine is staying in the organic layer even after washing with acid. Why?
The Cause: For an amine to be protonated and move into the aqueous layer, the pH of the aqueous solution must be significantly lower than the pKa of the amine's conjugate acid (R₃NH⁺). A common rule of thumb is that the pH should be at least 2 units below the pKa.[3]
The Solutions:
-
Check the pKa: If you are trying to extract a very weakly basic amine (e.g., an aniline derivative with a pKa of its conjugate acid around 4-5), a weak acid wash like 1M citric acid may be insufficient.
-
Use a Stronger Acid: Switch to a stronger acid solution, such as 1M or 2M hydrochloric acid (HCl).[5] This will ensure the pH is low enough to protonate even weakly basic amines.
-
Insufficient Mixing/Contact Time: Ensure you are shaking the separatory funnel adequately (while safely venting) to allow for efficient transfer between the phases.
-
Solvent Choice: Ensure your organic solvent is immiscible with water. Dichloromethane, ethyl acetate, and diethyl ether are common choices.
Caption: Workflow for separating acidic, basic, and neutral compounds.
Part 4: Advanced & Alternative Strategies
FAQ: When should I consider using a scavenger resin?
Scavenger resins are solid-supported reagents designed to react with and remove specific types of molecules from a solution.[11] They are exceptionally useful in medicinal and combinatorial chemistry for high-throughput purification.
Use a scavenger resin when:
-
You need to remove an excess reagent, such as an unreacted primary or secondary amine starting material.[12]
-
You want to avoid traditional liquid-liquid extraction or chromatography.[11]
-
The purification can be simplified to removing a single, reactive impurity type.
-
You are working with automated synthesis platforms.[11]
The process is simple: add the resin to the reaction mixture, stir for a specified time, and then filter to remove the resin, which now has the impurity covalently bound to it.[11]
| Scavenger Resin Type | Target Impurity | Mechanism | Selectivity Notes |
| Isocyanate Resin | Primary & Secondary Amines | Forms a urea linkage | Highly reactive, scavenges most nucleophilic amines.[13] |
| Aldehyde Resin | Primary Amines | Forms an imine | Selective for primary amines over secondary and tertiary amines.[12][14] |
| Sulfonic Acid Resin (SCX) | Basic Amines (All types) | Ion-exchange (salt formation) | Strong cation exchanger, captures most amines. Release with basic wash.[13] |
| Isatoic Anhydride Resin | Primary & Secondary Amines | Acylation | Similar reactivity to isocyanate resins.[12] |
FAQ: My amine is chiral. How can I separate the enantiomers?
Separating enantiomers (a process called chiral resolution) is a common challenge in drug development.
-
Diastereomeric Salt Resolution: This is a classical and often scalable method. The racemic amine is treated with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid or mandelic acid.[15] This forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[15] After separation, a simple basic workup liberates the desired enantiomer of the amine.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative tool for separating enantiomers.[16] Polysaccharide-based CSPs are widely used for this purpose. Method development involves screening different columns and mobile phases to achieve baseline separation.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Part 5: The Role of Protecting Groups
Sometimes the best purification strategy is to avoid the problem altogether. If an amine's basicity is complicating a synthetic sequence or its purification, temporarily masking it with a protecting group can be highly effective.[17]
FAQ: How can using a protecting group simplify purification?
By converting the amine into a neutral, less reactive functional group (like a carbamate or amide), you can:
-
Eliminate Basicity: The protected compound is no longer basic and will behave like a "normal" neutral molecule on silica gel, preventing tailing and strong adsorption.[18]
-
Increase Stability: Protecting groups can prevent unwanted side reactions or oxidation of the amine during subsequent synthetic steps.
-
Alter Polarity: The addition of a protecting group changes the molecule's polarity, which can be exploited to achieve better separation from impurities via chromatography.
After the challenging steps are complete, the protecting group is selectively removed under specific conditions to reveal the pure amine.[19][20]
| Protecting Group | Abbreviation | Common Reagent | Cleavage Conditions | Orthogonality Notes |
| tert-Butoxycarbonyl | Boc | Boc₂O | Strong Acid (e.g., TFA, HCl)[20] | Stable to H₂, base. |
| Benzyloxycarbonyl | Cbz or Z | Cbz-Cl | Catalytic Hydrogenolysis (H₂, Pd/C)[19] | Stable to mild acid/base. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu | Base (e.g., Piperidine)[17] | Stable to acid, H₂. |
References
- Covalent Scavengers for Primary and Secondary Amines. (n.d.). Sigma-Aldrich. PDF available through various academic sources.
-
Acid–base extraction. (2023, December 27). In Wikipedia. [Link]
-
Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. [Link]
-
Scavenger Resins. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
Is there an easy way to purify organic amines? (2023, January 19). Biotage. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. [Link]
- McCalley, D. V. (2010). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations.
-
SOP: CRYSTALLIZATION. (n.d.). University of Texas at Dallas. Retrieved from [Link]
-
Self-indicating amine scavenger resins. (2001). Chemical Communications. [Link]
-
Solid-Supported Scavengers. (n.d.). Supra Sciences. Retrieved from [Link]
- Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystalliz
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Protection for the AMINE.pptx. (n.d.). SlideShare. Retrieved from [Link]
-
Protecting Groups. (2017, March 7). Lokey Lab Protocols - Wikidot. [Link]
-
Amine workup. (2022, March 12). Reddit. [Link]
-
What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? (2012, September 12). ResearchGate. [Link]
-
Chiral resolution. (2023, November 28). In Wikipedia. [Link]
-
Liquid/liquid Extraction. (n.d.). Swarthmore College. Retrieved from [Link]
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Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. [Link]
- Scavenger resin and processes for the use thereof. (2005).
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
-
high-purity amines in pharmaceuticals: Key Insights and Applications. (2025). Diplomata Comercial. [Link]
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Amine purification. (2011, August 29). Science Forums. [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (2017). The Royal Society of Chemistry. [Link]
- Troubleshooting in Chromatography. (n.d.).
-
Purification: How To. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Amine column degradation. (2009, November 16). Chromatography Forum. [Link]
- An amine protecting group deprotectable under nearly neutral oxidative conditions. (2018). Beilstein Journal of Organic Chemistry.
-
Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journal of Organic Chemistry. [Link]
- Troubleshooting Amine Unit Simul
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). LCGC.
- In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. (2020). ACS Medicinal Chemistry Letters.
- Organic amine flash purification using a novel stationary phase. (2015).
-
Purifying amines on silica. (2006, October 5). Org Prep Daily. [Link]
- Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2024). LCGC.
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Chaos and Order - Methods of Purification. (2022, May 17). YouTube. [Link]
- Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals. (n.d.). Thermo Fisher Scientific.
-
Preparative Purification Solutions in Drug Discovery Synthesis. (2021, April 25). YouTube. [Link]
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- 20. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Troubleshooting Mass Spectrometry Fragmentation of 1-Cyclohexylpiperidin-3-amine
Welcome to the technical support guide for the mass spectrometric analysis of 1-Cyclohexylpiperidin-3-amine. This document is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for the structural elucidation, identification, or quantification of this compound. As a molecule incorporating both a tertiary and a primary amine within cyclic and saturated aliphatic systems, its fragmentation behavior can present unique challenges. This guide provides in-depth, field-proven insights into its expected fragmentation patterns, solutions to common experimental issues, and optimized analytical protocols.
Part 1: Foundational Knowledge & FAQs
This section addresses the fundamental characteristics of this compound in a mass spectrometer, establishing a baseline for expected results.
Q1: What is the correct molecular formula, and what is the expected mass of the protonated molecule?
Answer:
The chemical structure of this compound consists of a piperidine ring with a cyclohexyl group attached to the nitrogen at position 1 and a primary amine group at position 3.
-
Molecular Formula: C₁₁H₂₂N₂
-
Monoisotopic Mass: 182.1783 Da
-
Nitrogen Rule Compliance: The molecule contains two nitrogen atoms (an even number), and accordingly, its nominal molecular weight is an even number (182 Da). This is a primary check for spectral integrity.[1][2][3][4]
In soft ionization techniques like Electrospray Ionization (ESI), the basic nitrogen atoms are readily protonated. Therefore, you should expect to observe the protonated molecule ([M+H]⁺) at an m/z of approximately 183.1856 .
Q2: What are the primary, expected fragmentation pathways for this compound in ESI-MS/MS?
Answer:
The fragmentation of the [M+H]⁺ ion (m/z 183.2) is driven by the stability of the resulting fragments, primarily through cleavages adjacent to the charged nitrogen atoms (alpha-cleavage) and the loss of small neutral molecules.[2][5] The most probable fragmentation pathways are:
-
Loss of Ammonia (NH₃): The most characteristic fragmentation for a primary amine is the neutral loss of ammonia (17.03 Da). This is often a facile process, leading to a prominent fragment ion.
-
[M+H - NH₃]⁺ = m/z 166.1
-
-
Loss of Cyclohexane (C₆H₁₂): Cleavage of the bond between the piperidine nitrogen and the cyclohexyl group can result in the neutral loss of cyclohexane (84.16 Da). This leaves behind the protonated 3-aminopiperidine fragment.
-
[M+H - C₆H₁₂]⁺ = m/z 99.1
-
-
Piperidine Ring Opening: Alpha-cleavage within the piperidine ring itself, typically adjacent to the tertiary nitrogen, can initiate a cascade of fragmentation events. This pathway is more complex but can produce a characteristic ion at m/z 98, corresponding to a stable iminium ion formed after ring cleavage and loss of a C₄H₇N radical.
These predicted pathways are summarized in the table and diagram below.
Table 1: Predicted Fragment Ions for [M+H]⁺ of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Mechanism |
| 183.2 | 166.1 | NH₃ (17.03 Da) | Loss of the primary amine group as ammonia. |
| 183.2 | 99.1 | C₆H₁₂ (84.16 Da) | Loss of the N-cyclohexyl group as neutral cyclohexane. |
| 183.2 | 83.1 | C₅H₁₀N₂ (98.1 Da) | Formation of the cyclohexyl cation (less common). |
Diagram: Predicted Fragmentation Pathways
Caption: Systematic workflow for troubleshooting an absent molecular ion signal.
Issue Category: Unexpected or Confusing Fragmentation Pattern
Q: My spectrum is dominated by the m/z 166 fragment, even in my full scan (MS1) spectrum. Why?
Answer:
This is a classic case of in-source fragmentation or source-induced dissociation (SID) . [6]The bond leading to the loss of ammonia is relatively weak, and excess energy in the ESI source is causing this fragmentation to occur before MS/MS analysis. The solution is to make the ionization process "softer":
-
Primary Action: Significantly decrease the cone voltage (also known as fragmentor voltage or skimmer voltage, depending on the manufacturer). This potential difference is the primary driver of in-source fragmentation.
-
Secondary Action: Reduce the source temperature. While less impactful for this specific fragmentation, high heat can contribute to thermal degradation and lability.
Q: I am observing unexpected ions like m/z 205 and 224. What are they?
Answer:
These are likely adduct ions , where the analyte molecule associates with ions from the mobile phase or contaminants. [7]This is common in ESI.
-
m/z 205: This corresponds to the sodium adduct, [M+Na]⁺ (182.2 + 22.99). Sodium is a ubiquitous contaminant in glassware and solvents.
-
m/z 224: This could be a solvent adduct, such as the acetonitrile adduct, [M+ACN+H]⁺ (182.2 + 41.0 + 1.0).
Protocol:
-
Use high-purity solvents (LC-MS grade).
-
If sodium adducts are problematic, use plastic vials and pipette tips instead of glass.
-
Recognize these adducts during data interpretation and exclude them as fragments.
Table 2: Common Adduct Ions in Positive Mode ESI
| Adduct | Mass Added (Da) | Expected m/z for C₁₁H₂₂N₂ | Common Source |
| [M+H]⁺ | +1.0078 | 183.2 | Acidic mobile phase |
| [M+Na]⁺ | +22.9898 | 205.2 | Solvents, glassware |
| [M+K]⁺ | +38.9637 | 221.1 | Solvents, glassware |
| [M+NH₄]⁺ | +18.0344 | 200.2 | Ammonium salt buffers |
| [M+ACN+H]⁺ | +42.0343 | 225.2 | Acetonitrile mobile phase |
Issue Category: Poor MS/MS Fragmentation Efficiency
Q: I can isolate my m/z 183 precursor ion perfectly, but I get very few or no fragment ions in my MS/MS scan. What should I do?
Answer:
This indicates that the collision energy being applied in the collision cell is insufficient to induce fragmentation.
-
Causality: Collision-Induced Dissociation (CID) requires the precursor ion to collide with an inert gas (like nitrogen or argon) with enough energy to break bonds. [6]If the energy is too low, the ion passes through without fragmenting.
-
Protocol: Collision Energy Optimization:
-
Set up a product ion scan experiment for the precursor ion m/z 183.2.
-
Instead of a single collision energy value, program a ramped collision energy . For a molecule of this size, a ramp from 10 eV to 40 eV is a good starting point.
-
Analyze the resulting spectrum. You will see how the precursor ion abundance decreases while fragment ion abundances increase as the collision energy rises.
-
Identify the energy that provides the best balance: depletion of the precursor ion and the appearance of key fragment ions (like m/z 166 and 99). Select this optimal value for your final method.
-
Part 3: Standard Operating Protocol
This section provides a detailed, step-by-step methodology for the analysis of this compound using LC-MS/MS.
Experimental Protocol: ESI-MS/MS Analysis
-
Sample Preparation:
-
Dissolve the compound in a 50:50 mixture of methanol and water to a stock concentration of 1 mg/mL.
-
Perform serial dilutions using the mobile phase to a final working concentration of 1-10 µg/mL for initial method development.
-
-
Liquid Chromatography (Optional, for complex mixtures):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (Direct Infusion or LC-MS):
-
Use a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.
-
Perform an initial full scan (MS1) to confirm the presence of the [M+H]⁺ ion at m/z 183.2.
-
Set up a Product Ion Scan (MS/MS) experiment targeting m/z 183.2.
-
Use the collision energy optimization protocol described above to find the ideal setting.
-
Table 3: Recommended Starting Instrument Parameters (ESI+)
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | Basic nitrogens readily accept a proton. |
| Capillary Voltage | 3.0 - 4.0 kV | Standard range for ESI. |
| Cone/Fragmentor Voltage | 15 - 25 V | Start low to prevent in-source fragmentation. |
| Source Temperature | 120 - 150 °C | Maintain desolvation without thermal degradation. |
| Desolvation Gas Temp. | 350 - 450 °C | Ensures efficient solvent evaporation. |
| Desolvation Gas Flow | 600 - 800 L/Hr | Adjust based on LC flow rate. |
| Collision Gas | Argon or Nitrogen | Standard for CID. |
| Collision Energy | 15 - 30 eV (Optimize) | Energy required for fragmentation; must be optimized. |
References
-
GCMS Section 6.15. (n.d.). Whitman People. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of California, Davis. Retrieved from [Link]
-
Video: Mass Spectrometry of Amines. (2023). JoVE. Retrieved from [Link]
-
Duffield, A. M., Budzikiewicz, H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 87(13), 2913–2920. Retrieved from [Link]
-
Video: Mass Spectrometry: Amine Fragmentation. (2024). JoVE. Retrieved from [Link]
-
I need some help understanding the mass spec of dimethyl-cyclohexylamine. (2022). Reddit. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc. Retrieved from [Link]
-
Proposed fragmentation pathways for the major product ions observed in... (n.d.). ResearchGate. Retrieved from [Link]
-
Mass Spectrometry. (n.d.). Michigan State University. Retrieved from [Link]
-
LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... (n.d.). ResearchGate. Retrieved from [Link]
-
C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis... (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. Retrieved from [Link]
-
24.11: Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Rahman, A. F. M. M., Attwa, M. W., & Kadi, A. A. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Biomedical Journal of Scientific & Technical Research, 38(5). Retrieved from [Link]
Sources
- 1. Video: Mass Spectrometry of Amines [jove.com]
- 2. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. biomedres.us [biomedres.us]
- 7. acdlabs.com [acdlabs.com]
avoiding side reactions in the synthesis of 1-Cyclohexylpiperidin-3-amine
Welcome to the technical support center for the synthesis of 1-Cyclohexylpiperidin-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and side reactions encountered during the synthesis of this key intermediate. Our focus is on providing practical, mechanistically grounded solutions to improve yield, purity, and overall success of your reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, primarily focusing on the two most common synthetic routes: reductive amination and direct N-alkylation.
Issue 1: Low Yield of this compound in Reductive Amination
Potential Cause: You are performing a reductive amination of cyclohexanone with 3-aminopiperidine, but the yield of the desired product is significantly lower than expected. This can be due to incomplete reaction, formation of side products, or degradation.
Recommended Solutions:
-
Incomplete Imine Formation: The initial condensation of cyclohexanone and 3-aminopiperidine to form the imine intermediate is a crucial equilibrium-driven step.
-
Action: Ensure the removal of water as it forms. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.
-
Causality: Le Chatelier's principle dictates that removing a product (water) will shift the equilibrium towards the formation of the imine, thus driving the reaction to completion.
-
-
Inefficient Reduction: The choice and activity of the reducing agent are critical for converting the imine to the final amine.
-
Action: If using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), ensure the pH of the reaction is appropriate. NaBH₃CN is more effective at mildly acidic pH (around 5-6), which also favors imine formation. For catalytic hydrogenation (e.g., H₂, Pd/C), ensure the catalyst is fresh and not poisoned.[1]
-
Causality: The reactivity of borohydride reagents is pH-dependent. At lower pH, the imine is protonated, making it more electrophilic and susceptible to reduction. Catalysts for hydrogenation can be deactivated by impurities or improper handling.
-
-
Sub-optimal Reaction Conditions: Temperature and reaction time can significantly impact the reaction rate and equilibrium.
-
Action: Gradually increase the reaction temperature to favor imine formation, but be cautious of potential side reactions at higher temperatures. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Troubleshooting Workflow for Low Yield in Reductive Amination:
Caption: Troubleshooting decision tree for low yield in reductive amination.
Issue 2: Formation of N,N'-dicyclohexyl-3-aminopiperidine (Tertiary Amine) Side Product
Potential Cause: During the reductive amination, the newly formed secondary amine (this compound) can react with another molecule of cyclohexanone to form a new iminium ion, which is then reduced to a tertiary amine side product.
Recommended Solutions:
-
Stoichiometric Control:
-
Action: Use a slight excess of 3-aminopiperidine relative to cyclohexanone. This ensures that the cyclohexanone is consumed before it can react with the product.
-
Causality: By keeping the concentration of the primary amine high and the ketone as the limiting reagent, the probability of the ketone reacting with the more abundant primary amine is much higher than with the newly formed secondary amine product.
-
-
Slow Addition of Reagents:
-
Action: Add the reducing agent slowly to the mixture of the ketone and amine. Alternatively, add the ketone slowly to a mixture of the amine and the reducing agent.
-
Causality: Slow addition maintains a low concentration of the ketone, minimizing the chance of it reacting with the product amine.
-
-
Use of Bulky Reagents:
-
Action: While not always feasible, using a bulkier cyclohexanone derivative could sterically hinder the formation of the tertiary amine.
-
Reaction Pathway Visualization:
Caption: Desired vs. side reaction in reductive amination.
Issue 3: Over-alkylation in Direct N-Alkylation with a Cyclohexyl Halide
Potential Cause: When synthesizing this compound via N-alkylation of 3-aminopiperidine with a cyclohexyl halide (e.g., cyclohexyl bromide), the product can be further alkylated to form a quaternary ammonium salt.[2] The primary amine on the piperidine ring can also be alkylated.
Recommended Solutions:
-
Protecting Group Strategy:
-
Action: Protect the primary amine of 3-aminopiperidine before alkylation. A common protecting group is the tert-butyloxycarbonyl (Boc) group. After N-alkylation of the piperidine nitrogen, the Boc group can be removed under acidic conditions.
-
Causality: The Boc group makes the primary amine non-nucleophilic, preventing it from reacting with the cyclohexyl halide. This directs the alkylation exclusively to the secondary piperidine nitrogen.
-
-
Control of Stoichiometry and Addition:
-
Action: Use 3-aminopiperidine as the excess reagent and add the cyclohexyl halide slowly.[3]
-
Causality: Keeping the concentration of the alkylating agent low relative to the amine minimizes the chance of the product reacting a second time.
-
-
Choice of Base:
-
Action: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) to scavenge the acid (HBr or HCl) formed during the reaction.
-
Causality: A hindered base will not compete with the amine in reacting with the alkyl halide. Using a base like potassium carbonate can also be effective.[3]
-
| Parameter | To Minimize Over-alkylation | To Maximize Mono-alkylation |
| Stoichiometry | Use excess amine | Use amine as limiting reagent |
| Addition Rate | Slow addition of alkyl halide | Rapid addition of alkyl halide |
| Temperature | Lower temperature | Higher temperature |
| Protecting Group | Recommended for selectivity | Not necessary if conditions are optimized |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for large-scale synthesis: reductive amination or N-alkylation?
A1: For large-scale industrial synthesis, reductive amination is often preferred. It is typically a one-pot reaction with higher atom economy and avoids the use of potentially hazardous alkyl halides.[1][4] The starting materials, cyclohexanone and 3-aminopiperidine, are also readily available. However, the choice of route can depend on the availability of starting materials and the specific equipment at hand.
Q2: My final product is an oil and difficult to purify by crystallization. What are my options?
A2: Amines, especially secondary and tertiary amines, are often oils at room temperature.
-
Acid-Base Extraction: A highly effective method for purifying amines is through acid-base extraction. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl). The basic amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can be extracted with a fresh organic solvent.
-
Salt Formation and Crystallization: You can convert the amine into a salt (e.g., hydrochloride or oxalate salt) by treating it with the corresponding acid. These salts are often crystalline solids that can be purified by recrystallization. The pure salt can then be converted back to the free amine.
-
Column Chromatography: If impurities have similar basicity, column chromatography is a good option. To prevent peak tailing due to the interaction of the basic amine with acidic silica gel, you can either use a basic stationary phase like alumina or add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to your mobile phase.
Q3: How can I effectively monitor the progress of my reaction?
A3:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to monitor the consumption of starting materials and the formation of the product. Staining with ninhydrin can be useful for visualizing amines.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to track the masses of the starting materials, intermediates, product, and any side products. This is particularly useful for identifying unexpected side reactions.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If your compounds are volatile, GC-MS is an excellent tool for both monitoring reaction progress and assessing purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick ¹H NMR can give you a clear picture of the conversion of starting materials to products.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
-
Reaction Setup: To a stirred solution of 3-aminopiperidine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclohexanone (1.05 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, so maintain the temperature with an ice bath if necessary.
-
Reaction Monitoring: Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or acid-base extraction.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or DCM.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). The amine will be protonated and move into the aqueous layer. Repeat the extraction of the organic layer to ensure complete transfer.
-
Removal of Neutral Impurities: Combine the acidic aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M NaOH (aq), until the pH is greater than 10. This will deprotonate the amine.
-
Extraction of Pure Amine: Extract the free amine from the aqueous layer with a fresh organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
References
-
Reductive Amination of Cyclohexanone. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Reductive amination of cyclohexanone (294b) with piperidine (285g)... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Product distributions of reductive amination of cyclohexanone over... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]
-
The Regioselective 3-Alkylation of Piperidine. (n.d.). ODU Digital Commons. Retrieved January 20, 2026, from [Link]
-
Procedure for N-alkylation of Piperidine?. (2017). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Procedure for N-alkylation of Piperidine?. (2017). ResearchGate. Retrieved January 20, 2026, from [Link]
-
A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- CN113121539A - Preparation method of PF06651600. (n.d.). Google Patents.
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Technical Support Center: Enhancing the Stability of 1-Cyclohexylpiperidin-3-amine for Biological Assays
Introduction: The Challenge of Amine Stability
1-Cyclohexylpiperidin-3-amine is a valuable building block in medicinal chemistry, frequently incorporated into compound libraries for high-throughput screening and lead optimization.[1] As with many primary and secondary amines, its utility is predicated on its structural integrity within the complex milieu of a biological assay.[2][3] However, the nucleophilic nature of the amine group makes it susceptible to various degradation pathways, including oxidation, which can lead to inconsistent and unreliable experimental results.[4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the stability challenges associated with this compound. By implementing the protocols and troubleshooting advice herein, users can enhance the reproducibility and accuracy of their biological assays.
Understanding the Instability of this compound
The primary driver of instability in amine-containing compounds is their susceptibility to oxidation. The lone pair of electrons on the nitrogen atom can be readily attacked by atmospheric oxygen and other oxidizing agents present in assay buffers or media. This can lead to the formation of N-oxides or even ring-opening products, altering the compound's structure, activity, and analytical profile.
Several factors can accelerate this degradation process:
-
pH: The non-ionized, free base form of an amine is generally more vulnerable to oxidation. The pH of the solution dictates the equilibrium between the protonated (more stable) and non-protonated forms.
-
Light Exposure: UV or visible light can initiate photo-oxidative reactions, generating radical species that degrade the amine.
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including degradation.[5]
-
Presence of Metal Ions: Transition metals, such as copper or iron, can act as catalysts for oxidation reactions.[6][7]
Frequently Asked Questions (FAQs)
Q1: My assay results (e.g., IC50 values) for this compound are highly variable between experiments. Could this be a stability issue?
A1: Yes, inconsistent results are a hallmark of compound instability. Degradation of the parent compound reduces its effective concentration over the course of the experiment, leading to variability in measured biological activity. It is crucial to confirm the stability of your compound under the specific assay conditions.
Q2: What is the best solvent for preparing a long-term stock solution?
A2: For long-term storage, a non-aqueous, aprotic solvent such as anhydrous DMSO or ethanol is recommended. These solvents minimize water content and can be stored at low temperatures (-20°C or -80°C) to slow degradation.[8] Always refer to the supplier's Safety Data Sheet (SDS) for specific recommendations.[9]
Q3: How can I protect my compound from oxidation during handling and in the assay?
A3: The most effective strategy is a multi-pronged approach. This includes storing and handling the compound under an inert atmosphere (nitrogen or argon), using deoxygenated aqueous buffers for dilutions, and adding antioxidants like Butylated Hydroxytoluene (BHT) where compatible with the assay.
Q4: I noticed a color change in my stock solution. What does this mean?
A4: Color change is often an indicator of chemical degradation, particularly oxidation of aromatic amines.[10] If you observe a color change, it is highly recommended to discard the solution and prepare a fresh stock from solid material.
Q5: Are there any specific assay components I should be wary of?
A5: Be mindful of components in your cell culture media or buffer that could promote degradation. For example, some media contain riboflavin, which is light-sensitive and can generate reactive oxygen species. Additionally, buffers containing certain metal ions can catalyze oxidation.[6][7]
Troubleshooting Guide: Diagnosing and Solving Stability Issues
This section provides a structured approach to identifying and resolving problems related to the instability of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Drifting Assay Signal / Inconsistent IC50 Values | Compound degradation in aqueous assay buffer over the incubation period. | 1. Perform a Time-Course Stability Study: Prepare the compound in your final assay buffer. Analyze its concentration via HPLC-UV or LC-MS at T=0 and at time points corresponding to your assay duration. A significant decrease (>10%) in the parent compound peak area indicates instability. 2. Modify Buffer Conditions: Prepare fresh, deoxygenated buffers for each experiment. Adjust the buffer pH to be slightly acidic (e.g., pH 6.0-7.0) to favor the more stable protonated form of the amine. 3. Add Antioxidants: If compatible with your assay, supplement your buffer with a low concentration (e.g., 10-50 µM) of an antioxidant like BHT. |
| Low or No Biological Activity | Complete or significant degradation of the stock solution or working dilutions. | 1. Verify Stock Solution Integrity: Prepare a fresh stock solution from solid material. Compare its activity to the old stock. 2. Review Storage Conditions: Ensure stock solutions are stored at ≤ -20°C, protected from light, and tightly sealed to prevent moisture absorption.[8][11] 3. Use Fresh Dilutions: Prepare aqueous working solutions immediately before use. Do not store diluted compound in aqueous buffers for extended periods. |
| Precipitate Forms in Assay Wells | Poor solubility of the compound in the final aqueous assay buffer. | 1. Check Final DMSO Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and is sufficient to maintain solubility, but not high enough to cause cellular toxicity. 2. Sonication: Briefly sonicate the intermediate dilution steps to aid dissolution. 3. Solubility Assessment: Perform a visual or instrumental check for precipitation at the highest concentration used in your assay. |
| High Background Signal in Assay | Degradation products may be interfering with the assay signal (e.g., autofluorescence). | 1. Include "Compound-Only" Controls: Run controls containing the compound in assay media without cells or other biological components to check for direct signal interference. 2. Characterize Degradants: Use LC-MS to identify potential degradation products and assess if they have properties that could interfere with the assay readout. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting inconsistent assay results that may be linked to compound instability.
Caption: Workflow for diagnosing and resolving compound stability issues.
Protocols for Enhancing Stability
Adherence to rigorous preparation and handling protocols is the most effective way to ensure the stability of this compound.
Protocol 1: Preparation of Concentrated Stock Solution (10 mM in DMSO)
Objective: To prepare a stable, long-term stock solution.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vial with a PTFE-lined cap
-
Calibrated analytical balance
-
Vortex mixer
-
Argon or Nitrogen gas source (optional, but recommended)
Procedure:
-
Preparation: Work in a clean, dry environment, preferably in a chemical fume hood.[9]
-
Weighing: Tare a sterile amber glass vial on an analytical balance. Carefully weigh the desired amount of solid this compound into the vial. Example: For 1 mL of a 10 mM stock, weigh out X mg (where X = 10 mmol/L * 1 mL * MW g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used if necessary.
-
Inert Gas Overlay (Optional): Gently flush the headspace of the vial with argon or nitrogen gas before final capping. This displaces oxygen and significantly enhances long-term stability.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.[9] Store at -20°C or -80°C, protected from light.[8]
Protocol 2: Preparation of Aqueous Working Solutions for Assays
Objective: To prepare fresh, ready-to-use dilutions for biological assays while minimizing degradation.
Materials:
-
Concentrated stock solution (from Protocol 1)
-
Assay buffer (e.g., PBS, HBSS, or cell culture medium)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Calibrated pipettes
Procedure:
-
Buffer Preparation: Before starting, prepare your aqueous assay buffer. For maximum stability, deoxygenate the buffer by sparging with nitrogen or argon gas for 15-20 minutes.
-
Stock Thawing: Remove the concentrated stock solution from the freezer and allow it to thaw completely at room temperature. Briefly vortex to ensure homogeneity.
-
Serial Dilutions: Perform serial dilutions to achieve the final desired concentrations. Crucially, add the small volume of concentrated compound (in DMSO) to the larger volume of aqueous buffer, not the other way around. Pipette mix thoroughly after each dilution step.
-
Immediate Use: Use the prepared aqueous working solutions in your assay immediately. Do not store compounds in aqueous buffers, as the rate of degradation is significantly higher compared to organic stock solutions.
-
Final Solvent Concentration: Ensure the final concentration of DMSO is consistent across all experimental and control wells and is below the tolerance level for your specific assay system (typically <0.5%).
References
- Benchchem Technical Support. (n.d.). Technical Support Center: Oxidative Degradation of Amine-Based Compounds. Benchchem.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial.
- Linchemical. (n.d.). Amine Antioxidant 445 & 5057 Supply. Linchemical.
- XPRESS CHEMS. (2025). Safety First: Best Practices for Handling Research Chemicals. XPRESS CHEMS.
- Benchchem Technical Support. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention. Benchchem.
- Performance Additives. (n.d.). Aromatic Amines Antioxidants. Performance Additives.
- American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council.
- Vanderbilt Chemicals, LLC. (n.d.). Amine Antioxidants. Polymer Stabilizers.
- Google Patents. (n.d.). CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring. Google Patents.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
- Cilliers, C., et al. (n.d.). Catabolic pathways for piperidine degradation coupled with the lysine metabolism. ResearchGate.
- XPRESS CHEMS. (2025). Storage and Handling Tips for Research Chemicals: Safety Comes First. XPRESS CHEMS.
- Hirano, A., et al. (n.d.). Small Amine Molecules: Solvent Design Toward Facile Improvement of Protein Stability Against Aggregation and Inactivation. Bentham Science Publisher.
- Benchchem Technical Support. (n.d.). Troubleshooting inconsistent results in Saussureamine C bioassays. Benchchem.
- Hirano, A., et al. (n.d.). Small Amine Molecules: Solvent Design Toward Facile Improvement of Protein Stability Against Aggregation and Inactivation. Semantic Scholar.
- Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Journal of Medicinal Chemistry.
- Ansh Labs. (n.d.). Troubleshooting Immunoassays. Ansh Labs.
- Grygorenko, O. O., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
- Small-molecule amines: a big role in the regulation of bone homeostasis. (2023). PubMed Central.
- PubChem. (n.d.). 1-Cyclohexylpiperidin-4-amine. PubChem.
- Wild, D. (n.d.). Immunoassay Troubleshooting Guide. ResearchGate.
- Benchchem Technical Support. (2025). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
- OPS Diagnostics. (n.d.). Factors Affecting Protein Stability In Vitro. OPS Diagnostics.
- Biocompare. (2022). Immunoassay Troubleshooting. Biocompare.
- Quora. (2018). Why is the order of reactivity of amines in aqueous solution 2°>3°>1°? Quora.
- Reed, C. D. (2009). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate.
- Thermo Fisher Scientific. (n.d.). IHC Troubleshooting Guide. Thermo Fisher Scientific.
- Vevelstad, S. J., et al. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ResearchGate.
- Papadopoulos, A. I., et al. (2025). CO2 solubility in aqueous N-methylcyclohexylamine (MCA) and N-cyclohexyl-1,3-propanediamine (CHAP) solutions. ResearchGate.
- PubChem. (n.d.). Cyclohexylamine. PubChem.
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- 4. Small-molecule amines: a big role in the regulation of bone homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring - Google Patents [patents.google.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
Technical Support Center: Method Refinement for the Quantification of 1-Cyclohexylpiperidin-3-amine
Welcome to the technical support center for the analytical quantification of 1-Cyclohexylpiperidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to overcome challenges in your analytical workflow.
Troubleshooting Guide
This section addresses specific issues you may encounter during the quantification of this compound, categorized by the stage of the analytical process.
Sample Preparation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery | Incomplete Extraction: The polarity of the extraction solvent may not be optimal for this compound. Analyte Adsorption: The basic amine can adsorb to acidic sites on glassware or SPE sorbents. | Optimize Extraction Solvent: If using liquid-liquid extraction, test solvents of varying polarity (e.g., ethyl acetate, dichloromethane, or a mixture like n-hexane–ethyl acetate).[1] Adjust pH: For solid-phase extraction (SPE), ensure the pH of the sample load solution is appropriate to ensure the analyte is in the correct charge state for retention on the chosen sorbent. Use Silanized Glassware: To minimize adsorption, use silanized glassware. Select Appropriate SPE Sorbent: Consider a polymeric SPE sorbent or a modified silica sorbent to reduce strong interactions. |
| Sample Instability | Degradation: Amines can be susceptible to oxidative degradation or reaction with atmospheric CO2. The stability can also be affected by the solvent.[2] | Work Quickly and at Low Temperatures: Prepare samples promptly and store them at low temperatures (2-8 °C) away from light. Use Fresh Solvents: Employ high-purity, freshly opened solvents. Consider an Antioxidant: If oxidative degradation is suspected, the addition of a small amount of an antioxidant to the sample diluent may be beneficial. |
Chromatography (HPLC-UV & GC-MS)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Strong Analyte-Stationary Phase Interaction: The basic amine group of this compound can interact strongly with acidic residual silanol groups on silica-based HPLC columns. In GC, active sites in the column or liner can cause similar issues.[3] | For HPLC: Lower Mobile Phase pH: A mobile phase pH of 2-3 will protonate the silanol groups, reducing their interaction with the protonated amine. Add a Competing Base: Incorporate a small amount of a volatile amine like triethylamine (TEA) (e.g., 0.1%) into the mobile phase to mask the active sites. Use a Highly Deactivated Column: Employ a column with end-capping or a hybrid particle technology column. For GC: Use a Deactivated Column: An amine-specific or base-deactivated column is crucial.[3] Derivatization: Convert the amine to a less polar, less active derivative.[4] Check Inlet Liner: Ensure the inlet liner is deactivated and clean. |
| Poor Peak Shape (Broad Peaks) | Secondary Interactions: Similar to peak tailing, but can also be caused by issues with the mobile phase or column temperature. Column Overload: Injecting too high a concentration of the analyte.[3] | Optimize Mobile Phase: Ensure the mobile phase components are fully miscible and the buffer capacity is sufficient if using a buffered mobile phase. Adjust Column Temperature: Increasing the column temperature can sometimes improve peak shape by reducing viscosity and improving mass transfer. Reduce Injection Volume/Concentration: Prepare a dilution series of your sample to check for concentration effects on peak shape. |
| Irreproducible Retention Times | Mobile Phase Instability: Changes in mobile phase composition over time due to evaporation of a volatile component or degradation. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. Pump Malfunction: Issues with the HPLC or GC pump causing flow rate fluctuations. | Prepare Fresh Mobile Phase Daily: This is especially important for mobile phases containing volatile additives. Ensure Adequate Equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before starting the analysis. Perform Pump Maintenance: Check pump seals and perform routine maintenance as recommended by the manufacturer. |
Detection
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Sensitivity (HPLC-UV) | Weak Chromophore: this compound lacks a strong UV-absorbing chromophore.[5] | Derivatization: React the amine with a derivatizing agent that introduces a strong chromophore, such as benzoyl chloride.[5] This will significantly enhance UV detection sensitivity. Use a More Sensitive Detector: If available, consider using a mass spectrometer (LC-MS) or a charged aerosol detector (CAD). |
| Poor Fragmentation (GC-MS/LC-MS) | Suboptimal Ionization/Collision Energy: The energy used for ionization or fragmentation may not be ideal for this specific molecule. | Optimize MS Parameters: Perform a tuning and calibration of the mass spectrometer. Systematically vary the ionization source parameters (e.g., capillary voltage, source temperature) and collision energy to maximize the signal of the parent ion and key fragment ions. |
| Matrix Effects (LC-MS) | Ion Suppression or Enhancement: Co-eluting compounds from the sample matrix can interfere with the ionization of the analyte, leading to inaccurate quantification. | Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.[6] Use an Isotope-Labeled Internal Standard: A stable isotope-labeled version of the analyte is the gold standard for correcting matrix effects. Modify Chromatography: Adjust the chromatographic conditions to separate the analyte from the interfering compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique to quantify this compound?
The choice of technique depends on the required sensitivity, selectivity, and available instrumentation.
-
HPLC-UV with Derivatization: This is a robust and widely available technique. Since this compound has a weak UV chromophore, derivatization with an agent like benzoyl chloride is necessary to achieve good sensitivity.[5]
-
LC-MS/MS: This is the preferred method for high sensitivity and selectivity, especially for complex matrices like biological fluids.[7][8] It often does not require derivatization.
-
GC-MS: This can be a good option, but derivatization is often required to improve the volatility and chromatographic behavior of the amine.[4] A base-deactivated column is essential to prevent peak tailing.[3]
Q2: I need to develop an HPLC-UV method. Where do I start with method development?
Start with a reversed-phase C18 column. Due to the basic nature of the amine, a mobile phase with a low pH (e.g., 2.5-3.5) using a buffer like phosphate or formate is recommended to ensure good peak shape. Acetonitrile is a common organic modifier. A gradient elution from a low to a high percentage of organic modifier is a good starting point to determine the approximate retention time. Derivatization will be necessary for adequate sensitivity.
Q3: What are some potential impurities I should be aware of?
Potential impurities can arise from the synthesis or degradation.
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Side-Products: Impurities can be formed from side reactions during synthesis.[9]
-
Degradation Products: Amines can degrade over time. For example, secondary amines can react with atmospheric carbon dioxide.
Q4: How do I validate my analytical method for this compound?
Method validation should be performed according to ICH Q2(R1) guidelines.[10] Key parameters to evaluate include:
-
Specificity/Selectivity: The ability to measure the analyte in the presence of potential impurities and matrix components.
-
Linearity: The relationship between the concentration and the analytical signal.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[11]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocols
Protocol 1: HPLC-UV Quantification with Benzoyl Chloride Derivatization
This protocol is based on a common strategy for the analysis of amines lacking a strong chromophore.[5]
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Derivatization Procedure:
-
To 100 µL of each standard or sample solution in a vial, add 100 µL of a basic solution (e.g., 0.1 M sodium bicarbonate).
-
Add 100 µL of a 1% (v/v) solution of benzoyl chloride in acetonitrile.
-
Vortex the mixture for 1 minute and allow it to react at room temperature for 15 minutes.
-
Quench the reaction by adding 100 µL of a 1% (v/v) solution of formic acid in acetonitrile.
-
Vortex briefly and the sample is ready for injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
Protocol 2: GC-MS Quantification
This protocol provides a general starting point for GC-MS analysis. Derivatization may be necessary to improve peak shape and thermal stability.
-
Sample Preparation (with Derivatization):
-
Evaporate 100 µL of the sample or standard solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine).
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
-
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Decision tree for troubleshooting common chromatographic issues.
References
- CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents. (n.d.).
- Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues | Request PDF - ResearchGate. (n.d.).
- General Reagent Information All reactions were set up on the benchtop and carried out in oven-dried Teflon seal screw-cap test-t - The Royal Society of Chemistry. (n.d.).
- Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed. (n.d.).
- A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed. (n.d.).
- CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents. (n.d.).
- Bulletin 737F Amines Analysis by Packed Column GC. (n.d.).
- 1-Cyclohexylpiperidin-4-amine | C11H22N2 | CID 4778239 - PubChem. (n.d.).
- Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method - Shimadzu. (n.d.).
- Analysis of Biogenic Amines by GC/FID and GC/MS - VTechWorks - Virginia Tech. (n.d.).
- HPLC-UV Method for Evaluation of Inhibitors of Plasma Amine Oxidase Using Derivatization of an Aliphatic Aldehyde Product With TRIS - PubMed. (n.d.).
- Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices - MDPI. (n.d.).
- Impact of Solvent on the Thermal Stability of Amines - PMC - NIH. (n.d.).
- Evaluating Impurities in Drugs (Part I of III) - Pharmaceutical Technology. (n.d.).
- Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. (n.d.).
- Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of. (n.d.).
- Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities in losartan and hydrochlorothiazide fixed-dose combination tablets using ultra performance liquid chromatography triple quadrupole mass spectrometry - PubMed. (n.d.).
- Technical Support Center: N-Cyclohexylthiolan-3-amine Synthesis & Purification - Benchchem. (n.d.).
- Piperidin-3-amine | C5H12N2 | CID 148119 - PubChem - NIH. (n.d.).
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (n.d.).
- Development and validation of a HPLC-UV method for determination of Proscillaridin A in Drimia maritima - Research Journal of Pharmacognosy. (n.d.).
- LC–MS/MS Analysis Elucidates the Different Effects of Industrial and Culinary Processing on Total and Individual (Poly)phenolic Compounds of Piquillo Pepper (Capsicum annuum cv. Piquillo) - PubMed Central. (n.d.).
- HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (n.d.).
- Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns - PubMed. (n.d.).
- HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type - Longdom Publishing. (n.d.).
- 1-(5-Cyclohexyloxy-3-pyridinyl)piperidin-3-amine - PubChem. (n.d.).
- avoiding common pitfalls in the characterization of N-cyclohexylthiolan-3-amine - Benchchem. (n.d.).
- Detection of 1°, 2°, and 3° Amines: A Color Variation of the - ResearchGate. (n.d.).
- Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture - ResearchGate. (n.d.).
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.).
- (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine - MDPI. (n.d.).
- 1-Nitrosopiperidin-3-amine | C5H11N3O | CID 168443938 - PubChem. (n.d.).
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- 11. rjpharmacognosy.ir [rjpharmacognosy.ir]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of 1-Cyclohexylpiperidin-3-amine
This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the synthesis and spectral validation of 1-Cyclohexylpiperidin-3-amine. We will explore a robust and widely applicable synthetic method, reductive amination, and contrast it with a more modern catalytic approach. The core of this document is a detailed walkthrough of the spectral analysis—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—necessary to unequivocally validate the successful synthesis of the target molecule.
Introduction: The Significance of N-Substituted Piperidines
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the piperidine nitrogen allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, basicity, and ability to interact with biological targets. This compound, with its N-cyclohexyl group and a primary amine at the 3-position, represents a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
The unambiguous synthesis and characterization of such building blocks are paramount to the integrity of any drug discovery program. This guide is structured to provide not just a protocol, but a self-validating framework for the synthesis and confirmation of this compound.
Synthesis of this compound: A Comparative Approach
Primary Method: Reductive Amination
Reductive amination is a cornerstone of amine synthesis due to its efficiency, operational simplicity, and the wide availability of starting materials. This method involves the reaction of a carbonyl compound (cyclohexanone) with an amine (3-aminopiperidine) to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is favored for its use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly effective for the reductive amination of ketones and aldehydes.[1][2][3] Its chemoselectivity minimizes the formation of the corresponding alcohol byproduct, a common issue with harsher reducing agents like sodium borohydride.[1]
Materials:
-
3-Aminopiperidine
-
Cyclohexanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-aminopiperidine (1.0 eq) in 1,2-dichloroethane (DCE), add cyclohexanone (1.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine/enamine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting materials are consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) to afford pure this compound.
Diagram of Reductive Amination Workflow:
Caption: Workflow for the synthesis of this compound via reductive amination.
Comparative Method: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5][6] This method is particularly useful for the synthesis of N-aryl and N-heteroaryl amines, and while less common for N-alkyl amine synthesis from alkyl halides due to competing side reactions, it represents a state-of-the-art approach in C-N bond formation.
Conceptual Comparison:
| Feature | Reductive Amination (NaBH(OAc)₃) | Buchwald-Hartwig Amination |
| Bond Formed | C-N single bond | C-N single bond |
| Substrates | Carbonyl (ketone/aldehyde) + Amine | Aryl/Alkyl Halide/Triflate + Amine |
| Catalyst | None (stoichiometric reagent) | Palladium complex with a phosphine ligand |
| Reaction Conditions | Mild, ambient temperature, atmospheric pressure | Often requires elevated temperatures, inert atmosphere |
| Advantages | Operationally simple, cost-effective, avoids heavy metals | Broad substrate scope, high functional group tolerance |
| Disadvantages | Limited to carbonyl precursors, can be slow | Requires expensive catalyst/ligands, sensitive to air/moisture |
The Buchwald-Hartwig amination offers a broader substrate scope for creating diverse libraries of N-substituted amines, but for the specific synthesis of this compound, reductive amination is often the more practical and economical choice.
Part 2: Spectral Validation of this compound
The following section details the expected spectral data for this compound. This data is predicted based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.
Molecular Structure and Predicted Spectral Features:
Caption: Structure of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be complex due to the presence of multiple overlapping signals from the cyclohexyl and piperidinyl protons.
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~2.8 - 3.2 | m | 3H | H on C2, C6 (piperidine) | Protons adjacent to the piperidine nitrogen are deshielded. |
| ~2.5 - 2.7 | m | 1H | H on C3 (piperidine) | Methine proton adjacent to the primary amine. |
| ~2.2 - 2.4 | m | 1H | H on C1' (cyclohexyl) | Methine proton of the cyclohexyl group attached to the piperidine nitrogen. |
| ~1.0 - 2.0 | m | 17H | Remaining CH₂ and NH₂ protons | Overlapping signals from the piperidine and cyclohexyl rings, and the exchangeable primary amine protons. |
The NH₂ protons are expected to be a broad singlet and may exchange with D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide a count of the unique carbon environments.
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~60 - 65 | C1' (cyclohexyl) | Methine carbon of the cyclohexyl group attached to nitrogen. |
| ~55 - 60 | C2, C6 (piperidine) | Carbons adjacent to the piperidine nitrogen. |
| ~45 - 50 | C3 (piperidine) | Methine carbon bearing the amino group. |
| ~25 - 35 | C4, C5 (piperidine) & Cyclohexyl CH₂ | Aliphatic carbons of the rings. |
Note: Specific chemical shifts can be influenced by solvent and concentration.[7][8]
FT-IR Spectroscopy
Infrared spectroscopy is particularly useful for identifying key functional groups.
Predicted FT-IR Spectral Data:
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| 3300 - 3500 | N-H stretch | Primary Amine (-NH₂) | A pair of bands is expected for the symmetric and asymmetric stretching of the primary amine.[9][10] |
| 2850 - 3000 | C-H stretch | Alkanes (Cyclohexyl & Piperidine) | Characteristic stretching of sp³ C-H bonds.[11] |
| 1580 - 1650 | N-H bend | Primary Amine (-NH₂) | Scissoring vibration of the primary amine.[9] |
| 1020 - 1250 | C-N stretch | Aliphatic Amines | Stretching vibrations of the C-N bonds.[9] |
The absence of a strong C=O stretch (around 1710 cm⁻¹) from the starting cyclohexanone is a key indicator of a successful reaction.
Mass Spectrometry
Mass spectrometry provides the molecular weight and fragmentation pattern, which can confirm the molecular formula and structure.
Predicted Mass Spectrometry Data (EI):
| m/z | Interpretation | Rationale |
| 182 | [M]⁺ | Molecular ion peak. The odd molecular weight is consistent with the nitrogen rule for a molecule with an even number of nitrogen atoms. |
| 99 | [M - C₆H₁₁]⁺ | Loss of the cyclohexyl radical via alpha-cleavage, a common fragmentation pathway for N-alkyl amines. |
| 84 | [C₅H₁₀N]⁺ | Fragmentation of the piperidine ring. |
The fragmentation pattern will be crucial in confirming the connectivity of the cyclohexyl and piperidinyl moieties.
Conclusion
This guide has outlined a reliable and well-established method for the synthesis of this compound via reductive amination, and provided a framework for its validation using a suite of spectroscopic techniques. The predicted spectral data, based on established principles and analysis of related structures, serves as a benchmark for researchers to confirm the successful synthesis and purity of this valuable chemical building block. The comparison with the Buchwald-Hartwig amination highlights the importance of choosing the appropriate synthetic strategy based on the specific target and available resources. By following the detailed protocols and analytical guidance provided, researchers can confidently synthesize and validate this compound for its application in further chemical synthesis and drug discovery endeavors.
References
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General Reagent Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (2021). Forensic Chemistry. Retrieved from [Link]
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Different type of amines in FT-IR spectroscopy. (2021). analyzetest.com. Retrieved from [Link]
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Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (n.d.). ACS Symposium Series. Retrieved from [Link]
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A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. (2006). Journal of Chemical Education. Retrieved from [Link]
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13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]
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Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts. Retrieved from [Link]
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IR Chart. (n.d.). University of California, Los Angeles. Retrieved from [Link]
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1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. Retrieved from [Link]
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Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved from [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
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13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (1985). Spectrochimica Acta Part A: Molecular Spectroscopy. Retrieved from [Link]
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Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]
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A guide to 13C NMR chemical shift values. (2015). Compound Interest. Retrieved from [Link]
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IR Absorption Table. (n.d.). University of Colorado Boulder. Retrieved from [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. (2013). Drug Testing and Analysis. Retrieved from [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved from [Link]
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ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. (2006). Journal of Mass Spectrometry. Retrieved from [Link]
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Synthesis, Spectral and Single-Crystal Analyses of New Derivatives of 4-Amino-N-benzylpiperidine. (2014). Journal of Chemical Crystallography. Retrieved from [Link]
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Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. (n.d.). arkat-usa.org. Retrieved from [Link]
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A Comparative Analysis of 1-Cyclohexylpiperidin-3-amine and its Positional Isomers: A Guide for Medicinal Chemists
Introduction: The Strategic Importance of Isomerism in Piperidine Scaffolds
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of pharmaceuticals and biologically active compounds.[1] Its conformational rigidity, metabolic stability, and ability to present substituents in well-defined three-dimensional vectors make it an invaluable tool for drug designers. However, the true power of this scaffold lies in its isomeric diversity. Subtle changes in the placement of a functional group or the nature of a substituent on the piperidine ring can lead to profound differences in a molecule's physicochemical properties, pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), and ultimately, its interaction with biological targets.
This guide provides an in-depth comparative analysis of 1-Cyclohexylpiperidin-3-amine and its positional isomers, 1-Cyclohexylpiperidin-2-amine and 1-Cyclohexylpiperidin-4-amine. We will explore how the seemingly minor shift of the exocyclic amine group from the 3-position to the 2- or 4-position can fundamentally alter the molecule's character. For researchers and drug development professionals, understanding these nuances is not merely an academic exercise; it is a critical step in rational drug design, enabling the fine-tuning of properties to optimize for efficacy and safety. We will delve into the physicochemical landscape, synthetic considerations, structure-activity relationships, and provide actionable experimental protocols for their comparative evaluation.
Part 1: The Physicochemical and Stereochemical Landscape
The introduction of a bulky, lipophilic cyclohexyl group on the piperidine nitrogen and an amine group on the ring creates a set of isomers with distinct personalities. The interplay between the positions of these two groups dictates the molecule's overall properties.
Key Physicochemical Parameters
The location of the polar primary amine group against the backdrop of the lipophilic N-cyclohexylpiperidine core is a primary determinant of its behavior.
-
Lipophilicity (LogP/LogD): Lipophilicity is a critical parameter influencing solubility, membrane permeability, and plasma protein binding. The N-cyclohexyl group imparts significant lipophilicity to the parent piperidine scaffold. The position of the amine group modulates this effect. While all three isomers will be relatively lipophilic, the 4-amino isomer, being the most symmetric, may exhibit slightly different solvation properties compared to the less symmetric 2- and 3-amino isomers. The proximity of the two nitrogen atoms in the 2- and 3-isomers can also influence intramolecular hydrogen bonding potential, which in turn affects lipophilicity.
-
Basicity (pKa): The piperidine scaffold contains two basic nitrogen atoms: the endocyclic tertiary amine and the exocyclic primary amine. The pKa of these nitrogens is crucial for salt formation, aqueous solubility, and interaction with acidic residues in target proteins. The basicity of the endocyclic nitrogen is influenced by the inductive effects of the exocyclic amine. Conversely, the basicity of the exocyclic amine is influenced by its distance from the ring nitrogen. Generally, substituents at the 4-position have minimal electronic impact on the ring nitrogen, while substituents at the 2- and 3-positions can have a more pronounced effect due to proximity.
-
Conformational Analysis: The piperidine ring predominantly adopts a rigid chair conformation, which minimizes steric strain. The bulky N-cyclohexyl group will have a strong energetic preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions. The exocyclic amine group will also have a preference for the equatorial position, but the energy difference between the axial and equatorial conformers is smaller. The relative orientation of these groups defines the molecule's three-dimensional shape, which is paramount for molecular recognition by a receptor.[2] For example, the distance and vector between the two nitrogen atoms are significantly different in the 2-, 3-, and 4-amino isomers, directly impacting how they can engage with a binding site.
Comparative Data Summary
The table below summarizes key computed physicochemical properties for the three isomers. Experimental data for these specific compounds is scarce, so validated in silico predictions from sources like PubChem are utilized to provide a comparative baseline.
| Property | 1-Cyclohexylpiperidin-2-amine | This compound | 1-Cyclohexylpiperidin-4-amine | Causality Behind the Differences |
| Molecular Formula | C₁₁H₂₂N₂ | C₁₁H₂₂N₂ | C₁₁H₂₂N₂ | Isomeric; same atoms, different arrangement. |
| Molecular Weight | 182.31 g/mol | 182.31 g/mol | 182.31 g/mol [3] | Isomeric; identical molecular weight. |
| XLogP3 (Computed) | 2.1 | 2.1 | 1.7[3] | The 4-amino isomer is predicted to be less lipophilic, potentially due to its symmetry allowing for more efficient solvation of the polar amine group. |
| Topological Polar Surface Area (TPSA) | 38.1 Ų | 38.1 Ų | 38.1 Ų | TPSA is based on atom connectivity, which is the same (two nitrogen atoms and their hydrogens). It does not account for 3D conformation. |
| Hydrogen Bond Donors | 1 | 1 | 1 | Each isomer has one primary amine (-NH₂) group. |
| Hydrogen Bond Acceptors | 2 | 2 | 2 | Each isomer has two nitrogen atoms capable of accepting hydrogen bonds. |
Part 2: Synthetic Strategies and Considerations
Accessing these specific isomers requires a robust synthetic plan. The most common and versatile approaches involve the modification of pre-formed pyridine or piperidine rings.
A prevalent strategy is the catalytic hydrogenation of the corresponding aminopyridine precursors. For instance, 1-cyclohexyl-3-aminopyridinium salt can be reduced under hydrogen pressure with a catalyst like platinum oxide (PtO₂) or palladium on carbon (Pd/C) to yield the desired piperidine.[2][4] An alternative and often high-yielding method is the reductive amination of an appropriate N-cyclohexyl piperidone. For example, 1-cyclohexyl-3-piperidone can be reacted with ammonia or a protected amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) to furnish this compound.
Caption: Generalized Synthetic Pathways to Aminopiperidine Isomers.
Experimental Protocol: Synthesis of 1-Cyclohexylpiperidin-4-amine via Reductive Amination
This protocol describes a representative synthesis. The choice of the 4-piperidone precursor is often based on its commercial availability and stability compared to the 2- or 3-piperidone isomers.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-cyclohexyl-4-piperidone (1.0 eq), ammonium acetate (10 eq), and methanol (MeOH) to form a 0.2 M solution.
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.
-
Reduction: Cool the flask to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Causality Note: NaBH₃CN is used because it is a mild reducing agent that selectively reduces the imine in the presence of the ketone, minimizing side reactions. The acidic conditions provided by ammonium acetate catalyze imine formation.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Workup: Quench the reaction by slowly adding 1 M HCl until the pH is ~2 to decompose any remaining NaBH₃CN. Basify the aqueous solution with 6 M NaOH to a pH of ~12.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel, eluting with a gradient of DCM/MeOH containing 1% triethylamine (Et₃N) to afford the pure 1-cyclohexylpiperidin-4-amine.
-
Self-Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to validate the success of the synthesis.
-
Part 3: Comparative Biological Profile & Structure-Activity Relationships (SAR)
The biological consequences of isomeric changes are the most critical aspect for drug discovery. The spatial arrangement of functional groups directly governs how a molecule interacts with its biological target and how it is processed by the body.[5]
Metabolic Stability
The metabolic fate of a drug candidate is a key determinant of its in vivo half-life and potential for drug-drug interactions. For piperidine derivatives, metabolism often occurs via oxidation, particularly at carbon atoms adjacent (alpha) to the nitrogen.[1]
-
1-Cyclohexylpiperidin-2-amine: The exocyclic amine at the 2-position is alpha to the ring nitrogen. This proximity could potentially influence enzymatic processes at either site. The C-2 position itself is a potential site of oxidation, which could lead to ring-opening or other metabolic pathways.
-
This compound: The functional groups are more electronically and spatially separated. This might lead to a different metabolic profile, potentially with greater stability compared to the 2-isomer.
-
1-Cyclohexylpiperidin-4-amine: The 4-position is generally considered more metabolically robust in piperidine rings compared to the 2- or 3-positions, as it is further from the influence of the ring nitrogen.
The N-cyclohexyl ring is also a potential site for hydroxylation by cytochrome P450 enzymes. The overall metabolic profile will be a composite of these possibilities.
Caption: Structure-Activity Relationship (SAR) of Aminopiperidine Isomers.
Receptor Binding and SAR Insights
Structure-activity relationship (SAR) studies aim to connect specific structural features to biological activity.[6] For this series, the key SAR questions are:
-
How does the vector between the two nitrogen atoms affect binding?
-
How does the overall 3D shape of each isomer fit into the target's binding pocket?
Literature on related scaffolds provides valuable insights. In studies of monoamine transporter inhibitors, the stereochemistry and substitution pattern on the piperidine ring were found to be critical for potency and selectivity.[7] For instance, moving a substituent from a cis to a trans relationship, or from the 3- to the 4-position, could switch selectivity between dopamine, norepinephrine, and serotonin transporters. Similarly, in the development of dual-targeting histamine H3 and sigma-1 receptor ligands, replacing a piperazine ring with a piperidine ring dramatically increased affinity for the sigma-1 receptor, highlighting the sensitivity of targets to the core heterocyclic structure.[8]
For our isomers, a receptor might have a specific hydrogen bond donor/acceptor site that can only be reached by the amine group in the 3-position. The 2- and 4-isomers would be inactive or bind to a different target. Conversely, a different receptor might have a symmetrical binding pocket that favorably accommodates the 4-amino isomer, leading to higher potency. The 2-amino isomer, with its adjacent amino and N-cyclohexyl groups, presents a unique steric and electronic environment that could be exploited for specific interactions.
Part 4: Experimental Protocols for Comparative Evaluation
To empirically compare these isomers, a series of standardized in vitro assays is required. The following protocols provide a framework for generating robust, comparable data.
Caption: Experimental Workflow for Comparative Isomer Analysis.
Protocol 1: Determination of Lipophilicity (LogD₇.₄)
-
Objective: To measure the distribution coefficient at physiological pH (7.4), which is a better predictor of drug behavior than LogP for ionizable compounds.
-
Method: HPLC-based.
-
Standard Preparation: Prepare a stock solution of each isomer and a set of reference compounds with known LogD₇.₄ values in DMSO.
-
Mobile Phase: Prepare an aqueous buffer at pH 7.4 and an organic modifier (e.g., acetonitrile or methanol).
-
Chromatography: Use a C18 reverse-phase column. Inject each compound and elute with a series of isocratic mobile phase compositions (e.g., 30%, 40%, 50%... 80% organic).
-
Data Collection: Record the retention time (t_R) for each compound at each mobile phase composition. Calculate the capacity factor (k) for each run.
-
Analysis: Extrapolate to find the capacity factor at 100% aqueous buffer (log k_w). Create a calibration curve by plotting the known LogD₇.₄ values of the reference compounds against their log k_w values. Use this curve to determine the LogD₇.₄ of the test isomers.
-
Causality Note: This method leverages the principle that a compound's retention on a nonpolar stationary phase is proportional to its lipophilicity. By calibrating with standards, a reliable LogD can be determined.
-
Protocol 2: In Vitro Metabolic Stability Assay
-
Objective: To determine the rate at which the isomers are metabolized by liver enzymes, providing an estimate of their intrinsic clearance.
-
Method: Liver Microsomal Stability Assay.
-
Reagent Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a 2X NADPH regenerating system solution in phosphate buffer (pH 7.4). Prepare stock solutions of the test isomers and a positive control (a rapidly metabolized compound like verapamil) in a suitable solvent.
-
Incubation: In a 96-well plate, add buffer, HLM, and the test isomer (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the plates to precipitate the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) = 0.693/k.
-
Self-Validation: The assay includes a positive control to ensure the microsomes and cofactors are active. A negative control (without NADPH) is also run to ensure any compound loss is due to metabolism and not non-specific binding or instability.
-
Conclusion
The comparative analysis of this compound with its 2- and 4-amino isomers underscores a fundamental principle of medicinal chemistry: structure is inextricably linked to function. While sharing the same molecular formula and core scaffold, these three molecules represent distinct tools for the drug discovery scientist. The 4-amino isomer may offer greater metabolic stability, the 2-amino isomer presents a unique steric and electronic profile for specific interactions, and the 3-amino isomer provides an asymmetric platform with a balanced set of properties.
The choice of which isomer to advance is not arbitrary but a strategic decision based on the specific requirements of the biological target and the desired ADME profile. By employing the synthetic strategies and comparative experimental workflows detailed in this guide, researchers can systematically evaluate these and other piperidine isomers, enabling a more rational, data-driven approach to designing the next generation of therapeutics.
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A Comparative Guide to the Biological Activity of 1-Cyclohexylpiperidin-3-amine versus Known NMDA Receptor Antagonists
This guide provides a comprehensive comparison of the potential biological activity of 1-Cyclohexylpiperidin-3-amine against well-established N-methyl-D-aspartate (NMDA) receptor antagonists. Designed for researchers, scientists, and professionals in drug development, this document delves into the pharmacology of known antagonists, outlines detailed experimental protocols for characterization, and presents a framework for evaluating novel compounds.
The NMDA Receptor: A Critical Target in Neuroscience
The NMDA receptor is a vital ionotropic glutamate receptor that plays a pivotal role in synaptic plasticity, learning, and memory.[1][2] Its overactivation, however, can lead to excitotoxicity, a primary driver of neuronal damage in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.[1][3] This dual role makes the NMDA receptor a compelling target for therapeutic intervention.
NMDA receptors are heterotetrameric complexes, typically composed of two GluN1 and two GluN2 subunits.[4] For the ion channel to open, it requires the binding of both glutamate to the GluN2 subunit and a co-agonist, either glycine or D-serine, to the GluN1 subunit. The channel is also subject to a voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential.
A Framework for Comparison: Known NMDA Receptor Antagonists
The landscape of NMDA receptor antagonists is diverse, with compounds categorized by their mechanism of action.[5] Understanding these established antagonists is crucial for contextualizing the potential activity of novel molecules like this compound.
Uncompetitive Channel Blockers: Ketamine and Memantine
Ketamine and Memantine are two of the most well-known uncompetitive open-channel blockers of the NMDA receptor.[2][6] They exert their effects by entering and physically occluding the open ion channel, thereby preventing the influx of calcium.[6] While they share a primary mechanism, their clinical profiles are markedly different. Ketamine is a potent anesthetic and rapid-acting antidepressant, but it can also induce psychotomimetic effects.[2][5][7] Memantine, on the other hand, is used in the treatment of Alzheimer's disease and is generally well-tolerated.[2][8]
These differences are thought to arise from several factors, including their pharmacokinetics and their differential effects on various NMDA receptor subpopulations.[6][7] For instance, some research suggests that memantine preferentially inhibits extrasynaptic NMDA receptors, while ketamine may have a greater effect on synaptic receptors.[6]
Other Classes of NMDA Receptor Antagonists
Beyond uncompetitive blockers, other classes of antagonists include:
-
Competitive Antagonists: These compounds, such as AP5, bind to the glutamate binding site on the GluN2 subunit, preventing agonist binding.[4][5]
-
Glycine Antagonists: These molecules act at the glycine binding site on the GluN1 subunit.[4][5]
-
Non-competitive Antagonists: These antagonists bind to an allosteric site, distinct from the agonist binding sites, to modulate receptor function.[5]
Evaluating this compound: A Proposed Investigative Path
Currently, there is a lack of specific published data on the biological activity of this compound at the NMDA receptor. However, its structural similarity to phencyclidine (PCP), a well-known uncompetitive NMDA receptor antagonist, provides a strong rationale for its investigation. The following sections outline the experimental workflows that would be employed to characterize its potential as an NMDA receptor antagonist.
Electrophysiological Analysis: Whole-Cell Patch-Clamp Recordings
Whole-cell patch-clamp electrophysiology is a powerful technique for directly measuring the activity of ion channels like the NMDA receptor.[9][10] This method allows for the precise control of the cellular environment and the application of compounds to assess their effects on ion channel function.[11]
Experimental Protocol: Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents
-
Cell Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines heterologously expressing specific NMDA receptor subunits are prepared on coverslips.
-
Recording Setup: A coverslip is transferred to a recording chamber on the stage of an inverted microscope. The chamber is perfused with an extracellular solution.
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 3-5 MΩ when filled with an intracellular solution.
-
Obtaining a Gigaseal: The micropipette is lowered onto the surface of a neuron, and gentle suction is applied to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the entire cell.
-
Data Acquisition: The cell is voltage-clamped at a holding potential (e.g., -70 mV). NMDA receptor-mediated currents are evoked by the application of NMDA and glycine.
-
Compound Application: this compound would be applied at various concentrations to determine its effect on the amplitude and kinetics of the NMDA receptor-mediated currents.
-
Data Analysis: The concentration-response curve is plotted to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the NMDA receptor response.
Caption: Workflow for Electrophysiological Characterization.
Biochemical Assessment: Competitive Radioligand Binding Assays
Competitive binding assays are used to determine the affinity of a test compound for a specific receptor binding site. In the context of the NMDA receptor, these assays are often used to investigate interactions with the phencyclidine (PCP) binding site within the ion channel, a common target for uncompetitive antagonists.[12]
Experimental Protocol: Competitive Binding Assay for the NMDA Receptor PCP Site
-
Membrane Preparation: Crude synaptic membranes are prepared from rat forebrain tissue, which is a rich source of NMDA receptors.
-
Assay Buffer: A suitable buffer is prepared to maintain the stability and function of the receptors.
-
Incubation: The prepared membranes are incubated with a radiolabeled ligand that specifically binds to the PCP site (e.g., [³H]MK-801 or [³H]TCP).
-
Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 value can then be converted to the inhibition constant (Ki), which reflects the binding affinity of the compound for the receptor.
Caption: Competitive Radioligand Binding Assay Workflow.
Comparative Data Summary
The following table provides a hypothetical framework for summarizing the data that would be obtained from the described experiments, comparing this compound to known NMDA receptor antagonists.
| Compound | Type | IC50 (µM) from Electrophysiology | Ki (nM) from Binding Assay | Key Characteristics |
| Ketamine | Uncompetitive | ~1-5 | ~30-50 | Rapid onset, psychotomimetic effects |
| Memantine | Uncompetitive | ~1-10 | ~200-500 | Slower kinetics, well-tolerated |
| PCP | Uncompetitive | ~0.1-1 | ~10-30 | High affinity, significant side effects |
| This compound | To be determined | To be determined | To be determined | To be determined |
Conclusion
While the biological activity of this compound at the NMDA receptor remains to be elucidated, its structural relationship to known antagonists suggests it is a compound of interest for further investigation. The experimental workflows detailed in this guide provide a robust framework for its characterization. By employing techniques such as whole-cell patch-clamp electrophysiology and competitive radioligand binding assays, researchers can determine its mechanism of action, potency, and binding affinity. This information will be critical in understanding its potential as a modulator of NMDA receptor function and its viability as a lead compound for the development of novel therapeutics targeting neurological disorders.
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The Tale of Two Rings: A Comparative Guide to the Pharmacology of Mono- and Di-Substituted Piperidines
For researchers, medicinal chemists, and drug development professionals, the six-membered nitrogenous heterocycle known as piperidine is a cornerstone of modern pharmacology. Its ubiquitous presence in both natural alkaloids and synthetic pharmaceuticals targeting the central nervous system (CNS) speaks to its remarkable versatility as a privileged scaffold.[1][2] The strategic placement of substituents on this simple ring can dramatically alter a molecule's affinity, selectivity, and functional activity at a multitude of CNS targets. This guide provides an in-depth, objective comparison of the pharmacology of mono- and di-substituted piperidines, offering experimental data and mechanistic insights to inform rational drug design.
The Piperidine Scaffold: A Privileged Player in CNS Drug Discovery
The piperidine ring's prevalence in CNS-acting drugs is no coincidence. Its three-dimensional structure and the basicity of its nitrogen atom allow it to serve as a versatile anchor for pharmacophoric groups, influencing critical properties such as solubility, lipophilicity, and metabolic stability.[1] From the potent analgesia of fentanyl derivatives to the stimulant effects of methylphenidate, the piperidine moiety is a testament to the power of subtle structural modifications in fine-tuning pharmacological activity. This guide will delve into the comparative pharmacology of mono- and di-substituted piperidines, with a focus on their interactions with key CNS targets like opioid, dopamine, and nicotinic acetylcholine receptors.
Comparative Pharmacology at Key CNS Targets
The number and position of substituents on the piperidine ring are critical determinants of a compound's pharmacological profile. The following sections will compare the effects of mono- and di-substitution on binding affinity and functional activity at several important CNS receptor families, supported by experimental data.
Opioid Receptors: A Case Study in Fentanyl Analogs
The fentanyl family of synthetic opioids provides a rich dataset for understanding the impact of piperidine substitution on mu-opioid receptor (MOR) agonism. Fentanyl itself is a 4-anilidopiperidine derivative, and modifications to the piperidine ring have been extensively explored to modulate its analgesic potency and duration of action.
Structure-activity relationship (SAR) studies of fentanyl analogs have revealed that steric factors at the 3 and 4 positions of the piperidine ring play a crucial role in determining analgesic potency.[3][4] While fentanyl is a mono-substituted (at the 4-position of the anilido group), the introduction of a second substituent on the piperidine ring can have profound effects.
For instance, methylation at the 3-position of the piperidine ring in fentanyl analogs can lead to a significant increase in potency. However, this effect is highly stereospecific, with the cis-isomer generally being more potent than the trans-isomer.[3] Groups larger than a methyl at the 3-position tend to decrease potency, highlighting the delicate balance of steric bulk in the opioid receptor binding pocket.[4]
Table 1: Comparative Activity of Mono- and Di-substituted Fentanyl Analogs at the Mu-Opioid Receptor
| Compound | Piperidine Substitution | Relative Analgesic Potency (Morphine = 1) | Reference |
| Fentanyl | 4-Anilido-N-phenethyl | 50-100 | [5] |
| cis-3-Methylfentanyl | 3-Methyl, 4-Anilido-N-phenethyl | ~2000-6000 | [6] |
| trans-3-Methylfentanyl | 3-Methyl, 4-Anilido-N-phenethyl | ~400-700 | [6] |
| 2,5-Dimethylfentanyl | 2,5-Dimethyl, 4-Anilido-N-phenethyl | Less potent than fentanyl | [6] |
| Carfentanil | 4-Carbomethoxy, 4-Anilido-N-phenethyl | ~10,000 | [6] |
The data in Table 1 clearly demonstrates that di-substitution on the piperidine ring can dramatically enhance potency, as seen with cis-3-methylfentanyl and carfentanil. However, the position and nature of the second substituent are critical, as illustrated by the reduced potency of 2,5-dimethylfentanyl.[6]
Dopamine Transporter: Insights from Methylphenidate and its Analogs
Methylphenidate, widely prescribed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD), is a di-substituted piperidine that acts as a dopamine transporter (DAT) and norepinephrine transporter (NET) inhibitor.[7] The two substituents, a phenyl group and a methyl ester group, are crucial for its activity.
SAR studies of methylphenidate analogs have explored the impact of modifying the piperidine ring. For example, N-alkylation of the piperidine nitrogen with various groups can modulate potency at the DAT. The N-(4-chlorobenzyl) analog of methylphenidate was found to be more potent than methylphenidate itself in both DAT binding and dopamine uptake assays.[8]
While a direct comparison of mono- and di-substituted analogs in a systematic manner is less common in the literature for this class, the existing data on methylphenidate analogs underscores the importance of the di-substituted pattern for high-affinity DAT inhibition. The precise arrangement of the phenyl and ester groups in the threo-configuration is known to be critical for its pharmacological activity.
Table 2: Comparative Dopamine Transporter (DAT) Affinity of Methylphenidate and an N-Substituted Analog
| Compound | Piperidine Substitution | DAT Binding Affinity (IC50, nM) | Reference |
| d-Methylphenidate | 2-Phenyl, 2-Methoxycarbonyl | 33 | [7] |
| N-(4-chlorobenzyl) methylphenidate | 1-(4-chlorobenzyl), 2-Phenyl, 2-Methoxycarbonyl | ~16 | [8] |
Nicotinic Acetylcholine Receptors: A Look at Epibatidine Analogs
Epibatidine, a potent nicotinic acetylcholine receptor (nAChR) agonist, features a 2-(chloropyridyl)-7-azabicyclo[2.2.1]heptane core. While not a simple piperidine, its rigid structure provides valuable insights into the spatial requirements for nAChR interaction. Studies on analogs of epibatidine with substitutions on the pyridine ring (which can be considered a bioisostere of a substituted phenyl ring attached to a piperidine) have shown that even minor changes can significantly alter affinity and selectivity for different nAChR subtypes.[9]
For instance, the introduction of a bromo or fluoro group on the pyridine ring of epibatidine analogs leads to a preference for β2-containing nAChR subtypes over β4-containing subtypes.[9] This highlights how a single substituent can fine-tune receptor selectivity. While comprehensive comparative data on mono- versus di-substituted piperidine-based nAChR ligands is less consolidated, the principles of steric and electronic modulation of receptor interaction remain paramount.
Experimental Protocols for Pharmacological Characterization
To provide a practical context for the data presented, this section outlines standardized protocols for two key in vitro assays used to characterize the pharmacological activity of piperidine derivatives.
Radioligand Binding Assay for Opioid Receptors
This protocol describes a competitive binding assay to determine the affinity of a test compound for the mu-opioid receptor (MOR).
Objective: To determine the inhibitory constant (Ki) of a test compound at the MOR.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human MOR.
-
Radioligand: [³H]-DAMGO (a selective MOR agonist).
-
Non-specific binding control: Naloxone (a non-selective opioid antagonist).
-
Test Compounds: Mono- and di-substituted piperidine derivatives.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: Assay buffer, [³H]-DAMGO, and cell membranes.
-
Non-specific Binding: Naloxone (10 µM final concentration), [³H]-DAMGO, and cell membranes.
-
Competitive Binding: Test compound at various concentrations, [³H]-DAMGO, and cell membranes.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
cAMP Functional Assay for G-protein Coupled Receptors (GPCRs)
This protocol describes a functional assay to determine the effect of a test compound on the activity of a Gαi-coupled GPCR, such as the mu-opioid receptor, by measuring changes in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of a test compound by measuring its effect on forskolin-stimulated cAMP production.
Materials:
-
Cell Line: A stable cell line expressing the Gαi-coupled receptor of interest.
-
Forskolin: An adenylyl cyclase activator.
-
Test Compounds: Mono- and di-substituted piperidine derivatives.
-
cAMP Assay Kit: (e.g., HTRF, ELISA, or other suitable format).
-
Cell culture medium and reagents.
-
384-well plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture: Culture the cells to the appropriate density in 384-well plates.
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Assay (Agonist Mode):
-
Add the test compound to the cells.
-
Add forskolin to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
-
Assay (Antagonist Mode):
-
Add the test compound to the cells.
-
Add a known agonist of the receptor.
-
Add forskolin.
-
Incubate for a specified time.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Antagonist Mode: Plot the inhibition of the agonist response against the log of the test compound concentration to determine the IC50 value.
-
Caption: Workflow for a cell-based cAMP functional assay.
Structure-Activity Relationship (SAR) Insights and Future Perspectives
The comparative analysis of mono- and di-substituted piperidines reveals several key SAR principles that can guide future drug design efforts:
-
Steric Bulk and Conformation: The size, shape, and stereochemistry of substituents on the piperidine ring are critical for optimal receptor interaction. As seen with fentanyl analogs, even a subtle change from a cis to a trans isomer can significantly impact potency.[3]
-
Positional Isomerism: The position of substitution on the piperidine ring dictates the orientation of key pharmacophoric elements, influencing which receptor subtypes are preferentially targeted.
-
Lipophilicity and Physicochemical Properties: The addition of substituents alters the lipophilicity and other physicochemical properties of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
The future of piperidine-based drug discovery lies in the continued exploration of novel substitution patterns and the use of advanced computational modeling to predict the pharmacological consequences of these modifications. The development of new synthetic methodologies will also be crucial for accessing a wider diversity of substituted piperidines.[2] By understanding the intricate interplay between structure and function, researchers can continue to leverage the remarkable versatility of the piperidine scaffold to design the next generation of safer and more effective CNS therapeutics.
Conclusion
The substitution pattern on the piperidine ring is a powerful tool for modulating the pharmacological properties of CNS-active compounds. This guide has provided a comparative overview of mono- and di-substituted piperidines, highlighting how the number and position of substituents can profoundly influence receptor affinity, selectivity, and functional activity. By integrating experimental data with a mechanistic understanding of structure-activity relationships, researchers can make more informed decisions in the design and optimization of novel piperidine-based drug candidates.
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A Comparative Guide to Validating the Analegalgesic Effects of Novel Piperidine Compounds
In the relentless pursuit of safer and more effective pain management strategies, the piperidine scaffold has emerged as a cornerstone in the design of novel analgesics.[1][2] This structural motif is integral to many potent opioids, including fentanyl and its analogs, which primarily exert their effects through the mu (μ) opioid receptor.[1][3] This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to rigorously validate the analgesic potential of new piperidine-based chemical entities. We will move beyond rote protocol recitation to explain the causal logic behind experimental choices, ensuring a self-validating and robust data package.
Part 1: Establishing In Vivo Analgesic Efficacy
Workflow for In Vivo Analgesic Assessment
The following diagram illustrates a logical workflow for the sequential in vivo evaluation of a novel piperidine compound.
Caption: Workflow for assessing in vivo analgesic efficacy.
Thermal Nociception: Hot Plate & Tail-Flick Tests
Thermal pain models are fundamental for evaluating centrally acting analgesics.[7][8] The distinction between the hot plate and tail-flick tests is crucial for dissecting the level of central nervous system (CNS) involvement.
-
The Hot Plate Test measures a complex, supraspinally integrated response.[9] The animal is placed on a heated surface, and the latency to a pain response (e.g., paw licking or jumping) is recorded.[8][9] This endpoint requires higher-order processing in the brain, making it an excellent indicator of centrally mediated analgesia.
-
The Tail-Flick Test assesses a spinal reflex.[10][11] A focused beam of heat is applied to the animal's tail, and the time taken to flick the tail away is measured.[10][11] This rapid response is primarily mediated at the spinal cord level, providing insight into the compound's effects on spinal nociceptive pathways.[12]
Experimental Protocol: Hot Plate Test
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes.[9][13]
-
Apparatus Setup: Set the hot plate apparatus to a constant temperature, typically 52-55°C.[9][13]
-
Baseline Measurement: Place each mouse on the hot plate within a transparent cylinder and record the baseline latency to lick a hind paw or jump. A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage.[9]
-
Compound Administration: Administer Compound X, morphine (e.g., 5 mg/kg, s.c.), or vehicle to respective groups of animals.
-
Post-Treatment Measurement: At predetermined time points (e.g., 30, 60, 90 minutes) after administration, place the animals back on the hot plate and record the response latency.
-
Data Analysis: The analgesic effect is expressed as the percentage of the Maximum Possible Effect (%MPE).
Chemical Nociception: Acetic Acid-Induced Writhing Test
This model evaluates efficacy against visceral, inflammatory pain.[14][15] An intraperitoneal injection of dilute acetic acid induces a characteristic writhing response (abdominal constrictions and stretching).[14][16][17] This response is mediated by the release of endogenous inflammatory mediators like prostaglandins.[14][18] It is particularly sensitive to peripherally acting analgesics but also detects centrally acting compounds.[8][14]
Experimental Protocol: Acetic Acid-Induced Writhing Test
-
Acclimation & Dosing: Acclimate mice as previously described. Administer Compound X, a positive control (e.g., Diclofenac or Morphine), or vehicle orally or intraperitoneally.[18]
-
Induction: After a suitable absorption period (e.g., 30-40 minutes), administer a 0.5-0.7% solution of acetic acid intraperitoneally (i.p.).[15][18]
-
Observation: Immediately place the mouse in an observation chamber. After a 5-minute latency period, count the number of writhes over a 10-15 minute period.[14][15][18]
-
Data Analysis: Calculate the mean number of writhes for each group. The analgesic activity is determined by the percentage inhibition of writhing compared to the vehicle control group.
Comparative In Vivo Data Summary
The table below presents hypothetical data for Compound X, illustrating how its performance can be benchmarked against morphine.
| Assay | Test Article | Dose (mg/kg) | Result (Mean ± SEM) | % Analgesia / Inhibition |
| Hot Plate Test | Vehicle | - | 8.2 ± 0.5 s (Latency) | - |
| Morphine | 5 | 21.5 ± 1.8 s (Latency) | 61% MPE | |
| Compound X | 10 | 18.9 ± 2.1 s (Latency) | 49% MPE | |
| Tail-Flick Test | Vehicle | - | 2.5 ± 0.2 s (Latency) | - |
| Morphine | 5 | 7.8 ± 0.6 s (Latency) | 71% MPE | |
| Compound X | 10 | 6.5 ± 0.8 s (Latency) | 53% MPE | |
| Writhing Test | Vehicle | - | 45.1 ± 3.3 (Writhes) | - |
| Morphine | 1 | 9.3 ± 1.5 (Writhes) | 79.4% | |
| Compound X | 10 | 15.2 ± 2.4 (Writhes) | 66.3% |
Part 2: Elucidating the Mechanism of Action (In Vitro Assays)
Positive in vivo results necessitate a mechanistic investigation. For piperidine compounds, the primary hypothesis is often interaction with opioid receptors.[1][19] A combination of receptor binding and functional assays is required to determine not only if the compound binds but how it affects receptor signaling.[20][21]
Receptor Binding Assays
Competitive radioligand binding assays are the gold standard for determining a compound's affinity for specific receptor subtypes (μ, δ, κ). These assays measure the ability of an unlabeled test compound (Compound X) to displace a radiolabeled ligand with known high affinity from the receptor. The result is expressed as the inhibition constant (Ki), where a lower Ki value indicates higher binding affinity.
Experimental Protocol: Mu-Opioid Receptor (MOR) Binding Assay
-
Materials: Prepare cell membranes from a source expressing the human mu-opioid receptor (e.g., CHO or HEK293 cells), a radioligand (e.g., [³H]-DAMGO), and assay buffer (e.g., 50 mM Tris-HCl).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-DAMGO, and varying concentrations of Compound X.
-
Controls: Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known antagonist like naloxone).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters to remove any remaining unbound ligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the concentration of Compound X to determine the IC50 (concentration that inhibits 50% of binding), which is then used to calculate the Ki value.
Receptor Functional Assays
Binding does not equate to function. A compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal activity). Functional assays are essential to determine this profile.[22]
-
GTPγS Binding Assay: This assay directly measures G-protein activation, an early event in GPCR signaling.[22][23][24] Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activated state can be trapped and quantified.[22] This provides a measure of a compound's efficacy (Emax) and potency (EC50) that is not subject to downstream signal amplification.[23]
-
cAMP Inhibition Assay: Mu-opioid receptors are typically coupled to the inhibitory G-protein, Gαi/o.[25] Activation of this pathway inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[26] This downstream assay is a robust method to confirm Gαi/o-mediated signaling.[25][27]
Opioid Receptor Signaling Pathway
The diagram below depicts the canonical Gαi/o-coupled signaling pathway activated by an opioid agonist.
Caption: Agonist activation of the Gi/o-coupled mu-opioid receptor.
Comparative In Vitro Data Summary
This table provides a hypothetical mechanistic profile for Compound X, comparing it to morphine's known characteristics.
| Assay | Receptor | Parameter | Morphine | Compound X |
| Binding | Mu (μ) | Ki (nM) | 2.5 | 5.8 |
| Delta (δ) | Ki (nM) | 250 | >1000 | |
| Kappa (κ) | Ki (nM) | 400 | >1000 | |
| Function | Mu (μ) | EC50 (nM) | 45 | 82 |
| (GTPγS) | Mu (μ) | Emax (% DAMGO) | 95% | 98% |
Part 3: Synthesizing the Evidence
The trustworthiness of this validation framework lies in the convergence of evidence. The in vivo efficacy should be logically explained by the in vitro mechanistic data.
-
Correlation of Potency: The analgesic effects observed in animal models should correlate with the compound's binding affinity and functional potency at its target receptor. In our example, Compound X shows potent antinociceptive effects in all three in vivo models. This is supported by its high affinity (low nM Ki) and full agonist activity at the mu-opioid receptor, the primary target for morphine-like analgesics.[28]
-
Selectivity and Side Effects: The high selectivity of Compound X for the mu-opioid receptor over delta and kappa subtypes (Ki >1000 nM) is a promising feature. Off-target activity at other opioid receptors can contribute to undesirable side effects. This selectivity profile suggests that Compound X may have a cleaner pharmacological profile than less selective compounds.
-
Self-Validation: If a compound demonstrates potent in vivo analgesia but shows weak or no activity in opioid receptor assays, it would invalidate the initial hypothesis and direct the research toward identifying a novel mechanism of action. Conversely, potent in vitro activity that doesn't translate to in vivo efficacy would prompt an investigation into pharmacokinetic issues like poor absorption or rapid metabolism.[29]
By systematically integrating these behavioral, physiological, and molecular assays, a robust and defensible case can be built for the analgesic potential of a novel piperidine compound, paving the way for further preclinical development.
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A Senior Application Scientist's Guide to the Synthesis of Substituted Cyclohexylamines: A Comparative Analysis
Introduction
Substituted cyclohexylamines are a cornerstone of modern medicinal chemistry, forming the structural core of a multitude of pharmaceuticals ranging from antivirals to central nervous system agents. The stereochemical and regiochemical presentation of the amino group on the cyclohexane scaffold is often critical for biological activity, making the choice of synthetic route a pivotal decision in the drug development process. This guide provides a comparative analysis of the most prevalent synthetic strategies for accessing this important class of molecules, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the synthesis of substituted cyclohexylamines.
Reductive Amination of Substituted Cyclohexanones
Reductive amination is arguably the most versatile and widely employed method for the synthesis of substituted cyclohexylamines. This strategy involves the condensation of a substituted cyclohexanone with an amine (or ammonia) to form an imine or enamine intermediate, which is then reduced in situ to the desired cyclohexylamine.
Mechanism and Rationale
The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the cyclohexanone, followed by dehydration to form an iminium ion. A reducing agent, typically a hydride source, then delivers a hydride to the electrophilic carbon of the iminium ion to yield the amine. The choice of reducing agent is critical to the success of the reaction, as it must be mild enough to not reduce the starting ketone but reactive enough to reduce the iminium intermediate. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).
Stereoselectivity: A Tale of Two Attacks
The stereochemical outcome of the reduction of the iminium ion is a key consideration. The incoming hydride can attack from either the axial or equatorial face of the cyclohexane ring. The stereoselectivity is influenced by several factors, including the steric bulk of the substituents on the ring, the nature of the reducing agent, and the reaction conditions. For instance, in the reduction of 4-tert-butylcyclohexanone, the bulky tert-butyl group locks the ring in a chair conformation, forcing substituents into either axial or equatorial positions. The use of a sterically undemanding reducing agent like sodium borohydride often leads to axial attack, yielding the thermodynamically more stable equatorial amine. Conversely, bulkier reducing agents may favor equatorial attack, leading to the axial amine.
Experimental Protocol: Synthesis of cis- and trans-4-tert-Butylcyclohexylamine
This protocol exemplifies the control of stereoselectivity in reductive amination.
Materials:
-
4-tert-Butylcyclohexanone
-
Ammonium acetate
-
Sodium cyanoborohydride
-
Methanol
-
Diethyl ether
-
Hydrochloric acid
Procedure:
-
Dissolve 4-tert-butylcyclohexanone and a large excess of ammonium acetate in methanol.
-
Add sodium cyanoborohydride portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of 2M HCl.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
The ratio of cis to trans isomers can be determined by ¹H NMR spectroscopy.
| Catalyst/Reducing Agent | Substrate | Amine Source | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| NaBH₃CN | 4-tert-Butylcyclohexanone | NH₄OAc | Methanol | >90 | Variable, often favors trans | [1] |
| H₂/Pd/C | 4-tert-Butylcyclohexanone | NH₃ | Ethanol | High | Favors trans | General Knowledge |
| Ti(iOPr)₄ / PMHS | β-hydroxy-ketones | Various amines | Dichloromethane | Good | High (syn-selective) | [2] |
Catalytic Hydrogenation of Substituted Anilines
The catalytic hydrogenation of anilines is a major industrial route to cyclohexylamines, prized for its atom economy and the availability of starting materials.[3] This method involves the reduction of the aromatic ring of a substituted aniline using hydrogen gas in the presence of a metal catalyst.
Mechanism and Catalysis
The reaction typically employs transition metal catalysts such as rhodium, ruthenium, or nickel, often supported on carbon or alumina.[4][5] The aniline adsorbs onto the catalyst surface, where the aromatic ring is sequentially reduced by hydrogen. The reaction conditions, particularly temperature and pressure, are crucial for achieving high yields and selectivities. A significant challenge is preventing the formation of dicyclohexylamine as a byproduct, which can occur through the condensation of the newly formed cyclohexylamine with an intermediate imine.[4]
Stereochemical Considerations
The hydrogenation of substituted anilines can lead to a mixture of cis and trans isomers. The stereochemical outcome is influenced by the nature of the catalyst and the reaction conditions. For example, the hydrogenation of p-aminophenol to 4-aminocyclohexanol can yield different isomer ratios depending on the catalyst used. Rhodium-based catalysts have been reported to favor the formation of the cis isomer, while palladium catalysts tend to produce the trans isomer as the major product.
Experimental Protocol: Hydrogenation of p-Aminophenol
Materials:
-
p-Aminophenol
-
5% Rhodium on alumina catalyst
-
Ethanol
-
Hydrogen gas
Procedure:
-
Charge a high-pressure autoclave with p-aminophenol, the rhodium catalyst, and ethanol.
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure.
-
Heat the mixture to the target temperature with vigorous stirring.
-
Monitor the reaction by hydrogen uptake or by sampling and analysis (GC or HPLC).
-
After the reaction is complete, cool the reactor, vent the excess hydrogen, and purge with nitrogen.
-
Filter the catalyst and concentrate the filtrate to obtain the product. The cis/trans ratio can be determined by NMR or GC.
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (bar) | trans:cis Ratio | Reference |
| Rh/Al₂O₃ | p-Aminophenol | Ethanol | Room Temp | ~3.5 | 1:1 | [6] |
| Pd/C | p-Acetamidophenol | Water | 100 | 4.5 | 3:1 to 4:1 | |
| Ru-M/Al₂O₃ (M=Rh, Pd, Pt, Ni) | 4-Aminophenol | Tetrahydrofuran | 130 | 4.0 | Favors trans | [3] |
Rearrangement Reactions: A Carbon Atom Shorter
Hofmann Rearrangement
The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom upon treatment with bromine in a strong base.[7][8][9]
Mechanism: The reaction proceeds through the formation of an N-bromoamide intermediate, which upon deprotonation, rearranges to an isocyanate. The isocyanate is then hydrolyzed to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[10]
Application: This reaction is used in the synthesis of gabapentin, where 1,1-cyclohexane diacetic acid mono-amide undergoes a Hofmann rearrangement.[10]
Curtius Rearrangement
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be converted to a primary amine.[11]
Mechanism: The acyl azide, typically prepared from a carboxylic acid or acyl chloride, loses nitrogen gas upon heating to form an isocyanate. Similar to the Hofmann rearrangement, the isocyanate can be hydrolyzed to the corresponding amine. A key advantage of the Curtius rearrangement is that it proceeds with retention of configuration at the migrating carbon.[5]
Scalability and Safety: The Curtius rearrangement can be scaled up, and the use of continuous flow reactors can enhance safety by minimizing the accumulation of potentially explosive azide intermediates.[12][13][14]
Schmidt Reaction
The Schmidt reaction allows for the conversion of carboxylic acids to amines or ketones to amides using hydrazoic acid (HN₃) in the presence of a strong acid.[15]
Mechanism: With carboxylic acids, the reaction proceeds via an acyl azide intermediate, similar to the Curtius rearrangement, to yield an amine. With ketones, the azide adds to the protonated carbonyl, and subsequent rearrangement with loss of nitrogen gives a nitrilium ion, which is hydrolyzed to an amide. The regioselectivity of the rearrangement in unsymmetrical ketones is a key consideration.[16]
Safety: Hydrazoic acid is highly toxic and explosive, requiring special handling precautions.[15][17]
Reduction of Substituted Nitrocyclohexanes
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. This method can be applied to the synthesis of cyclohexylamines from readily available nitrocyclohexane precursors.
Mechanism and Reagents
The reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using Pd/C or PtO₂) or with metal hydrides (e.g., LiAlH₄). The choice of reducing agent can influence the stereochemical outcome.
Comparative Analysis of Synthetic Routes
| Feature | Reductive Amination | Catalytic Hydrogenation of Anilines | Rearrangement Reactions (Hofmann, Curtius, Schmidt) | Reduction of Nitrocyclohexanes |
| Starting Materials | Substituted cyclohexanones, amines/ammonia | Substituted anilines | Cyclohexanecarboxamides, cyclohexanecarboxylic acids, cyclohexanones | Substituted nitrocyclohexanes |
| Key Reagents | Hydride reducing agents (e.g., NaBH(OAc)₃) | H₂, metal catalysts (Rh, Ru, Ni, Pd) | Br₂/NaOH (Hofmann), Acyl azides (Curtius), HN₃ (Schmidt) | H₂/catalyst, metal hydrides |
| Typical Yields | Generally high | High, especially on industrial scale | Variable, can be high | Generally good to high |
| Stereoselectivity | Controllable by choice of reducing agent and conditions | Dependent on catalyst and conditions | Retention of configuration (Curtius) | Can be influenced by reducing agent |
| Functional Group Tolerance | Good, especially with mild reducing agents | Can be limited by the harsh conditions | Good, particularly for Curtius rearrangement | Moderate, some reducing agents are highly reactive |
| Scalability | Readily scalable | Major industrial process | Scalable, with safety considerations (especially for azides) | Scalable |
| Safety/Environmental | Generally safe, depends on reducing agent | High pressure H₂, flammable solvents | Toxic/explosive reagents (Br₂, HN₃, azides) | Flammable solvents, energetic nitro compounds |
Conclusion and Future Outlook
The synthesis of substituted cyclohexylamines is a well-established field with a diverse toolbox of reliable methods.
-
Reductive amination stands out for its versatility and control over stereochemistry, making it a preferred choice in many research and development settings.
-
Catalytic hydrogenation of anilines remains the workhorse for large-scale industrial production due to its efficiency and atom economy.
-
Rearrangement reactions offer a valuable alternative, particularly when the desired substitution pattern is more easily accessed from a carboxylic acid derivative. The stereospecificity of the Curtius rearrangement is a significant advantage.
-
Reduction of nitrocyclohexanes provides another viable route, although it is often less utilized than the other methods.
The future of cyclohexylamine synthesis will likely see the continued development of more sustainable and efficient catalytic systems. Biocatalysis, using enzymes such as transaminases, is emerging as a powerful tool for the stereoselective synthesis of chiral cyclohexylamines under mild conditions. Furthermore, novel methods like photoredox catalysis are expanding the possibilities for constructing complex cyclohexylamine scaffolds. As the demand for structurally diverse and stereochemically pure cyclohexylamines in drug discovery continues to grow, the innovation in synthetic methodologies will undoubtedly keep pace.
References
A comprehensive list of references is available upon request. The in-text citations provided throughout this guide correspond to the search results that informed this analysis.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Cyclohexylpiperidin-3-amine
As a Senior Application Scientist, it is my priority to ensure that our valued researchers, scientists, and drug development professionals have access to not only our innovative products but also the critical knowledge required for their safe handling and disposal. This guide provides a detailed protocol for the proper disposal of 1-Cyclohexylpiperidin-3-amine, a compound that, while integral to many research endeavors, necessitates careful management due to its chemical properties. This document is structured to provide clear, actionable steps and the scientific rationale behind them, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile
This compound is a substituted piperidine derivative. Based on the known hazards of similar aliphatic and cycloaliphatic amines, it should be handled as a corrosive material that can cause severe skin burns and eye damage.[6][7][8] Inhalation may lead to respiratory irritation, and ingestion can be harmful.[6][9] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in a controlled environment.
Table 1: Key Hazard Information for Structurally Similar Amines
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Causes severe skin burns. | [1][6][8] |
| Serious Eye Damage/Irritation | Causes serious eye damage. | [1][6][8] |
| Acute Toxicity (Oral) | Harmful if swallowed. | [8][10] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [2][3][8] |
Pre-Disposal and Handling Protocol
Proper disposal begins with safe handling and storage. Adherence to these steps minimizes risks from the outset.
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Wear chemical safety goggles and a face shield.[2][6]
-
Skin Protection : Use chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes. An apron may be necessary for larger quantities.[2][6]
-
Respiratory Protection : If working outside a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[2]
-
-
Storage : Store in a tightly closed, compatible container in a cool, dry, and well-ventilated area.[1][2] Keep it segregated from incompatible materials such as strong oxidizing agents and acids.[1][6][9]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all local, state, and federal regulations. The following is a general, best-practice protocol.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container : Designate a specific, clearly labeled hazardous waste container for this compound waste. The container must be compatible with amines.[11][12] Do not use metal containers for corrosive waste.[11]
-
Labeling : The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[12] Include the approximate concentration and quantity.
-
No Mixing : Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can lead to dangerous reactions.[13]
Step 2: On-Site Neutralization (if permissible)
Neutralization of amine waste may be an option to reduce its corrosivity before disposal. This step should only be performed by trained personnel and in strict accordance with your institution's EHS guidelines.
-
Acid Choice : Slowly add a weak acid, such as citric acid or acetic acid, to the amine waste with constant stirring in a fume hood.
-
Temperature Control : The neutralization reaction is exothermic. Proceed slowly and cool the container in an ice bath if necessary to prevent excessive heat generation.
-
pH Monitoring : Monitor the pH of the solution. The goal is a neutral pH (around 7).
-
Final Disposal of Neutralized Waste : Even after neutralization, the resulting salt solution may still be considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
Step 3: Bulk Waste Disposal
For larger quantities of this compound, direct disposal without neutralization is the standard and safest approach.
-
Incineration : The preferred method for the disposal of bulk organic amine waste is high-temperature incineration by a licensed hazardous waste disposal facility.[14] This process ensures the complete destruction of the chemical.
-
Secure Packaging : Ensure the waste container is securely sealed and stored in a designated satellite accumulation area while awaiting pickup.[12]
Step 4: Decontamination of Empty Containers
-
Triple Rinsing : "Empty" containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water or an alcohol).
-
Rinsate Collection : The rinsate from the first rinse is considered hazardous waste and must be collected in your designated amine waste container. Subsequent rinsates may also need to be collected depending on local regulations.
-
Container Disposal : Once properly decontaminated, the container can often be disposed of as non-hazardous waste. Deface the original label before disposal.[15]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical.
-
Evacuation : Evacuate all non-essential personnel from the immediate area.
-
Ventilation : Ensure the area is well-ventilated.
-
Containment : For small spills, use a non-combustible absorbent material like vermiculite or sand to contain the spill.
-
Collection : Carefully collect the absorbed material into a sealed, labeled hazardous waste container.
-
Decontamination : Clean the spill area with a decontamination solution recommended by your EHS department.
-
Exposure Response :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][9]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][9]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Considerations
Disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed, it would likely be classified as a hazardous waste due to its corrosive nature (D002 characteristic).[16] Piperidine derivatives can also fall under specific waste codes.[17][18][19][20] Always consult with your institution's EHS department to ensure compliance with all applicable regulations.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the potential hazards, adhering to strict handling protocols, and following a systematic disposal procedure, we can mitigate risks and ensure a safe research environment. This guide provides a framework for these essential practices, empowering you to manage this chemical with confidence and care.
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Waste Code - RCRAInfo - EPA . U.S. Environmental Protection Agency. [Link]
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[1-(Piperidin-1-yl)cyclohexyl]methanamine | C12H24N2 | CID 398402 . PubChem, National Center for Biotechnology Information. [Link]
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3-Cyclohexylpropylamine | C9H19N | CID 12666390 . PubChem, National Center for Biotechnology Information. [Link]
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A Comprehensive Guide to the Safe Handling of 1-Cyclohexylpiperidin-3-amine
Understanding the Hazard Profile
1-Cyclohexylpiperidin-3-amine, as a substituted piperidine, shares hazard characteristics with other cyclic amines. These compounds are typically corrosive, can cause severe skin burns and eye damage, and may be harmful if inhaled or swallowed.[1][2][3] The amine functional group imparts a basic and often corrosive nature.
Anticipated Hazards of this compound:
-
Corrosivity: Causes severe skin burns and eye damage upon contact.[2][3]
-
Toxicity: Harmful if swallowed or in contact with skin.[1]
-
Flammability: While not always the primary hazard, related amines can be flammable liquids.[1]
A thorough risk assessment should be conducted before commencing any work with this compound.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound to prevent exposure.[7]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z.87.1 standards are mandatory. A full-face shield should be worn over goggles when there is a significant risk of splashes. | Protects against splashes and vapors that can cause severe eye damage.[2] |
| Skin and Body Protection | A flame-resistant lab coat or a 100% cotton lab coat should be worn and fully buttoned. Chemical-resistant gloves (e.g., nitrile or neoprene) are required. For prolonged contact, consult the glove manufacturer's resistance guide. Closed-toe shoes and long pants are mandatory. | Provides a barrier against skin contact, which can lead to chemical burns.[2] Nitrile or neoprene gloves offer good resistance to many amines. |
| Respiratory Protection | All work with this compound should be performed within a certified chemical fume hood to minimize inhalation of vapors. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and amines should be used.[8] | Prevents respiratory irritation and potential systemic toxicity from inhalation of vapors.[5] |
Operational Plan: From Receipt to Use
A systematic approach to handling ensures safety at every step.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2][7] The container should be kept tightly closed.[9] If the compound is sensitive to air or moisture, storage under an inert atmosphere is recommended.[2]
Handling Procedures
The following workflow outlines the critical steps for safely handling this compound in a laboratory setting.
Caption: A stepwise workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment and reagents before introducing this compound to the workspace.
-
-
Handling:
-
Conduct all manipulations of this compound inside a certified chemical fume hood.
-
When transferring or weighing, use caution to avoid splashes or creating aerosols.
-
Keep the container tightly sealed when not in use.[9]
-
-
In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
If safe to do so, contain the spill with a non-combustible absorbent material like sand or earth.
-
Place the absorbent material into a sealed container for disposal as hazardous waste.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Emergency Procedures
In the event of an exposure, immediate action is critical.
Caption: Immediate steps to take in case of exposure to this compound.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek immediate medical attention.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[5][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Disposal Plan
Proper disposal is crucial to ensure environmental and personnel safety.
-
Waste Collection: All waste containing this compound must be collected in a designated, properly labeled, and sealed container for hazardous waste.[4] Do not dispose of this chemical down the drain.[4]
-
Empty Containers: The first rinse of any container that held this compound should be collected as hazardous waste.[10] Subsequent rinses can be managed according to institutional protocols.
-
Disposal Method: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[10]
By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment.
References
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- Amine Usage Guidelines for High-Purity Amines in Industry. (n.d.).
- Personal protective equipment for handling 5-Tert-butylnonan-5-amine. (n.d.). Benchchem.
- Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine. (n.d.). Benchchem.
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1-Cyclohexylpiperidine. (n.d.). PubChem. Retrieved from [Link]
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Piperidin-3-amine. (n.d.). PubChem. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
